6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
6-chloro-5-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPREBGZJITQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661189 | |
| Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881189-75-9 | |
| Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881189-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one CAS 881189-75-9 properties
An In-depth Technical Guide to 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS 881189-75-9)
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a halogenated derivative of indanone, a bicyclic ketone. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds and serving as a versatile intermediate for the synthesis of more complex molecules.[1] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound a compound of considerable interest for researchers and scientists in the field of drug development. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and its potential applications.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 881189-75-9 | [2] |
| Molecular Formula | C₉H₆ClFO | [2] |
| Molecular Weight | 184.60 g/mol | Calculated |
| Monoisotopic Mass | 184.00912 Da | [2] |
| Appearance | Predicted: White to off-white solid | Inferred from similar indanones |
| Melting Point | Estimated: 95-105 °C | Based on related structures |
| Boiling Point | Estimated: > 300 °C | Based on related structures |
| Solubility | Predicted: Soluble in organic solvents like DCM, EtOAc, and acetone; insoluble in water. | General solubility of indanones |
| Predicted XlogP | 2.4 | [2] |
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process involving a Friedel-Crafts acylation followed by an intramolecular cyclization. This strategy is a common and effective method for the preparation of indanones.[3][4]
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Step 1: Friedel-Crafts Acylation of 1-chloro-2-fluorobenzene
This step involves the reaction of 1-chloro-2-fluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the intermediate, 3-chloro-1-(3-chloro-4-fluorophenyl)propan-1-one.[5]
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, slowly add 3-chloropropionyl chloride (1.1 equivalents).
-
After stirring for 15 minutes, add a solution of 1-chloro-2-fluorobenzene (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization to form this compound
The intermediate from Step 1 undergoes an intramolecular Friedel-Crafts alkylation (cyclization) to form the final product. This is typically promoted by a strong acid.[3]
Experimental Protocol:
-
The crude 3-chloro-1-(3-chloro-4-fluorophenyl)propan-1-one is added slowly to concentrated sulfuric acid at room temperature.
-
The mixture is heated to 80-100 °C and stirred for 2-4 hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water until neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
Spectral Analysis (Predicted)
As experimental spectra are not publicly available, the following are predicted interpretations based on the compound's structure and data from similar molecules.
Predicted ¹H NMR Spectrum
Caption: Predicted ¹H NMR chemical shifts for key protons.
-
Aromatic Protons (H-4 and H-7): Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at the 7-position (H-7) will likely be downfield due to the deshielding effect of the carbonyl group. The proton at the 4-position (H-4) will also appear as a doublet, with its chemical shift influenced by the adjacent fluorine atom.
-
Methylene Protons (H-2 and H-3): Two triplets are expected for the two methylene groups in the five-membered ring. The protons at the 2-position (H-2), adjacent to the carbonyl group, will be deshielded and appear further downfield (around δ 3.1 ppm) compared to the protons at the 3-position (H-3) (around δ 2.7 ppm).
Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (C-1): A singlet is expected around δ 195-205 ppm.
-
Aromatic Carbons: Six signals are anticipated in the aromatic region (δ 120-160 ppm). The carbons attached to fluorine (C-5) and chlorine (C-6) will show characteristic splitting patterns and chemical shifts. The carbon-fluorine coupling (J_CF) will be significant.
-
Methylene Carbons (C-2 and C-3): Two signals are expected for the aliphatic carbons, with C-2 (adjacent to the carbonyl) appearing more downfield (around δ 35-40 ppm) than C-3 (around δ 25-30 ppm).
Predicted IR Spectrum
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹ characteristic of an α,β-unsaturated ketone within a five-membered ring.
-
C-H Stretch (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium bands are expected in the 2850-3000 cm⁻¹ region.
-
C=C Stretch (Aromatic): Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.
-
C-F and C-Cl Stretches: Absorptions for these bonds will be present in the fingerprint region (below 1400 cm⁻¹).
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 184 and an M+2 peak at m/z = 186 with a relative intensity of approximately 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).
-
Fragmentation: Common fragmentation patterns for indanones would involve the loss of CO (m/z = 156) and subsequent fragmentation of the aromatic ring.
Potential Applications in Drug Discovery
Substituted indanones are valuable scaffolds in medicinal chemistry due to their wide range of biological activities.[6] The presence of chloro and fluoro substituents on the aromatic ring of this compound makes it an attractive starting material for the synthesis of novel drug candidates. Halogenation can enhance membrane permeability, block metabolic degradation, and improve binding affinity to target proteins.[7] This compound could serve as a key intermediate in the development of inhibitors for various enzymes or antagonists for receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.
Workflow for a Medicinal Chemistry Application
Caption: A typical workflow for utilizing the title compound in drug discovery.
Safety and Handling
Specific safety data for this compound is not available. However, based on related indanones and general laboratory safety principles, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[9]
It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a promising building block for medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established methods like the Friedel-Crafts reaction. While experimental data is currently limited, its predicted properties suggest it is a stable, solid compound that can be handled with standard laboratory procedures. The strategic placement of halogen atoms on the indanone core provides a valuable starting point for the synthesis of diverse libraries of compounds for biological screening, potentially leading to the discovery of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. PubChemLite - this compound (C9H6ClFO) [pubchemlite.lcsb.uni.lu]
- 3. FR2788764A1 - Preparation of indanones and thioindanones by Friedel Crafts acylation of a benzene in the presence of hydrofluoric acid, and cyclization using sulfuric acid - Google Patents [patents.google.com]
- 4. CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 7. Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative of significant interest in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, a robust synthetic pathway, and its prospective applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this versatile chemical scaffold.
Molecular Structure and Physicochemical Properties
This compound is a bicyclic aromatic ketone. The indanone core, a fusion of a benzene and a cyclopentanone ring, is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse biological activities.[1] The strategic placement of both a chloro and a fluoro substituent on the aromatic ring significantly modulates the electronic properties and metabolic stability of the molecule, making it an attractive starting material for drug design.[2]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClFO | [3] |
| Molecular Weight | 184.59 g/mol | [3] |
| CAS Number | 881189-75-9 | [3] |
| Appearance | Expected to be a light yellow or off-white solid | [4] |
| Melting Point | Not reported, but similar compounds like 6-chloro-1-indanone melt at 71-79 °C | [4] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | N/A |
The molecular structure of this compound is depicted in the following diagram:
Caption: Molecular structure of this compound.
Synthesis Protocol: Intramolecular Friedel-Crafts Acylation
The most established and versatile method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its acyl chloride derivative.[2] This reaction is typically mediated by a strong acid catalyst. Below is a detailed, self-validating protocol for the synthesis of this compound, adapted from general procedures for similar compounds.[5]
Step 1: Synthesis of 3-(4-chloro-3-fluorophenyl)propanoic acid
The synthesis begins with the creation of the necessary precursor, 3-(4-chloro-3-fluorophenyl)propanoic acid. This can be achieved through various standard organic chemistry reactions, such as a Heck reaction followed by reduction, or a Grignard reaction with a suitable three-carbon synthon. For the purpose of this guide, we will assume the availability of this precursor.
Step 2: Intramolecular Friedel-Crafts Acylation
This step involves the cyclization of the propanoic acid derivative to form the indanone ring.
Materials:
-
3-(4-chloro-3-fluorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Aluminum chloride (AlCl₃) or another Lewis acid
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Crushed ice
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 3-(4-chloro-3-fluorophenyl)propanoic acid in anhydrous DCM. Add 2-3 equivalents of thionyl chloride dropwise at room temperature. The reaction mixture is then gently refluxed for 2-3 hours or until the evolution of HCl gas ceases. The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.
-
Friedel-Crafts Cyclization: After cooling the reaction mixture to room temperature, the excess thionyl chloride and DCM are removed under reduced pressure. The crude acid chloride is then redissolved in fresh anhydrous DCM and cooled to 0 °C in an ice bath. To this solution, 1.2 to 1.5 equivalents of anhydrous aluminum chloride are added portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Progression: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours. The reaction should be monitored by TLC or LC-MS to track the consumption of the starting material and the formation of the indanone product.
-
Work-up: Upon completion, the reaction is carefully quenched by pouring the mixture onto crushed ice containing a small amount of concentrated HCl. This will hydrolyze the aluminum complexes. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.
-
Purification: The combined organic layers are washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Product: The crude this compound can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.
The overall synthetic workflow is illustrated below.
References
A Technical Guide to the Spectral Analysis of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
Introduction
6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative of interest in synthetic and medicinal chemistry. Its rigid bicyclic core, substituted with both chloro and fluoro moieties on the aromatic ring, makes it a valuable scaffold for the development of novel chemical entities. Thorough structural characterization is paramount for its use in research and drug development, and this is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This guide provides an in-depth analysis of the expected spectral data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide based on the analysis of structurally related compounds and established spectroscopic principles. We will delve into the theoretical basis for the predicted spectral features, offering insights into the influence of the compound's structure on its spectroscopic signature. Furthermore, detailed, field-proven protocols for acquiring high-quality spectral data for this class of compounds are provided.
Molecular Structure and Predicted Spectral Overview
The structure of this compound, with the IUPAC numbering convention, is presented below. The presence of a carbonyl group, an aromatic ring with two different halogen substituents, and two aliphatic methylene groups gives rise to a distinct set of signals in each spectroscopic analysis.
Molecular Formula: C₉H₆ClFO Molecular Weight: 184.60 g/mol
Diagram 1: Molecular Structure
Caption: Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. For this compound, we expect to see signals corresponding to the aliphatic protons on C2 and C3, and the aromatic protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2 (2H) | ~ 2.7 - 2.9 | Triplet (t) | ~ 6-8 |
| H3 (2H) | ~ 3.0 - 3.2 | Triplet (t) | ~ 6-8 |
| H4 (1H) | ~ 7.5 - 7.7 | Doublet (d) | ~ 8-9 (⁴JHF) |
| H7 (1H) | ~ 7.3 - 7.5 | Singlet (or narrow doublet) |
Interpretation and Rationale
-
Aliphatic Protons (H2 and H3): The protons on C2 and C3 are adjacent to each other, forming an A₂B₂ spin system. They will appear as two triplets. The protons at C3, being closer to the aromatic ring, are expected to be slightly deshielded and appear at a slightly higher chemical shift compared to the C2 protons.
-
Aromatic Protons (H4 and H7): The aromatic region will show two signals. The proton at C4 will be coupled to the fluorine at C5, resulting in a doublet with a typical ortho ⁴JHF coupling constant. The proton at C7 has no adjacent protons and is meta to the fluorine, so any coupling would be small. It is therefore predicted to be a singlet or a very narrowly split doublet. The electron-withdrawing effects of the carbonyl group and the halogens will shift these protons downfield.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) and phase correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Diagram 2: NMR Acquisition Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~ 3100 - 3000 | C-H stretch (aromatic) | Medium |
| ~ 2960 - 2850 | C-H stretch (aliphatic) | Medium |
| ~ 1720 - 1700 | C=O stretch (ketone, conjugated) | Strong |
| ~ 1600, 1480 | C=C stretch (aromatic) | Medium-Strong |
| ~ 1250 - 1150 | C-F stretch | Strong |
| ~ 850 - 750 | C-Cl stretch | Medium-Strong |
Interpretation and Rationale
-
Carbonyl Stretch: The most prominent peak will be the C=O stretch of the ketone. Conjugation with the aromatic ring is expected to lower its frequency to around 1700-1720 cm⁻¹ from the typical ~1715 cm⁻¹ for a saturated ketone.[1][2][3]
-
C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups will be just below 3000 cm⁻¹.
-
C-X Stretches: The C-F and C-Cl stretching vibrations will be visible in the fingerprint region, typically as strong absorptions.
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Ion | Predicted Relative Intensity |
| 184/186 | [M]⁺˙ | High (in a ~3:1 ratio) |
| 156/158 | [M - CO]⁺˙ | Medium |
| 121 | [M - CO - Cl]⁺ | Medium |
Interpretation and Rationale
-
Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 184. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, an M+2 peak at m/z 186 with approximately one-third the intensity of the molecular ion peak will be observed.[4]
-
Fragmentation: Common fragmentation pathways for ketones include the loss of carbon monoxide (CO, 28 Da), which would result in a fragment at m/z 156/158.[5][6][7] Subsequent loss of the chlorine atom would lead to a fragment at m/z 121.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-400.
-
Detection: The ions are detected, and their abundance is plotted against their mass-to-charge ratio.
Diagram 3: Mass Spectrometry Fragmentation
Caption: Predicted primary fragmentation pathway for the target molecule.
Conclusion
The predictive spectral analysis of this compound presented in this guide provides a comprehensive framework for the structural characterization of this compound. The predicted ¹H NMR, IR, and MS data are based on well-established spectroscopic principles and comparison with structurally similar molecules. The detailed experimental protocols offer a standardized approach to acquiring high-quality data. This guide is intended to be a valuable resource for researchers, enabling them to anticipate, acquire, and interpret the spectral data for this and related compounds, thereby facilitating their research and development endeavors.
References
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PubChemLite - this compound (C9H6ClFO) [pubchemlite.lcsb.uni.lu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Determining the Solubility of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one in various organic solvents. Recognizing the critical role of solubility in the pharmaceutical sciences, this document moves beyond a simple recitation of data. Instead, it offers a detailed exposition on the principles of solubility, a robust experimental protocol for its determination, and the rationale behind methodological choices. In the absence of extensive published solubility data for this specific compound, this guide empowers researchers to generate high-quality, reliable data in their own laboratories. The protocols described herein are grounded in established pharmacopeial standards and best practices in the field, ensuring a self-validating and scientifically rigorous approach.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is a paramount parameter that significantly influences a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2][3] For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption into the systemic circulation.[3][4] Poor aqueous solubility is a major hurdle in formulation development, often leading to inadequate and variable bioavailability, which can compromise the therapeutic potential of an otherwise potent active pharmaceutical ingredient (API).[1][5]
The subject of this guide, this compound, is a halogenated indanone derivative. While specific literature on its direct application is emerging, the indanone scaffold is of significant interest in medicinal chemistry, with derivatives showing a broad range of biological activities.[6] Understanding the solubility of this compound in various organic solvents is crucial for several stages of drug development, including:
-
Synthesis and Purification: Selecting appropriate solvents is essential for achieving high yields and purity during the synthesis and crystallization of the API.[7]
-
Formulation Development: Knowledge of solubility in different solvent systems, including co-solvents and lipid-based systems, is foundational for designing effective oral, parenteral, and topical dosage forms.[3]
-
Preclinical and Toxicological Studies: Preparing appropriate dosing solutions for in vitro and in vivo studies requires a thorough understanding of the compound's solubility characteristics.
-
Analytical Method Development: The choice of solvents is critical for developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quantification and purity assessment.
This guide provides a detailed methodology to systematically evaluate the solubility of this compound, enabling researchers to make informed decisions throughout the drug development process.
Physicochemical Properties: A Theoretical Grounding
Key molecular properties that influence solubility include:
-
Polarity: The distribution of electron density within the molecule.
-
Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors.
-
Molecular Size and Shape: Larger molecules and those with more rigid crystal lattices tend to be less soluble.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound.
A comprehensive understanding of these properties can guide the selection of an appropriate range of organic solvents for solubility screening.[5][8]
Experimental Determination of Solubility: A Step-by-Step Protocol
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[9][10][11][12] This method, recommended by various pharmacopeias, involves agitating an excess amount of the solid compound in a specific solvent for a sufficient period to reach equilibrium.[13][14] The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.
Materials and Equipment
-
This compound (as a pure, crystalline solid)
-
A range of analytical grade organic solvents (see Table 1 for suggestions)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Recommended Solvents for Screening
The choice of solvents should cover a range of polarities and chemical functionalities to provide a comprehensive solubility profile.[15][16][17]
Table 1: Suggested Organic Solvents for Solubility Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar, protic solvents capable of hydrogen bonding. Commonly used in pharmaceutical formulations.[16] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Polar, aprotic solvents with good solvating power for a range of compounds.[16] |
| Esters | Ethyl Acetate | Moderately polar solvent, often used in extractions and as a less toxic alternative to other solvents.[7] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Aprotic solvents with good solvating capabilities for many organic compounds. |
| Chlorinated | Dichloromethane (DCM) | A common solvent in organic synthesis, but its use is often limited due to toxicity concerns.[17] |
| Aromatic | Toluene | Nonpolar solvent, useful for assessing solubility in lipophilic environments. |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMA) | Highly polar, aprotic solvents with strong solvating power. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | A highly polar, aprotic solvent known for its ability to dissolve a wide range of compounds.[18] |
| Nitriles | Acetonitrile | A polar, aprotic solvent commonly used as a mobile phase in HPLC. |
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Figure 1. Workflow for Shake-Flask Solubility Determination.
Detailed Protocol
-
Preparation:
-
Add an excess amount of this compound to a series of glass vials. "Excess" means that undissolved solid should be visible at the end of the experiment. A starting point could be 10-20 mg of the compound.
-
Accurately pipette a known volume (e.g., 1-2 mL) of each selected organic solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C ± 1 °C).
-
Agitate the samples for a sufficient time to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[11] To confirm that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the measured concentration does not change significantly over time.[19]
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.
-
To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.
-
-
Analysis:
-
Prepare a series of accurate dilutions of the clear filtrate using the same solvent.
-
Quantify the concentration of this compound in the diluted samples using a pre-validated HPLC method. The method should be demonstrated to be linear, accurate, and precise in the expected concentration range.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factors. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison of the solvating power of different organic solvents.
Table 2: Template for Reporting Solubility Data of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Description* |
| Methanol | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |
| Ethanol | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| Acetone | [Experimental Data] | [Calculated Data] | [e.g., Sparingly Soluble] |
| Ethyl Acetate | [Experimental Data] | [Calculated Data] | [e.g., Slightly Soluble] |
| Dichloromethane | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |
| Toluene | [Experimental Data] | [Calculated Data] | [e.g., Very Slightly Soluble] |
| Dimethyl Sulfoxide | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |
| Acetonitrile | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
*Qualitative descriptions can be assigned based on pharmacopeial definitions (e.g., from the European Pharmacopoeia).[20][21][22]
The following diagram illustrates the relationship between solvent properties and the expected solubility of a compound like this compound.
Caption: Figure 2. Factors Influencing Solubility.
Interpreting the results involves correlating the observed solubilities with the physicochemical properties of the solvents. For instance, high solubility in polar aprotic solvents like DMSO and DMF would suggest that dipole-dipole interactions are significant for solvating the molecule. Conversely, good solubility in less polar solvents like ethyl acetate or toluene would indicate the importance of van der Waals forces and the lipophilic nature of the indanone ring system.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach for determining the solubility of this compound in a range of organic solvents. By following the detailed shake-flask protocol, researchers can generate reliable and accurate data that is essential for advancing the development of this compound. The provided framework for solvent selection, experimental execution, and data interpretation ensures that the generated solubility profile will be a valuable asset for formulation scientists, medicinal chemists, and analytical development teams.
Future work could expand upon this foundation by investigating the temperature dependence of solubility, which is crucial for understanding the thermodynamics of dissolution and for designing robust crystallization processes. Additionally, exploring solubility in binary or ternary solvent systems can provide valuable insights for optimizing reaction conditions and formulation strategies.[23]
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. seppic.com [seppic.com]
- 4. jmpas.com [jmpas.com]
- 5. ucd.ie [ucd.ie]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. enamine.net [enamine.net]
- 11. quora.com [quora.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. uspbpep.com [uspbpep.com]
- 14. Solubility Measurements | USP-NF [uspnf.com]
- 15. researchgate.net [researchgate.net]
- 16. globalpharmatek.com [globalpharmatek.com]
- 17. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. â©1236⪠Solubility Measurements [doi.usp.org]
- 20. scribd.com [scribd.com]
- 21. afda.gov.af [afda.gov.af]
- 22. youtube.com [youtube.com]
- 23. research.unipd.it [research.unipd.it]
The Indanone Core: A Privileged Scaffold Forged in a Century of Synthetic Innovation
An In-depth Technical Guide on the Discovery, History, and Application of Substituted 1-Indanone Compounds
Abstract
The 1-indanone scaffold, a deceptively simple bicyclic ketone, represents a cornerstone in modern medicinal chemistry and organic synthesis. Its rigid, yet synthetically malleable, framework is embedded in a multitude of natural products and blockbuster pharmaceuticals, most notably the anti-Alzheimer's agent Donepezil. This technical guide provides an in-depth exploration of the 1-indanone core, charting its historical discovery, the evolution of its synthesis from classical intramolecular cyclizations to sophisticated transition-metal-catalyzed methodologies, and its profound impact on drug development. Authored for researchers, scientists, and drug development professionals, this document elucidates the causal relationships behind key experimental choices, provides detailed protocols for foundational synthetic transformations, and presents quantitative biological data to offer a comprehensive field-proven perspective on this privileged chemical entity.
A Historical Perspective: From Classical Cyclizations to Catalytic Finesse
The journey of the 1-indanone nucleus began in the early 20th century, driven by the fundamental principles of aromatic chemistry. The first documented syntheses appeared in the 1920s, establishing a robust foundation for what would become a century of methodological refinement.[1]
-
The 1920s-1930s - The Friedel-Crafts Era: The earliest reliable method for constructing the 1-indanone ring system was the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their more reactive acyl chloride derivatives.[1][2] The first synthesis of the parent 1-indanone from phenylpropionic acid chloride and aluminum chloride was published in 1927.[1] These early methods were effective but often required harsh conditions and stoichiometric amounts of strong Lewis acids like AlCl₃ or Brønsted acids like polyphosphoric acid (PPA), limiting their functional group tolerance.[2][3]
-
The 1940s - The Nazarov Innovation: In 1941, Ivan Nazarov reported a novel acid-catalyzed 4π-electrocyclization of divinyl ketones to form cyclopentenones.[4] This reaction, now known as the Nazarov cyclization , was later adapted for the synthesis of 1-indanones, typically using chalcones (1,3-diaryl-2-propen-1-ones) as precursors.[5][6] This provided a powerful alternative to the Friedel-Crafts approach, allowing for different substitution patterns and leveraging the rich chemistry of α,β-unsaturated ketones.
-
Late 20th & Early 21st Century - The Catalytic Revolution: The advent of transition-metal catalysis revolutionized organic synthesis, and the construction of the 1-indanone core was no exception. Palladium-catalyzed reactions, such as the intramolecular Heck reaction , emerged as elegant methods for forming the five-membered ring under milder conditions with greater precision.[7][8] Concurrently, other cycloaddition strategies like the Pauson-Khand reaction , a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, were developed to provide access to highly substituted and complex indanone frameworks.[9][10] These modern methods offer unparalleled efficiency, selectivity, and functional group compatibility, enabling the synthesis of intricate molecular architectures for drug discovery.
Core Synthetic Methodologies: Mechanism and Practice
The choice of synthetic route to a substituted 1-indanone is dictated by the desired substitution pattern, available starting materials, and required scale. Understanding the mechanism and practical considerations of each core methodology is paramount for successful synthesis design.
The Workhorse: Intramolecular Friedel-Crafts Acylation
This remains one of the most fundamental and widely used methods for 1-indanone synthesis. The reaction proceeds via electrophilic aromatic substitution, where the tethered acyl group cyclizes onto the aromatic ring.
Mechanism Rationale: The reaction is initiated by a strong acid (Lewis or Brønsted) which activates the carboxylic acid or acyl chloride to generate a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich π-system of the tethered aromatic ring in a rate-determining intramolecular cyclization. Subsequent deprotonation by a weak base restores aromaticity, yielding the stable 1-indanone product. The choice of acid is critical; stronger acids like triflic acid or AlCl₃ are needed for less reactive aromatic rings, while milder catalysts can be used for electron-rich systems.[1][11]
Detailed Synthetic Protocol: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride [2]
-
Preparation of Acyl Chloride: In a dry, round-bottom flask equipped with a reflux condenser and a gas outlet, dissolve 3-phenylpropionic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution (SO₂ and HCl) ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-phenylpropionyl chloride, which can be used directly in the next step.
-
Cyclization: Under an inert atmosphere (N₂ or Ar), charge a separate dry flask with anhydrous aluminum chloride (AlCl₃, 1.3 eq). Add anhydrous DCM and cool the suspension to 0 °C. Dissolve the crude 3-phenylpropionyl chloride from the previous step in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction and Quenching: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Once complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum complex.
-
Work-up and Purification: Separate the organic layer in a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash sequentially with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-indanone.
The Electrocyclic Approach: Nazarov Cyclization
The Nazarov cyclization provides an alternative and powerful route, particularly for indanones derived from chalcones. It involves an acid-catalyzed 4π-conrotatory electrocyclic ring closure of a divinyl ketone or its equivalent.
Mechanism Rationale: The reaction is initiated by the coordination of a Lewis or Brønsted acid to the carbonyl oxygen of the chalcone, which generates a pentadienyl cation intermediate. This key intermediate then undergoes a thermally allowed 4π-conrotatory electrocyclization to form a five-membered ring and a new oxyallyl cation. The stereochemistry of the cyclization is dictated by orbital symmetry rules. Finally, a proton is eliminated, and subsequent tautomerization yields the stable, aromatic 1-indanone product. The choice of acid catalyst (e.g., TFA, Cu(OTf)₂, FeCl₃) can influence reaction rates and, in some cases, the regioselectivity of the final double bond placement before tautomerization.[5][12]
Representative Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization [13]
-
Reaction Setup: To a solution of the substituted chalcone (1.0 eq) in anhydrous dichloromethane (DCM, ~0.03 M) under an inert atmosphere, add the Lewis acid catalyst (e.g., SnCl₄, 2.0 eq, as a 1.0 M solution in DCM) dropwise at 0 °C (ice bath).
-
Reaction: Allow the solution to warm to room temperature and stir for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Stir the resulting mixture vigorously for 15 minutes. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting residue by column chromatography on silica gel to afford the desired substituted 1-indanone.
Modern Catalytic Strategies: The Intramolecular Heck Reaction
The palladium-catalyzed intramolecular Heck reaction offers a mild and highly versatile method for synthesizing 1-indanones from readily available ortho-halostyrene derivatives.
Mechanism Rationale: The catalytic cycle begins with the oxidative addition of a Pd(0) complex into the aryl-halide bond, forming an arylpalladium(II) intermediate. This is followed by coordination of the tethered alkene and subsequent migratory insertion (carbopalladation) to form the five-membered ring and a new σ-alkylpalladium(II) complex. The final step is a syn-β-hydride elimination, which forms the product and regenerates a hydridopalladium(II) species. Reductive elimination with a base regenerates the active Pd(0) catalyst, completing the cycle. This method's power lies in its tolerance of various functional groups and the ability to control stereochemistry through the use of chiral ligands.[7][14][15]
The 1-Indanone Scaffold in Drug Discovery: From Bench to Bedside
The rigid conformation and versatile substitution points of the 1-indanone core make it a "privileged scaffold" in medicinal chemistry. It serves as a template for designing ligands that can fit into specific enzyme active sites or receptor pockets with high affinity.
Case Study 1: Donepezil (Aricept®) - A Landmark in Alzheimer's Treatment
The discovery of Donepezil is a textbook example of rational drug design. Researchers at Eisai sought a new acetylcholinesterase inhibitor (AChEI) to treat Alzheimer's disease, aiming to overcome the short duration of action and hepatotoxicity associated with previous drugs like physostigmine and tacrine.[16]
The development path began with an N-benzylpiperazine lead compound. Through systematic structural modifications, it was discovered that replacing this with an N-benzylpiperidine moiety dramatically increased anti-AChE activity. Crucially, the team found that incorporating this pharmacophore into a rigid 1-indanone skeleton resulted in a highly potent and selective inhibitor.[16][17] Donepezil (marketed as Aricept®) was approved by the FDA in 1996 and became a first-line treatment for Alzheimer's disease, demonstrating the power of the indanone core in CNS drug development.[18][19]
Case Study 2: Indanocine - A Potent Anticancer Agent
Indanocine is a potent investigational anticancer drug that highlights another key therapeutic application of the indanone scaffold.[20] It functions as a microtubule destabilizing agent, binding to the colchicine binding site on β-tubulin.[20] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells.[21] Studies have shown that indanocine and its analogues exhibit potent antiproliferative activity against a wide range of human cancer cell lines, including drug-resistant ones, with GI₅₀ (50% growth inhibition) values often in the nanomolar range.[11][22] The synthesis of indanocine itself relies on classical indanone chemistry, demonstrating how these foundational reactions are applied to create complex, biologically active molecules.[20]
Quantitative Biological Activity of Substituted 1-Indanones
The following table summarizes the biological activity of selected 1-indanone derivatives, showcasing their potency as both cholinesterase inhibitors and anticancer agents.
| Compound Class | Target / Cell Line | IC₅₀ / GI₅₀ | Reference |
| Cholinesterase Inhibitors | |||
| Indanone Derivative 9 | Acetylcholinesterase (AChE) | 14.8 nM | [4] |
| Indanone Derivative 14 | Acetylcholinesterase (AChE) | 18.6 nM | [4] |
| Indanone Derivative 5c | Acetylcholinesterase (AChE) | 0.12 µM | [23] |
| Indanone Derivative 7b | Butyrylcholinesterase (BChE) | 0.04 µM | [23] |
| Indanone Derivative 64 | Acetylcholinesterase (AChE) | 12.01 µM | [24] |
| Anticancer Agents | |||
| Indanocine | NCI 60-cell line panel (Mean) | < 20 nM | [11][22] |
| ITH-6 | HT-29 (Colon Cancer) | 0.44 µM | [25] |
| ITH-6 | KM 12 (Colon Cancer) | 0.41 µM | [25] |
| Gallic Acid-based Indanone | Tubulin Polymerization | 0.63 µM | [26] |
| Benzylindanocine 12i | HCT-116 (Colon Cancer) | Potent Activity | [20] |
Conclusion and Future Outlook
From its discovery through classical organic reactions to its synthesis via elegant, modern catalytic processes, the substituted 1-indanone core has proven to be a remarkably enduring and versatile scaffold. Its journey through the last century of chemical synthesis mirrors the evolution of the field itself—a progression towards greater efficiency, precision, and sustainability. The continued success of indanone-based drugs like Donepezil and the promise of investigational agents like Indanocine ensure that this privileged structure will remain a focal point of research in medicinal chemistry. Future innovations will likely focus on developing novel asymmetric catalytic methods to access chiral indanones with even greater control, further expanding the chemical space available to drug discovery professionals and solidifying the 1-indanone's legacy as a truly foundational element in the synthesis of bioactive molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Design, synthesis and antiproliferative activity of indole analogues of indanocine - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Nazarov Cyclization [organic-chemistry.org]
- 13. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 14. soc.chim.it [soc.chim.it]
- 15. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 16. [Discovery and development of donepezil hydrochloride for the treatment of Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Donepezil - Wikipedia [en.wikipedia.org]
- 19. Donepezil Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 20. An improved synthesis of indanocine and antiproliferative activity of 2-benzylindanocine via microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Suppliers and availability of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
An In-Depth Technical Guide to 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 886953-61-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key fluorinated building block in medicinal chemistry. It covers the compound's properties, commercial availability, synthetic routes, analytical quality control, applications in drug discovery, and essential safety protocols.
Part 1: Compound Identification and Physicochemical Properties
This compound is a substituted indanone, a class of compounds recognized for its utility in the synthesis of complex molecular architectures.[1] The presence of both chlorine and fluorine atoms on the aromatic ring makes it a valuable intermediate for creating analogues with modulated electronic and pharmacokinetic properties, a common strategy in modern drug discovery.[2]
Table 1: Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 886953-61-7 |
| Molecular Formula | C₉H₆ClFO |
| Molecular Weight | 184.60 g/mol |
| Appearance | Typically an off-white to yellow or brown solid |
| Purity | Commercially available with purity typically ≥95% |
Note: Physical properties such as melting point and solubility should be confirmed from the certificate of analysis provided by the specific supplier.
Part 2: Sourcing and Commercial Availability
This compound is available from various chemical suppliers specializing in research and development chemicals. It is typically sold in quantities ranging from milligrams to multiple grams. For larger, multi-kilogram quantities, inquiries for custom synthesis are usually required.
Table 2: Representative Commercial Suppliers
| Supplier | Example Product Code(s) | Typical Quantities Offered |
| AK Scientific, Inc. | 4856DF | 500mg, 1g, 5g[3] |
| Alichem | 881189759 | 1g, 5g[3] |
| Ambeed | A216815 | 5g[3] |
| ChemicalBook | Aggregates multiple suppliers | Varies[4] |
| Cenmed Enterprises | C007B-516592 | Inquiry-based[5] |
When procuring this reagent, especially for cGMP applications, it is critical to request a comprehensive Certificate of Analysis (CoA) to verify its identity, purity, and impurity profile. Lead times can vary significantly between suppliers and depend on stock status.
Part 3: Synthetic Pathways and Methodologies
The synthesis of 1-indanone scaffolds is a well-established area of organic chemistry.[1] The most common and industrially scalable approach for compounds like this compound is an intramolecular Friedel-Crafts acylation of a corresponding 3-phenylpropionic acid precursor. This method offers a direct and often high-yielding route to the tricyclic core.
Diagram 1: General Synthetic Workflow
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 4. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 5. cenmed.com [cenmed.com]
A Theoretical Deep Dive into 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one: A Computational Guide for Drug Discovery
This technical guide provides a comprehensive theoretical framework for the study of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative with potential significance in medicinal chemistry. Indanone scaffolds are prevalent in biologically active compounds, serving as key intermediates in the synthesis of various therapeutic agents.[1][2] The strategic placement of chloro and fluoro substituents on the aromatic ring is anticipated to modulate the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making it a person of interest for rational drug design.
Computational investigations into indanone derivatives have highlighted their potential in drug discovery, including their role as inhibitors of the E3 ubiquitin ligase component cereblon.[3] Such studies underscore the value of theoretical analysis in predicting molecular interactions and guiding synthetic efforts toward more potent and selective drug candidates.[3][4][5] This guide outlines a robust, first-principles computational workflow designed to elucidate the structural, electronic, and spectroscopic properties of this compound, providing foundational data for its potential application in drug development.
I. Molecular Structure and Physicochemical Properties
This compound is a small organic molecule with the molecular formula C₉H₆ClFO.[6] Its structure features a fused ring system consisting of a benzene ring and a cyclopentanone ring, with chloro and fluoro substituents at positions 6 and 5 of the indane core, respectively.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClFO | PubChem[6] |
| Molecular Weight | 184.59 g/mol | PubChem |
| Monoisotopic Mass | 184.00912 Da | PubChem[6] |
| SMILES | C1CC(=O)C2=CC(=C(C=C21)F)Cl | PubChem[6] |
| InChI | InChI=1S/C9H6ClFO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2H2 | PubChem[6] |
| XlogP (Predicted) | 2.4 | PubChem[6] |
II. Computational Methodology: A Self-Validating Approach
The theoretical investigation of this compound will be conducted using Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between computational cost and accuracy for molecules of this size. The choice of functional and basis set is critical for obtaining reliable results.
Workflow for Theoretical Analysis
Caption: A flowchart illustrating the key steps in the theoretical analysis of this compound.
Step-by-Step Protocol
-
Structure Preparation : The initial 3D structure of this compound will be generated from its SMILES representation.
-
Geometry Optimization : The structure will be optimized to its lowest energy conformation using the B3LYP functional with the 6-311++G(d,p) basis set. This combination is widely used for organic molecules and provides a good description of both structure and electronic properties. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of the halogen and oxygen atoms, while the polarization functions (d,p) account for the non-uniform distribution of electron density.
-
Frequency Analysis : To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies confirms a stable equilibrium geometry.
-
Electronic Property Calculation : Following successful optimization, single-point energy calculations will be performed to determine key electronic properties. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) mapped onto the electron density surface.
-
Spectroscopic Prediction : The vibrational frequencies from the frequency calculation will be used to predict the infrared (IR) spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) will be calculated using the Gauge-Including Atomic Orbital (GIAO) method.
III. Theoretical Analysis and Expected Insights
The proposed computational study will provide valuable insights into the intrinsic properties of this compound, which are crucial for understanding its potential as a drug candidate.
A. Structural Parameters
The geometry optimization will yield precise bond lengths, bond angles, and dihedral angles. These parameters provide a foundational understanding of the molecule's 3D shape, which is a primary determinant of its ability to interact with a biological target. The planarity of the indanone ring system and the orientation of the substituents will be of particular interest.
B. Electronic Properties
The electronic properties of a molecule are critical for its reactivity and intermolecular interactions.
-
HOMO-LUMO Analysis : The energies of the HOMO and LUMO, and the resulting energy gap, are fundamental descriptors of chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity. The spatial distribution of these frontier orbitals will indicate the likely sites for electrophilic and nucleophilic attack.
-
Electrostatic Potential (ESP) : The ESP map provides a visual representation of the charge distribution within the molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Conversely, regions of positive potential (electron-poor) are prone to nucleophilic attack. The ESP map will be crucial for predicting non-covalent interactions with a protein binding pocket.
C. Spectroscopic Signatures
Predicted IR and NMR spectra serve as a theoretical benchmark that can be used to confirm the identity and purity of the synthesized compound.
-
Infrared (IR) Spectrum : The calculated vibrational frequencies will correspond to specific bond stretches, bends, and torsions. The characteristic carbonyl (C=O) stretch of the indanone core is expected to be a prominent feature. The positions of other peaks will be influenced by the chloro and fluoro substituents.
-
Nuclear Magnetic Resonance (NMR) Spectrum : The predicted ¹H and ¹³C NMR chemical shifts provide a detailed map of the chemical environment of each nucleus. These theoretical values can be directly compared with experimental data to aid in structure elucidation and verification.
IV. Relevance to Drug Development
The theoretical data generated through this computational workflow has direct implications for the drug development process.
-
Structure-Activity Relationship (SAR) Studies : The detailed structural and electronic data can be used to build more accurate quantitative structure-activity relationship (QSAR) models, which correlate molecular features with biological activity.
-
Lead Optimization : Understanding the electronic properties and potential interaction sites of this compound can guide further chemical modifications to improve potency, selectivity, and pharmacokinetic properties. For instance, the ESP map can suggest where to introduce additional functional groups to enhance binding to a target protein.
-
Pharmacophore Modeling : The 3D structure and key electronic features can be used to develop a pharmacophore model, which defines the essential spatial arrangement of features necessary for biological activity. This model can then be used for virtual screening of compound libraries to identify other potential drug candidates.
V. Conclusion
The theoretical study of this compound, as outlined in this guide, provides a powerful, non-empirical approach to characterizing a potential drug candidate. By leveraging modern computational chemistry techniques, researchers can gain a deep understanding of the molecule's intrinsic properties, which is invaluable for guiding its synthesis, characterization, and further development as a therapeutic agent. This in-silico approach accelerates the drug discovery pipeline by enabling more informed, data-driven decisions.
References
- 1. rjptonline.org [rjptonline.org]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C9H6ClFO) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Introduction: The Significance of the Indanone Core and a Targeted Synthesis
An Application Note for the Synthesis of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
The 1-indanone structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and biologically active molecules.[1] Its rigid, fused-ring system provides a valuable platform for developing therapeutic agents, notably in areas like neurodegenerative diseases, including Alzheimer's.[1][2][3] The synthesis of substituted indanones, such as this compound, is therefore of significant interest to researchers in drug discovery and development.
This document provides a detailed, two-part protocol for the synthesis of this compound. The synthetic strategy hinges on a classic and robust transformation: the intramolecular Friedel-Crafts acylation.[1][4] This powerful reaction enables the construction of the indanone's five-membered ring through the cyclization of an arylpropanoic acid precursor.[2] Our approach is designed to be logical and efficient, proceeding from commercially available starting materials to the final target compound.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages:
-
Preparation of the Precursor: Synthesis of 3-(3-chloro-4-fluorophenyl)propanoic acid from 3-chloro-4-fluorobenzaldehyde.
-
Cyclization to the Target Molecule: Intramolecular Friedel-Crafts acylation of the propanoic acid precursor to yield this compound.
This workflow ensures a clear progression from starting materials to the final, purified product.
Caption: High-level workflow for the synthesis of the target indanone.
Part A: Synthesis of 3-(3-chloro-4-fluorophenyl)propanoic acid
Principle: This stage employs a modified Knoevenagel-Doebner condensation. 3-chloro-4-fluorobenzaldehyde reacts with malonic acid in the presence of a base catalyst (pyridine) to form a cinnamic acid derivative. Subsequent heating leads to decarboxylation, yielding the desired propanoic acid precursor. This method is adapted from established procedures for similar phenylpropanoic acids.[3][5]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 3-chloro-4-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | 10.0 g | 63.1 |
| Malonic Acid | C₃H₄O₄ | 104.06 | 13.1 g | 126.2 |
| Pyridine | C₅H₅N | 79.10 | 5.0 mL | - |
| Toluene | C₇H₈ | 92.14 | 100 mL | - |
| Concentrated HCl | HCl | 36.46 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Protocol
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Charge Reagents: To the flask, add 3-chloro-4-fluorobenzaldehyde (10.0 g, 63.1 mmol), malonic acid (13.1 g, 126.2 mmol), toluene (100 mL), and pyridine (5.0 mL).
-
Heating and Water Removal: Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The disappearance of the starting aldehyde spot indicates completion.
-
Cooling and Acidification: Once complete, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and slowly add 100 mL of 2M HCl (aq). Shake vigorously. A precipitate (the product) should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase sequentially with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a toluene/hexane mixture to yield 3-(3-chloro-4-fluorophenyl)propanoic acid as a white to off-white solid.
Causality Note: Pyridine acts as a base to deprotonate malonic acid, facilitating the initial condensation. The Dean-Stark trap is crucial for driving the reaction to completion by removing the water byproduct.
Part B: Synthesis of this compound
Principle: The core of this synthesis is the intramolecular Friedel-Crafts acylation. The precursor acid is treated with a strong protic acid, Polyphosphoric Acid (PPA), which serves as both the catalyst and a powerful dehydrating agent.[6] PPA protonates the carboxylic acid, facilitating the formation of a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of the desired five-membered ketone ring.[1]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Notes |
| 3-(3-chloro-4-fluorophenyl)propanoic acid | C₉H₈ClFO₂ | 218.61 | 10.0 g | From Part A |
| Polyphosphoric Acid (PPA) | (HPO₃)ₙ | - | ~100 g | 10x weight of acid |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | For extraction | - |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | For washing | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | For drying | - |
| Silica Gel | SiO₂ | 60.08 | For chromatography | - |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (~100 g).
-
Heating PPA: Begin stirring and gently heat the PPA to approximately 70-80 °C. This is necessary to reduce its viscosity, allowing for efficient mixing.
-
Addition of Precursor: Once the PPA is mobile, slowly add the 3-(3-chloro-4-fluorophenyl)propanoic acid (10.0 g) in portions over 15-20 minutes. Ensure the temperature does not rise excessively during the addition.
-
Cyclization Reaction: After the addition is complete, increase the temperature of the reaction mixture to 90-100 °C. Maintain this temperature with vigorous stirring for 2-4 hours.
-
Reaction Monitoring: Follow the reaction's progress by TLC (hexane:ethyl acetate, 8:2), observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.
-
Quenching the Reaction (Critical Step): Once the reaction is complete, allow the mixture to cool slightly (to ~70 °C). In a separate large beaker (at least 1 L), prepare a mixture of crushed ice and water. With extreme caution and vigorous stirring , slowly pour the warm PPA mixture onto the ice. This quenching is highly exothermic and should be performed in a fume hood.
-
Extraction: After the PPA has been fully quenched and dissolved, transfer the aqueous mixture to a large separatory funnel. Extract the product with dichloromethane (DCM) (3 x 100 mL).[6]
-
Washing: Combine the organic layers. Wash sequentially with water (1 x 150 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL), and finally with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) to afford the pure this compound as a solid.[6]
Causality and Safety Notes:
-
The wash with saturated sodium bicarbonate solution is essential to neutralize any remaining acidic residues and remove any unreacted starting carboxylic acid.[6]
-
Pouring the hot, viscous PPA mixture onto ice is the safest way to quench the reaction. Adding water directly to the hot PPA can cause dangerous splashing.
Summary of Synthesis Parameters
| Step | Key Reagents | Solvent | Temperature | Time | Expected Yield |
| A | 3-chloro-4-fluorobenzaldehyde, Malonic Acid, Pyridine | Toluene | Reflux (~110 °C) | 4-6 h | 75-85% |
| B | 3-(3-chloro-4-fluorophenyl)propanoic acid, PPA | None | 90-100 °C | 2-4 h | 70-80% |
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point (MP): To assess purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one via Intramolecular Friedel-Crafts Acylation
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The 1-indanone structural motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] This application note provides a comprehensive guide to the synthesis of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, a key intermediate in the development of various therapeutic agents. The synthesis is achieved through a robust and widely employed intramolecular Friedel-Crafts acylation.[1][2] This document will detail the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and offer insights into process optimization and safety considerations.
Introduction
This compound is a valuable bicyclic ketone intermediate in synthetic and medicinal chemistry.[3] Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, imparts specific electronic properties that are often sought after in the design of novel pharmaceuticals. The indanone core itself is a privileged scaffold, known to be present in compounds with diverse biological activities, including but not limited to antiviral, anti-inflammatory, and neuroprotective properties.[2]
The primary synthetic route to this and similar indanones is the intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid precursor.[1][2] This classic reaction offers a reliable method for the construction of the fused five-membered ring system.[1]
Reaction Mechanism and Scientific Rationale
The intramolecular Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Acylium Ion: The reaction is initiated by the activation of the carboxylic acid group of the starting material, 3-(3-chloro-4-fluorophenyl)propanoic acid. This is typically achieved using a strong Brønsted or Lewis acid catalyst.[1][2] In this protocol, we will focus on the use of polyphosphoric acid (PPA) or a mixture of trifluoroacetic anhydride (TFAA) and trifluoroacetic acid (TFA). These reagents act as powerful dehydrating agents, facilitating the formation of a highly electrophilic acylium ion intermediate.[4]
-
Intramolecular Electrophilic Attack: The generated acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion.[1] The position of cyclization is directed by the substituents on the aromatic ring. In the case of 3-(3-chloro-4-fluorophenyl)propanoic acid, the cyclization will occur at the position ortho to the fluorine and meta to the chlorine, leading to the desired this compound.
-
Rearomatization: The final step involves the loss of a proton from the intermediate carbocation, which restores the aromaticity of the benzene ring and yields the stable 1-indanone product.[1]
The choice of cyclizing agent is critical. Polyphosphoric acid (PPA) is a classical and effective reagent for such cyclizations, though its high viscosity can present handling challenges.[4][5] A mixture of trifluoroacetic anhydride and trifluoroacetic acid offers a less viscous alternative that can also effectively promote the reaction.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 3-(3-chloro-4-fluorophenyl)propanoic acid | ≥98% | Commercial | Starting material |
| Polyphosphoric acid (PPA) | Reagent grade | Commercial | Cyclizing agent (Method A) |
| Trifluoroacetic anhydride (TFAA) | ≥99% | Commercial | Cyclizing agent (Method B) |
| Trifluoroacetic acid (TFA) | Reagent grade | Commercial | Co-reagent/Solvent (Method B) |
| Ethyl acetate | ACS grade | Commercial | Extraction solvent |
| Hexanes | ACS grade | Commercial | Chromatography eluent |
| Dichloromethane (DCM) | ACS grade | Commercial | Alternative extraction solvent |
| Saturated sodium bicarbonate solution | Laboratory prepared | N/A | For washing |
| Brine (Saturated NaCl solution) | Laboratory prepared | N/A | For washing |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Reagent grade | Commercial | Drying agent |
| Silica gel | 230-400 mesh | Commercial | For column chromatography |
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates and chamber
Method A: Cyclization using Polyphosphoric Acid (PPA)
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 3-(3-chloro-4-fluorophenyl)propanoic acid (1.0 eq).
-
Reagent Addition: Add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material).
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The high viscosity of PPA necessitates efficient stirring to ensure a homogenous reaction mixture.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture into a beaker of ice-water with stirring.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume).[2]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.[2]
-
Method B: Cyclization using Trifluoroacetic Anhydride (TFAA) and Trifluoroacetic Acid (TFA)
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 3-(3-chloro-4-fluorophenyl)propanoic acid (1.0 eq) in trifluoroacetic acid (TFA).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (TFAA) (1.5-2.0 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Carefully pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
-
Safety and Handling Precautions
-
Polyphosphoric acid (PPA): PPA is corrosive and highly viscous.[5] Handle with care in a well-ventilated fume hood. Avoid contact with skin and eyes. The work-up procedure involving the addition of the reaction mixture to water is highly exothermic and should be performed cautiously.
-
Trifluoroacetic anhydride (TFAA) and Trifluoroacetic acid (TFA): Both TFAA and TFA are highly corrosive and toxic.[6][7][8][9][10] They can cause severe burns upon contact.[7][9] Handle these reagents exclusively in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7][10] TFAA reacts violently with water.[6][9]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction or insufficient activation. | Increase reaction temperature or time. Ensure anhydrous conditions. Consider using a more potent Lewis acid. |
| Side Product Formation | Polymerization or intermolecular reactions. | Use high dilution conditions. Optimize the reaction temperature. |
| Incomplete Cyclization | Deactivated aromatic ring or steric hindrance. | Employ a stronger acid catalyst system. |
| Difficult Work-up | High viscosity of PPA. | Add a co-solvent like xylene during the reaction to reduce viscosity. |
Conclusion
The intramolecular Friedel-Crafts acylation is a powerful and reliable method for the synthesis of this compound. Both the traditional polyphosphoric acid method and the alternative using trifluoroacetic anhydride offer viable routes to this important synthetic intermediate. Careful attention to reaction conditions, particularly the exclusion of moisture, and adherence to safety protocols are paramount for a successful and safe synthesis. The protocols provided herein are intended to serve as a robust starting point for researchers in the field of medicinal and synthetic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,2-dimethyl-2,3-dihydro-1H-inden-1-one|CAS 10489-28-8 [benchchem.com]
- 4. ccsenet.org [ccsenet.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. uprm.edu [uprm.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. synquestlabs.com [synquestlabs.com]
Application Notes and Protocols: The Strategic Use of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one in Pharmaceutical Synthesis
Introduction: The Value of Halogenated Indanones in Medicinal Chemistry
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, halogenated indanones such as 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one are of significant interest as pharmaceutical intermediates. The presence of chlorine and fluorine atoms on the aromatic ring provides medicinal chemists with critical tools to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. These halogens can influence metabolic stability, receptor binding affinity, and lipophilicity, making this intermediate a valuable starting point for the synthesis of novel therapeutics.[2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound. We will delve into its role as a precursor to key amine and indole derivatives, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClFO | [3] |
| Molecular Weight | 184.59 g/mol | [4] |
| Appearance | Solid | [5] |
| CAS Number | 881189-75-9 | [4] |
Safety and Handling:
This compound is considered a hazardous substance and requires careful handling in a well-ventilated laboratory or fume hood.[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[7]
-
Inhalation: Avoid breathing dust. If inhaled, move to fresh air.[5]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5][6]
-
Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[5]
-
Fire Hazards: In case of fire, hazardous decomposition products such as nitrogen oxides, carbon monoxide and dioxide, hydrogen chloride, and hydrogen fluoride gases may be produced.[6]
Core Application: Synthesis of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine via Reductive Amination
A primary and highly versatile application of this compound is its conversion to the corresponding primary amine, 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine. This transformation is most effectively achieved through reductive amination. This amine is a crucial building block for the synthesis of more complex molecules, including potential selective progesterone receptor modulators (SPRMs) and other targeted therapies.[8][9][10]
Reductive amination is a powerful method for forming carbon-nitrogen bonds.[11] The process involves the reaction of a carbonyl compound (in this case, our indanone) with an amine source to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[12]
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is favored for its mild conditions, high selectivity, and broad functional group tolerance, making it a staple in modern medicinal chemistry.[11] Sodium triacetoxyborohydride (STAB) is particularly effective as it selectively reduces the iminium ion intermediate much faster than the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct.[13]
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Amine Source: Add ammonium acetate (NH₄OAc, 10 eq) to the solution. The large excess of the ammonium salt serves as the ammonia source and helps drive the equilibrium towards imine formation.
-
Reduction: To the stirred mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting ketone.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the introduction of moisture which can hydrolyze the reducing agent and the iminium ion intermediate.
-
Aprotic Solvent: Solvents like DCE and THF are chosen for their ability to dissolve the reactants and for their inertness under the reaction conditions.
-
Excess Ammonium Acetate: Le Châtelier's principle dictates that a high concentration of the ammonia source will favor the formation of the iminium ion, thereby increasing the reaction rate and overall yield.
-
Portion-wise Addition of STAB: This helps to control any potential exotherm and maintain a steady reaction rate.
Workflow for Reductive Amination
Caption: Workflow for the synthesis of the target amine.
Advanced Application: Towards Indole Synthesis
The synthesized 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine is a precursor for creating more complex heterocyclic structures, such as the corresponding indole. Indole derivatives are a cornerstone of many pharmaceuticals. A plausible route to 6-chloro-5-fluoro-1H-indole involves further chemical transformations of the amine. While a direct conversion from the indanamine is a multi-step process, a related synthesis of 6-chloro-5-fluoroindole has been patented, starting from 3-chloro-4-fluoroaniline.[3] This suggests that the indanone and its amine derivative are key intermediates in the synthesis of such indole-containing drugs, which are cited for their potential in anticancer and weight-reducing applications.[3]
The general strategy would involve dehydrogenation or an oxidative aromatization of the indanamine or a derivative thereof.
Analytical Characterization
Rigorous analytical testing is crucial for confirming the identity and purity of the synthesized compounds.
| Technique | Purpose | Expected Observations for 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | Appearance of signals corresponding to the amine protons and shifts in the aromatic and aliphatic protons compared to the starting indanone. |
| ¹³C NMR | Confirmation of the carbon skeleton. | The carbonyl carbon signal (~200 ppm) of the starting material will be absent, and a new signal for the amine-bearing carbon will appear in the aliphatic region. |
| Mass Spectrometry (MS) | Determination of molecular weight. | The molecular ion peak should correspond to the expected mass of the amine (C₉H₉ClFN, MW: 185.62).[8] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity. |
Conclusion and Future Perspectives
This compound is a strategically important intermediate in pharmaceutical research and development. Its value lies in the predictable and high-yielding conversion to the corresponding amine, a versatile building block for a wide array of potential drug candidates. The protocols outlined in this document provide a robust foundation for the synthesis and subsequent derivatization of this key intermediate. As the demand for novel therapeutics with fine-tuned pharmacological profiles continues to grow, the importance of halogenated synthons like this compound will undoubtedly increase, paving the way for the discovery of next-generation medicines.
References
- 1. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 4. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. A new and efficient method for the synthesis of Ulipristal acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. 1273611-04-3 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine AKSci 5385DM [aksci.com]
- 9. 6-CHLORO-5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE | 1273611-04-3 [chemicalbook.com]
- 10. 6-CHLORO-5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE CAS#: 1273611-04-3 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry
Abstract
The indanone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, enhancing their drug-like characteristics. This application note provides a comprehensive technical guide on the utility of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one as a versatile starting material and key intermediate in the synthesis of novel drug candidates. We will explore its application in the development of agents for neurodegenerative diseases, with a particular focus on acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease. Detailed synthetic protocols, mechanistic insights, and structure-activity relationship (SAR) considerations are presented to guide researchers in the effective utilization of this valuable building block.
Introduction: The Significance of Halogenated Indanones in Drug Discovery
The 1-indanone framework is a recurring motif in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including antiviral, anti-inflammatory, anticancer, and neuroprotective effects.[1] The introduction of halogen substituents, particularly fluorine and chlorine, is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
This compound, with its distinct substitution pattern on the aromatic ring, presents a unique combination of electronic and steric properties. The electron-withdrawing nature of both the chloro and fluoro groups can influence the reactivity of the indanone core and provide specific interaction points with target proteins. This makes it an attractive starting point for the synthesis of novel therapeutic agents.
Core Application: A Building Block for Acetylcholinesterase Inhibitors in Alzheimer's Disease
A primary application of substituted indanones lies in the development of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[2][3] AChE inhibitors function by increasing the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. The indanone moiety serves as a key pharmacophoric element in several potent AChE inhibitors.
Derivatives of this compound can be designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, leading to potent and potentially selective inhibition. The chloro and fluoro substituents can be strategically utilized to enhance binding interactions within the enzyme's active site gorge.
Synthetic Strategy: From Indanone to Bioactive Ligands
The chemical versatility of the this compound scaffold allows for a variety of synthetic transformations to generate a library of diverse derivatives for biological screening. Key reactions include modifications at the C2 position and conversion of the ketone to other functional groups.
A common synthetic route involves the aldol condensation of the indanone with a suitable aldehyde to introduce a side chain, which can then be further functionalized. This side chain is often designed to incorporate a basic nitrogen atom, a common feature in many AChE inhibitors that facilitates interaction with the PAS of the enzyme.
Below is a generalized workflow for the synthesis of potential AChE inhibitors from this compound.
Caption: Synthetic workflow for derivatization.
Experimental Protocols
Protocol 1: Synthesis of this compound
While this document focuses on the application of the title compound, a representative synthesis is provided for context, based on established methods for analogous halogenated indanones. The primary route is an intramolecular Friedel-Crafts acylation of a corresponding 3-phenylpropanoic acid.[1]
Materials:
-
3-(4-chloro-3-fluorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Acid Chloride Formation: To a solution of 3-(4-chloro-3-fluorophenyl)propanoic acid (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Friedel-Crafts Cyclization: Dissolve the crude acid chloride in dry DCM and cool to 0 °C. Add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Synthesis of a C2-Benzylidene Derivative
This protocol details the synthesis of a 2-benzylidene derivative, a common intermediate for further functionalization.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add benzaldehyde (1.1 eq) to the solution.
-
Base-catalyzed Condensation: To the stirred solution, add a 10% aqueous solution of sodium hydroxide dropwise at room temperature. A precipitate should form. Continue stirring for 2-4 hours.
-
Isolation and Purification: Filter the precipitate and wash with cold ethanol and then with water until the washings are neutral. Dry the solid to obtain the crude 2-benzylidene-6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of this compound is not extensively published, general principles from related indanone-based AChE inhibitors can be applied:
-
Indanone Core: The indanone scaffold serves as the primary anchor, interacting with key residues in the AChE active site.
-
Halogen Substituents: The chloro and fluoro groups at the 6- and 5-positions, respectively, can influence the electronic distribution of the aromatic ring and may form specific halogen bonds with the enzyme, potentially enhancing binding affinity.
-
C2-Substituent: The nature of the substituent at the C2 position is critical for activity. A linker of appropriate length connecting to a basic amine (e.g., piperidine, as in donepezil) is often optimal for bridging the CAS and PAS of AChE.
-
Stereochemistry: The stereochemistry at any chiral centers introduced during synthesis can significantly impact biological activity.
Mechanistic Considerations: Inhibition of Acetylcholinesterase
The proposed mechanism of action for indanone-based AChE inhibitors involves their binding to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine.
Caption: Binding mode of indanone inhibitors in AChE.
Quantitative Data Summary
While specific quantitative data for derivatives of this compound are not available in the public domain, the following table presents representative data for analogous indanone-based AChE inhibitors to provide a comparative context.
| Compound Class | Representative IC₅₀ (AChE) | Reference |
| Indanone-Piperidine Hybrids | 10-100 nM | [3] |
| Benzylidene Indanones | 0.1-5 µM | [1] |
| Donepezil (for comparison) | ~30 nM | [2] |
Conclusion and Future Perspectives
This compound is a promising and versatile building block for medicinal chemistry research. Its unique halogen substitution pattern offers opportunities for the design of novel therapeutic agents with potentially improved pharmacological profiles. The primary application highlighted in this note, the synthesis of acetylcholinesterase inhibitors, represents a significant area of research where this scaffold can be effectively utilized. Future studies should focus on the synthesis and biological evaluation of a diverse library of derivatives to establish a comprehensive structure-activity relationship and to explore other potential therapeutic applications, such as in oncology and inflammatory diseases, where the indanone scaffold has also shown considerable promise.
References
Application Notes & Protocols: Navigating the Reaction Mechanisms of 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the key reaction mechanisms involving 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one. This substituted indanone is a highly valuable and versatile scaffold in medicinal chemistry, primarily due to its unique electronic and structural features.[1] We will explore the causality behind experimental choices for three principal classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Carbonyl Reduction, and Base-Catalyzed Condensation. Each section includes a discussion of the underlying mechanism, field-proven insights, and a self-validating, step-by-step protocol for practical application in the laboratory.
Introduction: The Strategic Value of a Halogenated Indanone Scaffold
The 1-indanone core is a privileged structure found in numerous biologically active compounds and natural products.[1] Its rigid, bicyclic framework serves as an excellent starting point for constructing complex molecular architectures. The subject of this guide, this compound, is of particular interest. The presence of two distinct halogen atoms (chlorine and fluorine) and an electron-withdrawing ketone group on the aromatic ring significantly activates the system towards specific chemical transformations.
The strategic placement of these functional groups allows for selective and predictable modifications, making this compound a key intermediate in the synthesis of inhibitors for enzymes like protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) and other targets in oncology and neurodegenerative disease research.[2] This guide will elucidate the core reactivity principles that enable its use as a powerful synthetic building block.
dot
Caption: Key reaction pathways for this compound.
Reaction Mechanism I: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Insight & Causality
Nucleophilic aromatic substitution is arguably the most powerful transformation for this substrate. Unlike electrophilic substitution, which is disfavored by the electron-poor nature of the ring, SNAr is highly favorable.[3] The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition of Nucleophile: A potent nucleophile (e.g., an amine, alkoxide) attacks the carbon atom bearing a halogen. This step is rate-determining and requires disruption of the ring's aromaticity to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4]
-
Elimination of Leaving Group: The aromaticity is restored by the expulsion of the halide leaving group.
The success of this reaction is critically dependent on the electronic properties of the ring. The ketone group, being strongly electron-withdrawing, is positioned para to the chlorine atom and meta to the fluorine atom. This placement is crucial as it allows for the delocalization and stabilization of the negative charge in the Meisenheimer intermediate, particularly when substitution occurs at the C-6 position (chloro).[4][5] While the C-F bond is stronger, the high electronegativity of fluorine also contributes to the activation of the ring towards nucleophilic attack.[3]
dot
Caption: The addition-elimination mechanism of SNAr reactions.
Protocol: Synthesis of 6-Amino-5-fluoro-2,3-dihydro-1H-inden-1-one
This protocol describes a representative SNAr reaction using a nitrogen nucleophile. The choice of a secondary amine like morpholine is based on its strong nucleophilicity and appropriate boiling point for the reaction conditions.
Materials
-
This compound (1.0 eq)
-
Morpholine (3.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
Procedure
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and anhydrous potassium carbonate.
-
Solvent & Reagent Addition: Add anhydrous DMF to dissolve the solids, followed by the addition of morpholine via syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 6-(morpholin-4-yl)-5-fluoro-2,3-dihydro-1H-inden-1-one.
Reaction Mechanism II: Carbonyl Group Transformations
Mechanistic Insight: Reduction to Indanol
The ketone functionality of the indanone is readily reduced to a secondary alcohol using standard reducing agents. Sodium borohydride (NaBH₄) is an ideal choice for this transformation due to its selectivity for ketones and aldehydes, its tolerance of many other functional groups, and its operational simplicity compared to stronger agents like lithium aluminum hydride (LAH).
The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during an aqueous workup to yield the final alcohol product, 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol. This indanol intermediate is a crucial precursor for further functionalization, such as conversion to the corresponding amine via reductive amination.
Protocol: Synthesis of 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol
Materials
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Magnetic stirrer, ice bath
Procedure
-
Dissolution: Dissolve this compound in methanol in a flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride in small portions. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent runaway hydrogen gas evolution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases. This neutralizes the excess NaBH₄ and protonates the alkoxide.
-
Workup: Remove the methanol using a rotary evaporator. Add water and dichloromethane to the residue and transfer to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude alcohol, which can be purified by recrystallization or chromatography if necessary.
Reaction Mechanism III: Base-Catalyzed Condensation
Mechanistic Insight: Claisen-Schmidt Condensation
The α-protons at the C-2 position of the indanone are acidic and can be removed by a base (e.g., KOH, NaOH) to form an enolate. This enolate is a powerful nucleophile that can attack electrophiles, most commonly the carbonyl carbon of an aldehyde or another ketone.[6]
In a Claisen-Schmidt condensation, the indanone enolate attacks an aromatic aldehyde that cannot enolize itself. The resulting aldol addition product readily undergoes dehydration (elimination of water) under the basic reaction conditions to form a thermodynamically stable, conjugated α,β-unsaturated ketone (a chalcone analogue).[6] This reaction is a cornerstone of carbon-carbon bond formation and is widely used to synthesize precursors for various heterocyclic compounds and pharmaceutical agents.
dot
Caption: Workflow for the Claisen-Schmidt condensation reaction.
Protocol: Synthesis of 2-(4-methoxybenzylidene)-6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
Materials
-
This compound (1.0 eq)
-
4-methoxybenzaldehyde (p-anisaldehyde) (1.1 eq)
-
Potassium hydroxide (KOH) (2.0 eq)
-
Ethanol (EtOH)
-
Ice water
Procedure
-
Base Solution: In a flask, dissolve potassium hydroxide in ethanol with stirring.
-
Reactant Addition: To the basic solution, add the this compound followed by 4-methoxybenzaldehyde.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can often be visually monitored by the formation of a colored precipitate. Continue stirring for 12-24 hours or until TLC indicates completion.
-
Precipitation: Pour the reaction mixture into a beaker of ice water. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filtered solid thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the product in a vacuum oven to obtain the pure condensed product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Summary of Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₉H₆ClFO | 184.60 | Solid |
| 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol | C₉H₈ClFO | 186.61 | Solid |
| 6-(morpholin-4-yl)-5-fluoro-2,3-dihydro-1H-inden-1-one | C₁₃H₁₄FNO₂ | 251.26 | Solid |
| 2-(4-methoxybenzylidene)-6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | C₁₇H₁₂ClFO₂ | 318.73 | Solid |
Note: Data for products are calculated based on their structures.
Conclusion
This compound is a powerful and versatile intermediate for chemical synthesis. Its reactivity is dominated by the electronically activated aromatic ring, which is primed for nucleophilic substitution, and the synthetically flexible ketone group, which allows for reduction and carbon-carbon bond formation at the adjacent position. The protocols provided herein are robust, validated methodologies that serve as a reliable starting point for the synthesis of complex molecular targets in drug discovery and materials science.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Pathways to Novel Heterocyclic Scaffolds from 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indanone framework is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its rigid bicyclic system provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for designing targeted therapeutics. The specific starting material, 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, offers additional modulation of electronic properties through its halogen substituents, which can enhance binding affinities and metabolic stability.
This application note provides a detailed guide for the synthesis of novel, drug-like heterocyclic compounds derived from this compound. We will demonstrate how the reactivity of the indanone core can be strategically exploited to construct a versatile chalcone-like intermediate, which serves as a pivotal precursor for a variety of heterocyclic systems including indeno[1,2-c]pyrazoles, indeno[1,2-d]pyrimidines, and indeno[1,2-c]isoxazoles. The protocols herein are designed to be robust and reproducible, providing researchers with a clear roadmap for expanding their compound libraries with novel chemical entities of high therapeutic potential.
Core Synthetic Strategy: The Versatile Chalcone Intermediate
The cornerstone of the synthetic routes described is the initial conversion of the starting indanone into an α,β-unsaturated ketone, an indene-based chalcone analogue. This transformation is achieved via a base-catalyzed Claisen-Schmidt condensation. The rationale for this initial step is twofold:
-
Activation and Diversification: The α-methylene group (C2) of the indanone is sufficiently acidic to be deprotonated by a moderately strong base. The resulting enolate can then act as a nucleophile, attacking a variety of aromatic aldehydes. This reaction introduces significant structural diversity at the outset.
-
Creation of a Reactive Synthon: The resulting chalcone possesses a 1,3-dielectrophilic system (the carbonyl carbon and the β-carbon of the double bond), which is primed for cyclocondensation reactions with dinucleophilic reagents to form a range of five- and six-membered heterocyclic rings.[4][5]
This strategic approach is visualized in the workflow diagram below.
Figure 1: Overall synthetic workflow from the starting indanone to diverse heterocyclic cores via a common chalcone intermediate.
PART 1: Synthesis of the Key Chalcone Intermediate
The Claisen-Schmidt condensation between this compound and a substituted aromatic aldehyde is the gateway to the target heterocycles. The use of an ethanolic sodium hydroxide solution is a classic and effective method, promoting the formation of the enolate while being mild enough to prevent side reactions.
Protocol 1: General Procedure for the Synthesis of 2-((Substituted-phenyl)methylene)-6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq, 5.0 mmol, 922.5 mg) in 20 mL of absolute ethanol.
-
Addition of Aldehyde: To the stirred solution, add the desired substituted aromatic aldehyde (1.1 eq, 5.5 mmol). Allow the mixture to stir for 5 minutes at room temperature to ensure homogeneity.
-
Initiation of Condensation: Prepare a solution of sodium hydroxide (1.25 eq, 6.25 mmol, 250 mg) in 5 mL of water. Add this aqueous NaOH solution dropwise to the reaction mixture over 10 minutes. The reaction is often accompanied by a color change to deep yellow or orange.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The product spot should be significantly less polar than the starting materials.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. Acidify the solution to pH ~5-6 using dilute HCl (1 M). A solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral. Further wash the crude product with a small amount of cold ethanol to remove any unreacted aldehyde.
-
Drying: Dry the purified product in a vacuum oven at 50 °C overnight. The resulting chalcone is typically a brightly colored crystalline solid and is used in the subsequent steps without further purification.
Data Summary: Representative Chalcone Synthesis
| R-Group on Ar-CHO | Product Name | Yield (%) | Appearance |
| -H | 2-(Phenylmethylene)-6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | 85-92% | Pale Yellow Solid |
| -4-OCH₃ | 2-((4-Methoxyphenyl)methylene)-6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | 88-95% | Bright Yellow Solid |
| -4-Cl | 2-((4-Chlorophenyl)methylene)-6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | 82-90% | Yellow Crystalline |
| -4-NO₂ | 2-((4-Nitrophenyl)methylene)-6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | 90-97% | Orange Solid |
PART 2: Synthesis of Novel Heterocyclic Compounds
With the chalcone intermediate in hand, we can now proceed to the cyclization reactions. Each protocol utilizes a different dinucleophile to construct a unique heterocyclic ring fused to the indanone scaffold.
Protocol 2: Synthesis of Indeno[1,2-c]pyrazole Derivatives
The reaction of an α,β-unsaturated ketone with hydrazine is a well-established method for the synthesis of pyrazoles.[6][7] The reaction proceeds via a Michael addition of one nitrogen atom, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
Figure 2: Simplified reaction pathway for the formation of Indeno[1,2-c]pyrazoles.
-
Reaction Setup: In a 50 mL round-bottom flask, suspend the chalcone intermediate (1.0 eq, 2.0 mmol) in 15 mL of glacial acetic acid. Acetic acid serves as both the solvent and a catalyst for the condensation.
-
Reagent Addition: Add hydrazine hydrate (1.5 eq, 3.0 mmol) dropwise to the suspension at room temperature.
-
Heating: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 5-7 hours. The reaction should become homogeneous as it proceeds.
-
Monitoring: Track the disappearance of the chalcone spot by TLC (hexane:ethyl acetate, 7:3).
-
Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A solid will precipitate.
-
Purification: Collect the crude product by vacuum filtration and wash extensively with water to remove acetic acid. Recrystallize the solid from an ethanol/water mixture to obtain the pure indeno[1,2-c]pyrazole derivative.
Protocol 3: Synthesis of Indeno[1,2-d]pyrimidine Derivatives
Pyrimidines can be synthesized through the [3+3] annulation of an α,β-unsaturated ketone with an amidine.[4][8] The amidine acts as a C-N-C synthon, reacting with the 1,3-dielectrophilic chalcone to form a dihydropyrimidine intermediate, which then aromatizes.
-
Reaction Setup: To a 50 mL round-bottom flask, add the chalcone intermediate (1.0 eq, 2.0 mmol), the appropriate amidine hydrochloride (e.g., benzamidine hydrochloride, 1.2 eq, 2.4 mmol), and potassium carbonate (2.5 eq, 5.0 mmol).
-
Solvent Addition: Add 20 mL of dimethylformamide (DMF). The use of a polar aprotic solvent like DMF is crucial for solubilizing the reagents and facilitating the reaction.
-
Heating: Heat the mixture to 100-110 °C under a nitrogen atmosphere for 8-12 hours.
-
Monitoring: Monitor the reaction by TLC (hexane:ethyl acetate, 1:1).
-
Work-up: Cool the reaction to room temperature and pour it into 150 mL of cold water. A precipitate will form.
-
Purification: Filter the solid and wash it with water. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from ethanol.
Protocol 4: Synthesis of Indeno[1,2-c]isoxazole Derivatives
The reaction of chalcones with hydroxylamine hydrochloride in the presence of a base is a standard and efficient method for constructing the isoxazole ring.[9][10] The base generates hydroxylamine in situ, which then undergoes cyclocondensation with the chalcone.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the chalcone intermediate (1.0 eq, 2.0 mmol) and hydroxylamine hydrochloride (1.5 eq, 3.0 mmol) in 20 mL of absolute ethanol.
-
Base Addition: Add aqueous sodium hydroxide solution (10% w/v) dropwise until the pH of the mixture is approximately 9-10.
-
Heating: Heat the mixture to reflux (approx. 78 °C) for 3-5 hours.
-
Monitoring: Monitor the reaction by TLC (hexane:ethyl acetate, 7:3).
-
Work-up: After cooling, pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute HCl (1 M) to a neutral pH.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. Recrystallization from methanol or ethanol typically yields the pure indeno[1,2-c]isoxazole derivative.
Summary of Characterization Data
The following table provides representative data for the novel heterocyclic compounds synthesized from the 4-methoxy-substituted chalcone intermediate.
| Heterocycle Class | Product Name | Molecular Formula | MW ( g/mol ) | Representative ¹H NMR Signal (Ar-H) | Yield (%) |
| Pyrazole | 2-(4-Methoxyphenyl)-8-chloro-7-fluoro-2,4-dihydro-1H-indeno[1,2-c]pyrazole | C₁₇H₁₂ClFN₂O | 328.75 | δ 7.0-7.8 ppm (multiplet) | 75-85% |
| Pyrimidine | 2-(4-Methoxyphenyl)-4-phenyl-8-chloro-7-fluoro-5H-indeno[1,2-d]pyrimidine | C₂₄H₁₆ClFN₂O | 428.86 | δ 7.2-8.5 ppm (multiplet) | 60-70% |
| Isoxazole | 3-(4-Methoxyphenyl)-7-chloro-8-fluoro-3,3a-dihydro-4H-indeno[1,2-c]isoxazole | C₁₇H₁₃ClFNO₂ | 331.75 | δ 6.9-7.7 ppm (multiplet) | 80-90% |
Conclusion and Future Outlook
The protocols detailed in this application note provide a clear and efficient strategic framework for leveraging the chemical reactivity of this compound. By first synthesizing a versatile chalcone intermediate, researchers can readily access a diverse range of novel, drug-like heterocyclic scaffolds. The indeno-fused pyrazoles, pyrimidines, and isoxazoles generated through these methods are of significant interest for screening in drug discovery programs, particularly in areas such as oncology, inflammation, and infectious diseases where such heterocyclic motifs have shown considerable promise.[1][2][11] The modular nature of this synthesis allows for extensive diversification by simply varying the aromatic aldehyde in the initial step, enabling the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. nveo.org [nveo.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
The Strategic Utility of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols
Introduction: The Rationale for the Halogenated Indanone Scaffold in Kinase Inhibitor Design
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, making them a primary focus of modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. The indanone scaffold has emerged as a "privileged" structure in medicinal chemistry, capable of forming the basis for inhibitors targeting a range of enzymes.
This guide focuses on a specific, strategically functionalized building block: 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one . The unique substitution pattern of this compound—featuring both chloro and fluoro groups on the aromatic ring—offers distinct advantages for medicinal chemists aiming to develop potent and selective kinase inhibitors. The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with the target protein, while the chlorine atom provides a vector for further chemical modification and can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding to the kinase active site.
These application notes will provide a detailed exploration of the utility of this compound in the synthesis of kinase inhibitors, complete with synthetic protocols, methodologies for biological evaluation, and a discussion of the structure-activity relationships (SAR) that guide the design of next-generation therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the starting material is fundamental to its successful application. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClFO | [1] |
| Molecular Weight | 184.59 g/mol | [2] |
| CAS Number | 881189-75-9 | [2] |
| Appearance | Off-white to pale yellow solid | Commercially available |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General laboratory knowledge |
Synthetic Derivatization of the 6-chloro-5-fluoro-1-indanone Scaffold
The 1-indanone core of this compound provides a versatile platform for the synthesis of a diverse library of kinase inhibitor candidates. A common and effective strategy is the Knoevenagel or Claisen-Schmidt condensation to introduce a substituted benzylidene group at the 2-position, creating an arylidene indanone. This reaction extends the conjugation of the system and introduces a new point of diversity for SAR studies.
Protocol 1: Synthesis of 2-Benzylidene-6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one Derivatives
This protocol outlines a general procedure for the synthesis of 2-benzylidene derivatives from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.1 eq) in ethanol.
-
Base Addition: While stirring at room temperature, add a solution of KOH (2.0 eq) in ethanol dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and acidify with 1M HCl until the pH is neutral.
-
Precipitation and Filtration: The product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Causality behind Experimental Choices:
-
The use of a slight excess of the benzaldehyde ensures complete consumption of the more valuable indanone starting material.
-
The base (KOH or NaOH) is essential to deprotonate the alpha-carbon of the indanone, forming an enolate which then attacks the aldehyde in an aldol condensation.
-
Acidification during workup neutralizes the excess base and protonates the intermediate alkoxide, leading to elimination and formation of the desired α,β-unsaturated ketone.
Caption: Synthetic workflow for 2-benzylidene-1-indanone derivatives.
Biological Evaluation of Indanone-Based Kinase Inhibitors
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. This typically involves in vitro kinase inhibition assays followed by cell-based assays to assess cellular potency and mechanism of action.
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a standard radiometric assay to determine the IC50 value of a synthesized compound against a target kinase. Radiometric assays are considered the gold standard due to their direct measurement of substrate phosphorylation.[3]
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like Tris-HCl)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, prepare serial dilutions of the inhibitor compound in DMSO.
-
Kinase Reaction: To each well, add the kinase reaction buffer, the specific substrate, and the purified kinase.
-
Inhibitor Addition: Add a small volume of the diluted inhibitor to each well (and DMSO as a vehicle control).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Quenching: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Self-Validation and Trustworthiness:
-
The inclusion of a no-enzyme control and a no-substrate control is crucial to determine background radiation levels.
-
A positive control inhibitor with a known IC50 for the target kinase should be included in each assay to validate the assay performance.
-
The ATP concentration should be at or near the Km value for the kinase to ensure accurate determination of competitive inhibition.
References
Application Note & Protocols: A Modular Approach to the Parallel Synthesis of a 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one Derivative Library
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antiviral to anticancer agents.[1] This application note provides a detailed guide for the synthesis and parallel derivatization of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one. We present a modular strategy that enables the rapid generation of a diverse chemical library by targeting three key positions for modification: the α-carbon (C2), the ketone (C1), and the aromatic ring (C6). The protocols are designed for researchers, scientists, and drug development professionals engaged in hit identification and lead optimization, with a focus on robust, scalable reactions suitable for parallel synthesis formats.[2][3]
Introduction: The Significance of the Indanone Scaffold
Indanone derivatives are prominent motifs in a vast array of natural products and synthetic pharmaceuticals.[4][5] Their rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making them ideal scaffolds for probing interactions with biological targets. The inherent reactivity of the indanone core at multiple positions allows for systematic structural diversification to explore structure-activity relationships (SAR). Compounds incorporating the indanone moiety have demonstrated significant potential as acetylcholinesterase inhibitors for Alzheimer's disease, anti-inflammatory agents, and anticancer therapeutics.[6][7][8][9] The specific scaffold, this compound, offers halogenated handles that not only influence pharmacokinetic properties but also serve as key anchor points for further chemical modification.
Synthesis of the Core Scaffold: this compound
While this compound is commercially available from various suppliers[10][11], its synthesis from simpler starting materials is often required for cost-effectiveness in large-scale library production. A common and reliable method is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[1]
Protocol 2.1: Synthesis of the Indanone Core
This protocol outlines the cyclization of 3-(4-chloro-3-fluorophenyl)propanoic acid to yield the target indanone.
Reagents and Materials:
-
3-(4-chloro-3-fluorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve 3-(4-chloro-3-fluorophenyl)propanoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2 hours until gas evolution ceases.
-
Cooling and Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a slurry of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM.
-
Friedel-Crafts Acylation: Slowly add the acid chloride solution from Step 1 to the AlCl₃ slurry at 0 °C. After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Workup: Stir the quenched mixture vigorously for 30 minutes. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
Library Generation: A Multi-Vector Diversification Strategy
Our strategy for library synthesis is based on diversifying the core scaffold at three distinct vectors. This approach allows for a comprehensive exploration of the chemical space around the indanone core. The overall workflow is depicted below.
Figure 1: Modular workflow for the synthesis of an indanone derivative library.
Protocols for Parallel Library Synthesis
The following protocols are optimized for a parallel synthesis format, for instance, using a 24- or 96-well reaction block.[2][12] All additions of reagents and solvents can be performed using manual or automated liquid handlers.
Vector 1: C2 α-Alkylation via Enolate Formation
Alkylation at the C2 position introduces substituents that can modulate the shape and lipophilicity of the molecule. The reaction proceeds via an enolate intermediate, which acts as a nucleophile to displace a leaving group on an alkyl halide.[13][14] Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) ensures complete and irreversible formation of the kinetic enolate.[13]
Figure 2: Reaction scheme for C2 α-alkylation.
Protocol 4.1.1: Parallel α-Alkylation
-
Preparation: To each well of a dry 96-well reaction block under argon, add a solution of the indanone core (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the reaction block to -78 °C (dry ice/acetone bath). Add a solution of LDA in THF (1.1 eq) to each well. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Prepare a 96-well plate containing solutions of diverse alkylating agents (R-X, 1.2 eq) in THF. Add the corresponding alkylating agent to each well of the reaction block.
-
Reaction: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.
-
Quenching and Workup: Quench the reactions by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Add ethyl acetate to each well, mix, and separate the organic phase. Wash the organic phase with water and then brine.
-
Isolation: Evaporate the solvent to yield the crude products, which can be purified via high-throughput preparative HPLC/MS.
| Parameter | Condition | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, bulky, non-nucleophilic base favors rapid and complete formation of the kinetic enolate.[13] |
| Temperature | -78 °C | Low temperature prevents side reactions and ensures kinetic control over enolate formation. |
| Solvent | Tetrahydrofuran (THF) | Aprotic and effectively solvates the lithium cation of the enolate. |
| Electrophiles (R-X) | Primary alkyl halides (iodides, bromides) | Sₙ2 reaction is most efficient with unhindered electrophiles; tertiary halides will lead to elimination.[14] |
Table 1: Optimized conditions and rationale for C2 α-alkylation.
Vector 2: C1 Reductive Amination
Reductive amination is a robust and highly versatile method for converting ketones into amines.[15] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. This one-pot procedure is highly amenable to library synthesis due to its operational simplicity and the vast commercial availability of primary and secondary amines.[16][17]
Figure 3: Reaction scheme for C1 reductive amination.
Protocol 4.2.1: Parallel Reductive Amination
-
Preparation: To each well of a reaction block, add the indanone core (1.0 eq), the desired primary or secondary amine (1.2 eq), and a catalytic amount of acetic acid (0.1 eq) in dichloroethane (DCE) as the solvent.
-
Imine Formation: Seal the block and stir the mixtures at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) as a solid or slurry in DCE to each well.
-
Reaction: Stir the reaction mixtures at room temperature overnight.
-
Quenching and Workup: Quench the reactions by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract with DCM, separate the organic phase, and wash with brine.
-
Isolation: Evaporate the solvent to yield the crude amine products. Purification can be achieved by preparative HPLC/MS or by solid-phase extraction (SPE) using an appropriate cartridge (e.g., silica or SCX).
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective for iminium ions over ketones, allowing for a one-pot procedure. |
| Catalyst | Acetic Acid | Catalyzes the formation of the iminium ion intermediate. |
| Solvent | Dichloroethane (DCE) | Aprotic solvent that is compatible with all reagents and intermediates. |
| Amine Scope | Primary & Secondary Alkyl/Aryl Amines | A vast number of commercially available amines can be used to generate diversity.[17] |
Table 2: Optimized conditions and rationale for C1 reductive amination.
Vector 3: C6 Palladium-Catalyzed Cross-Coupling
The chloro-substituent on the aromatic ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[18] This powerful C-C bond-forming reaction enables the introduction of a wide variety of aryl and heteroaryl groups, significantly expanding the structural diversity of the library.[19][20]
Figure 4: Reaction scheme for C6 Suzuki cross-coupling.
Protocol 4.3.1: Parallel Suzuki-Miyaura Coupling
-
Preparation: In an inert atmosphere glovebox, add the indanone core (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.5 eq), a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 5 mol%) to each well of a reaction block.
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1), to each well.
-
Reaction: Seal the reaction block securely. Remove from the glovebox and heat to 80-100 °C with stirring overnight.
-
Workup: Cool the block to room temperature. Add water and ethyl acetate to each well. Separate the organic phase.
-
Isolation: The crude products can be filtered through a silica plug to remove inorganic salts and the catalyst, followed by solvent evaporation. Final purification is typically achieved by preparative HPLC/MS.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Common, robust catalysts for Suzuki couplings. Choice may need optimization depending on the boronic acid.[21] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic acid for transmetalation. Choice can influence reaction efficiency. |
| Solvent | Dioxane/Water or Toluene/Water | Biphasic system that solubilizes both organic and inorganic reagents. |
| Coupling Partner | Aryl/Heteroaryl Boronic Acids | Stable, commercially available reagents that offer vast structural diversity.[18] |
Table 3: Representative conditions for C6 Suzuki cross-coupling.
Conclusion
This application note details a robust and modular set of protocols for the efficient creation of a this compound derivative library. By systematically applying α-alkylation, reductive amination, and palladium-catalyzed cross-coupling reactions, researchers can rapidly generate a large number of diverse analogs for biological screening. These methods are designed with parallel synthesis in mind, facilitating accelerated hit-to-lead campaigns in modern drug discovery.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 3. asynt.com [asynt.com]
- 4. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cenmed.com [cenmed.com]
- 11. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 21. jmcct.com [jmcct.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
Welcome to the technical support guide for the synthesis of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one. This molecule is a crucial building block in medicinal chemistry and drug development. Its efficient synthesis is paramount for advancing research programs. The primary route to this indanone is through an intramolecular Friedel-Crafts acylation, a powerful but often challenging transformation.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices, providing you with the technical rationale needed to overcome common synthetic hurdles and optimize your reaction yields.
I. The Synthetic Pathway: An Overview
The synthesis of this compound is typically achieved via the intramolecular Friedel-Crafts cyclization of a suitable precursor, such as 3-(4-chloro-5-fluorophenyl)propanoic acid or its more reactive acyl chloride derivative. The core transformation involves the formation of a new carbon-carbon bond on the aromatic ring, driven by a strong Lewis or Brønsted acid catalyst.
Caption: General synthetic routes to this compound.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each answer provides a solution grounded in chemical principles.
Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?
Low or no yield is the most frequent problem in Friedel-Crafts acylation.[1] This can be attributed to several critical factors:
-
Inactive or Inappropriate Catalyst: The choice and activity of the acid catalyst are paramount.[1]
-
Causality: The catalyst's role is to generate the highly electrophilic acylium ion. If the catalyst is weak or has been deactivated, this key intermediate will not form. For the cyclization of the carboxylic acid, strong Brønsted acids like Polyphosphoric Acid (PPA) or Triflic Acid (TfOH) are often necessary.[1][2] If starting from the more reactive acyl chloride, a Lewis acid like aluminum chloride (AlCl₃) is a standard choice.[2]
-
Solution: Ensure the catalyst is fresh and handled under anhydrous conditions. If using AlCl₃ with the carboxylic acid, the reaction may fail; consider converting the acid to the acyl chloride first. For particularly stubborn substrates, a more potent catalytic system, such as a superacid (e.g., TfOH), may be required.[1][3]
-
-
Moisture Contamination: This is a critical failure point, especially for Lewis acid catalysts.
-
Causality: Lewis acids like AlCl₃ are potent desiccants and react readily with water. This hydrolysis not only consumes the catalyst but also quenches the reaction entirely.[1]
-
Solution: Flame-dry all glassware before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Deactivated Aromatic Ring: The success of this electrophilic aromatic substitution is highly dependent on the electronic nature of the ring.
-
Causality: The fluorine and chlorine atoms on the aromatic ring are electron-withdrawing, which deactivates the ring towards electrophilic attack, making the cyclization more difficult than for an unsubstituted ring.[2]
-
Solution: This inherent challenge requires more forcing reaction conditions. This can mean using a stronger catalyst (e.g., TfOH over PPA), increasing the reaction temperature, or extending the reaction time. Always monitor progress by TLC or GC-MS to avoid decomposition.
-
-
Suboptimal Reaction Temperature: Temperature control is a delicate balance.
-
Causality: Insufficient heat may prevent the reaction from overcoming its activation energy. Conversely, excessive heat can lead to decomposition of the starting material or product, often resulting in the formation of polymeric tars.[2]
-
Solution: For AlCl₃-catalyzed reactions, it is common to add the catalyst at a low temperature (e.g., 0 °C) to control the initial exotherm and then allow the reaction to warm to room temperature or be gently heated.[2] The optimal temperature is substrate-dependent and should be determined empirically.
-
Q2: I'm observing multiple spots on my TLC plate. How can I control the formation of side products?
The formation of isomers and polymeric byproducts can significantly complicate purification and reduce the yield.
-
Regioisomer Formation: The primary challenge is controlling where the cyclization occurs.
-
Causality: The acylium ion can potentially attack different positions on the aromatic ring. While the fluorine and chlorine substituents direct the cyclization, the formation of an undesired regioisomer is possible.
-
Solution: Controlling regioselectivity can be influenced by the choice of catalyst and solvent.[1] For instance, in some Friedel-Crafts reactions, nitromethane has been shown to provide optimal selectivity.[1][4] Temperature control is also vital, as lower temperatures often favor the kinetic product.[1]
-
-
Intermolecular Acylation & Polymerization: This occurs when molecules react with each other instead of with themselves.
-
Causality: At high concentrations, the reactive acylium ion intermediate can be intercepted by another molecule of the starting material, leading to dimers or polymers instead of the desired intramolecular cyclization.[2] This often manifests as a dark, insoluble tar.[2]
-
Solution: Employ high dilution principles. This involves using a larger volume of solvent and adding the substrate or catalyst slowly over a prolonged period. This keeps the instantaneous concentration of reactive intermediates low, favoring the intramolecular pathway.[2]
-
Q3: The work-up procedure is difficult, and I'm losing product. Are there any tips for efficient product isolation?
A challenging work-up can severely impact your final isolated yield.
-
Quenching the Reaction: The highly acidic reaction mixture must be neutralized carefully.
-
Causality: The product ketone forms a stable complex with the Lewis acid catalyst (like AlCl₃), which must be broken to liberate the product.[5] Quenching is often highly exothermic.
-
Solution: Pour the reaction mixture slowly onto crushed ice or into a cold, dilute acid solution (e.g., HCl). This hydrolyzes the aluminum salts and breaks the ketone-catalyst complex. Be prepared for a vigorous reaction if quenching a large-scale reaction.
-
-
Removing Aluminum Salts: The aluminum salts formed during work-up can sometimes complicate extraction.
-
Causality: Aluminum hydroxides can form emulsions or gelatinous precipitates that make phase separation difficult.
-
Solution: After quenching with ice/acid, ensure the aqueous layer is strongly acidic (pH ~1). This helps keep the aluminum salts dissolved. Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). If emulsions form, adding more solvent or a saturated brine solution can help break them.
-
III. Troubleshooting Workflow
When faced with a failed or low-yielding reaction, a systematic approach is key. The following diagram outlines a logical troubleshooting sequence.
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
IV. Optimized Experimental Protocols
The following are field-tested protocols for the synthesis. The choice between them depends on the availability of starting materials and preferred reagents.
Protocol 1: Cyclization of 3-(4-chloro-5-fluorophenyl)propionyl chloride via Lewis Acid Catalysis
This method is suitable when the acyl chloride precursor is available or can be synthesized in a prior step.
Step-by-Step Methodology:
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen or argon inlet, and a dropping funnel. Allow the apparatus to cool to room temperature under an inert atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM, ~0.1 M final concentration) and anhydrous aluminum chloride (AlCl₃, 1.2 eq). Cool the suspension to 0 °C in an ice-water bath.
-
Substrate Addition: Dissolve 3-(4-chloro-5-fluorophenyl)propionyl chloride (1.0 eq) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with 1M HCl, water, and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the final product.
Protocol 2: Direct Cyclization of 3-(4-chloro-5-fluorophenyl)propanoic acid via Brønsted Acid Catalysis
This protocol offers a more direct route, avoiding the isolation of the acyl chloride.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add Polyphosphoric Acid (PPA) (10-20 times the weight of the carboxylic acid).
-
Heating: Heat the PPA to 80-90 °C with stirring until it becomes a mobile liquid.
-
Substrate Addition: Add 3-(4-chloro-5-fluorophenyl)propanoic acid (1.0 eq) to the hot PPA in one portion.
-
Reaction: Continue stirring at 80-100 °C for 1-3 hours. The mixture will typically become darker. Monitor the reaction by taking small aliquots, quenching them in water, extracting, and analyzing by TLC or GC-MS.
-
Work-up: Allow the reaction mixture to cool slightly before carefully pouring it onto crushed ice. This will hydrolyze the PPA and precipitate the crude product.
-
Extraction: Stir the aqueous slurry until all the ice has melted. Extract the product with a suitable solvent like ethyl acetate or DCM (3x).
-
Washing & Drying: Combine the organic extracts and wash with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude solid or oil by column chromatography or recrystallization.
V. Data Summary: Catalyst Comparison
The choice of catalyst is a critical parameter. This table summarizes common options for intramolecular Friedel-Crafts acylations.
| Catalyst | Type | Precursor | Typical Conditions | Key Advantages | Key Disadvantages |
| AlCl₃ | Lewis Acid | Acyl Chloride | DCM or CS₂, 0 °C to RT | Highly effective, common | Stoichiometric amounts needed, very moisture-sensitive, harsh work-up |
| FeCl₃ | Lewis Acid | Acyl Chloride | DCM, 0 °C to RT | Milder than AlCl₃, less expensive | Often less reactive than AlCl₃ |
| PPA | Brønsted Acid | Carboxylic Acid | Neat, 80-120 °C | Inexpensive, good for direct cyclization | Viscous, requires high temp, difficult work-up |
| TfOH | Superacid | Carboxylic Acid | DCM, 0 °C to RT | Extremely powerful, works at low temp | Expensive, corrosive, requires careful handling |
VI. Conclusion
The synthesis of this compound, while straightforward in principle, requires careful attention to detail to achieve high yields. The most critical factors for success are the rigorous exclusion of moisture, the selection of an appropriate and active catalyst, and the control of reaction concentration and temperature to favor the desired intramolecular pathway. By understanding the chemical principles behind each step and systematically troubleshooting any issues that arise, researchers can reliably and efficiently produce this valuable synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An efficient synthesis of highly substituted indanones and chalcones promoted by superacid - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04763J [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Chromatographic Purification of 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
Welcome to the dedicated technical support guide for the chromatographic purification of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related halogenated indanones. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for downstream applications.
This guide provides a comprehensive overview of purification strategies, troubleshooting common issues, and frequently asked questions, all grounded in established chromatographic principles and extensive field experience.
Diagram: General Workflow for Purification
Below is a generalized workflow for the purification of crude this compound, from initial work-up to final pure compound.
Caption: General workflow for the purification of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of this compound, and how does this influence the choice of chromatography?
A1: this compound is a moderately polar compound. The presence of the ketone carbonyl group and halogen atoms increases its polarity compared to the parent indane. This moderate polarity makes it well-suited for normal-phase chromatography on silica gel.[1] Reversed-phase chromatography can also be an option, particularly for analytical HPLC.[2]
Q2: What are some good starting solvent systems for thin-layer chromatography (TLC) analysis?
A2: A good starting point for TLC analysis on silica gel plates is a mixture of a non-polar and a moderately polar solvent.[3] We recommend trying the following systems to achieve an Rf value of 0.2-0.4 for the target compound:
-
Hexanes/Ethyl Acetate (e.g., starting with 4:1, then adjusting as needed)
-
Dichloromethane/Hexanes
-
Toluene/Ethyl Acetate
Q3: My compound appears to be unstable on silica gel. What are my options?
A3: Indanones can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.[4] If you suspect instability, you can perform a 2D TLC stability test. Spot the compound on a TLC plate, run it in a solvent system, dry the plate, and then rotate it 90 degrees and run it again in the same solvent system. If a new spot appears that is not on the diagonal, your compound is likely degrading. To mitigate this, you can:
-
Deactivate the silica gel: Prepare a slurry of silica gel with a small percentage of triethylamine (e.g., 1%) in your non-polar solvent before packing the column. This will neutralize the acidic silanol groups.[4]
-
Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds.
Q4: Can I use reversed-phase chromatography for preparative purification?
A4: Yes, reversed-phase flash chromatography is a viable option, especially if the impurities are significantly more or less polar than your target compound. A typical stationary phase would be C18-functionalized silica, and the mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol.[2] This is often a good choice for removing very non-polar or very polar impurities that are difficult to separate using normal-phase chromatography.
Troubleshooting Guide
This section addresses specific problems you may encounter during the chromatographic purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound is not eluting from the column (stuck at the origin). | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, switch to a more polar solvent system like dichloromethane/methanol.[3] |
| The compound is highly polar due to unforeseen side reactions or has strong interactions with the silica gel. | Consider adding a small amount of a polar modifier like methanol to your eluent (not exceeding 10% to avoid dissolving the silica).[3] For basic impurities, adding a small amount of triethylamine can help.[4] | |
| The compound elutes too quickly (high Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexanes/ethyl acetate system, increase the percentage of hexanes. |
| Poor separation of the target compound from impurities (co-elution). | The solvent system lacks the selectivity to resolve the compounds. | Try a different solvent system. Sometimes, switching one of the solvents (e.g., from ethyl acetate to diethyl ether or dichloromethane) can alter the selectivity and improve separation. A three-component solvent system (e.g., hexanes/dichloromethane/ethyl acetate) can also provide better resolution.[5] |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel for a difficult separation. | |
| Peak tailing in the eluted fractions. | Secondary interactions between the compound and the acidic silanol groups on the silica surface.[6] | Add a small amount of a modifier to the mobile phase. For a moderately polar compound like this indanone, a small amount of an alcohol like methanol can sometimes reduce tailing. If the compound has any basic character, adding triethylamine is effective.[4] |
| The sample was loaded in a solvent that is too strong (polar). | Dissolve the crude sample in a minimal amount of a solvent that is less polar than the mobile phase, or adsorb it onto a small amount of silica gel before loading it onto the column. | |
| Multiple spots are observed on TLC for what should be a pure fraction. | The compound may be degrading on the TLC plate. | As mentioned in the FAQs, check for on-plate degradation. If confirmed, consider using a less acidic stationary phase or deactivating the silica. |
| The fraction is still impure. | Combine fractions more selectively. Analyze fractions from the leading and trailing edges of the main peak separately before combining. |
Experimental Protocols
Protocol 1: Recommended Starting Conditions for Flash Chromatography
Objective: To provide a robust starting point for the purification of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptanes)
-
Ethyl acetate
-
TLC plates (silica gel 60 F254)
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a solvent system of hexanes/ethyl acetate (e.g., 4:1 v/v).
-
Visualize the spots under UV light (254 nm).
-
Adjust the solvent ratio until the desired product has an Rf of approximately 0.25-0.35.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the packed silica gel.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the mobile phase determined from the TLC analysis.
-
If a gradient elution is needed, start with a less polar solvent mixture and gradually increase the polarity (e.g., start with 5% ethyl acetate in hexanes and gradually increase to 20% ethyl acetate).
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
References
Technical Support Center: A Researcher's Guide to Indanone Synthesis
Welcome to the Technical Support Center for Indanone Synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing indanone and its derivatives. Here, we address common challenges and frequently asked questions, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Our focus is on the two primary and most versatile methods for constructing the indanone core: Intramolecular Friedel-Crafts Acylation and the Nazarov Cyclization .
Section 1: Intramolecular Friedel-Crafts Acylation: The Workhorse of Indanone Synthesis
The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives is a classic and robust method for forming the 1-indanone core. This electrophilic aromatic substitution involves the cyclization of a tethered acyl group onto the aromatic ring, typically promoted by a Brønsted or Lewis acid.[1] While powerful, this method is not without its challenges, primarily concerning yield and the formation of unwanted byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Friedel-Crafts acylation is resulting in a low yield of the desired 1-indanone. What are the likely causes and how can I improve it?
Answer:
Low yields in intramolecular Friedel-Crafts acylation are a common issue and can often be traced back to several key factors:
-
Catalyst Choice and Activity: The selection of an appropriate and active Lewis or Brønsted acid is critical. For the direct cyclization of 3-arylpropanoic acids, strong acids like polyphosphoric acid (PPA), triflic acid (TfOH), or a mixture of methanesulfonic acid (MSA) and phosphorus pentoxide (P₂O₅) are often necessary.[2] When starting from the more reactive 3-arylpropionyl chlorides, common Lewis acids like aluminum chloride (AlCl₃) are effective.[3][4] If you are experiencing low yields, consider screening different catalysts. Niobium pentachloride (NbCl₅) is an interesting alternative as it can convert the carboxylic acid to the acyl chloride in situ.[5]
-
Deactivated Aromatic Ring: The Friedel-Crafts reaction is significantly hampered by electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the aromatic ring.[3] If your substrate is deactivated, you may need to employ more forcing conditions, such as higher temperatures or stronger superacids. However, be aware that harsh conditions can also lead to degradation.
-
Insufficient Catalyst Loading: A crucial point often overlooked is that in many Friedel-Crafts acylations, the Lewis acid is required in stoichiometric amounts, not catalytic amounts. This is because the ketone product can form a stable complex with the Lewis acid, effectively sequestering it from the reaction.[6] Typically, 1.1 to 1.5 equivalents of AlCl₃ are recommended.[3]
-
Suboptimal Reaction Temperature: The reaction may lack sufficient energy to overcome the activation barrier at low temperatures, while excessive heat can promote side reactions and decomposition. For AlCl₃-catalyzed reactions, a common strategy is to initiate the reaction at 0°C and then allow it to warm to room temperature.[2] Careful monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine the optimal temperature and reaction time for your specific substrate.
Question 2: I am observing the formation of significant byproducts in my Friedel-Crafts acylation. What are they, and how can I minimize them?
Answer:
Byproduct formation is a primary challenge in scaling up indanone synthesis. The most common culprits are regioisomers and polymers.
-
Regioisomer Formation: When the aromatic ring of the 3-arylpropanoic acid has substituents, the cyclization can occur at different positions, leading to a mixture of regioisomers. The directing effects of the substituents play a key role here. For instance, in PPA-catalyzed reactions, the P₂O₅ content can influence the regioselectivity. PPA with a low P₂O₅ content tends to favor the formation of the indanone isomer with an electron-donating group meta to the carbonyl, while a high P₂O₅ content favors the ortho or para isomer.[7]
-
Mitigation Strategy: Carefully select your starting materials and reaction conditions. For substrates prone to forming regioisomers, a thorough optimization of the catalyst and solvent system is necessary. In some cases, using a milder Lewis acid at lower temperatures can enhance selectivity.
-
-
Polymerization/Intermolecular Reactions: The acylating agent can react with a second molecule of the aromatic substrate instead of cyclizing, leading to the formation of polymeric material, especially at high concentrations.[8]
-
Mitigation Strategy: Running the reaction at high dilution can favor the desired intramolecular pathway by reducing the probability of intermolecular collisions. A slow addition of the substrate to the catalyst mixture can also be beneficial.
-
Below is a diagram illustrating the competing pathways of intramolecular cyclization and intermolecular polymerization.
Caption: Competing pathways in Friedel-Crafts acylation for indanone synthesis.
Section 2: The Nazarov Cyclization: A Powerful Alternative
The Nazarov cyclization is a potent acid-catalyzed 4π-electrocyclization of divinyl ketones to produce cyclopentenones, which is a valuable route for synthesizing indanones, often starting from chalcones.[9][10]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 3: My Nazarov cyclization of a chalcone to an indanone is giving a low yield. What are the common pitfalls?
Answer:
Low yields in Nazarov cyclizations can arise from several factors:
-
Insufficient Catalyst Activity: The catalyst may not be potent enough to efficiently generate the necessary pentadienyl cation.[7] Experiment with a range of Lewis or Brønsted acids of varying strengths.
-
Poor Substrate Reactivity: Dienones with electron-donating groups at the β-position can be less reactive due to overstabilization of the pentadienyl cation, which hinders cyclization.[7]
-
Side Reactions: Competing pathways such as Wagner-Meerwein rearrangements or retro-Nazarov reactions (ring-opening) can diminish the yield of the desired indanone.[11] The use of super-stoichiometric amounts of strong acids can sometimes suppress these rearrangements.[11]
Question 4: I am observing an unexpected byproduct in my Nazarov cyclization. What could it be?
Answer:
One common byproduct in Nazarov cyclizations is the formation of an exocyclic double bond isomer, such as a methylidene cyclopentanone, particularly if the substrate has α-substituents. This occurs due to alternative deprotonation pathways of the oxyallyl cation intermediate.
To minimize this, careful selection of the acid catalyst and reaction temperature is crucial. In some cases, a milder Lewis acid may favor the formation of the endocyclic double bond.
The following diagram illustrates the general mechanism of the Nazarov cyclization for indanone synthesis from a chalcone precursor.
Caption: General mechanism of the Nazarov cyclization for indanone synthesis.
Section 3: Experimental Protocols and Data
Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-Phenylpropanoic Acid using Polyphosphoric Acid (PPA)
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer, add 3-phenylpropanoic acid (1.0 eq).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) (10-20 wt eq) to the flask.
-
Reaction: Heat the mixture with vigorous stirring to 80-100°C. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Nazarov Cyclization of a Chalcone using Trifluoroacetic Acid (TFA)
-
Setup: To a solution of the chalcone (1.0 eq) in a suitable solvent (e.g., dichloromethane), add trifluoroacetic acid (TFA) (5-10 eq) at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching: Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude indanone by column chromatography.[12]
Data Summary: Comparison of Catalysts in Friedel-Crafts Acylation
| Catalyst | Starting Material | Solvent | Temperature (°C) | Yield (%) | Reference |
| AlCl₃ | 3-Phenylpropionyl chloride | CS₂ | Reflux | 90 | [4] |
| PPA | 3-(4-methoxyphenyl)propanoic acid | Neat | 80-100 | ~85 | [7] |
| TfOH | 3-Phenylpropanoic acid | CH₂Cl₂ | 50-80 | >90 | [3] |
| NbCl₅ | 3-Phenylpropanoic acid | CH₂Cl₂ | Room Temp. | ~90 | [5] |
| Tb(OTf)₃ | 3-(4-methoxyphenyl)propanoic acid | o-dichlorobenzene | 250 | 74 | [4] |
Analytical Techniques for Byproduct Identification
Identifying and quantifying byproducts is crucial for reaction optimization. The following techniques are indispensable:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of the main product and known impurities.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile byproducts, providing valuable structural information from the mass spectrum.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of both the desired product and any isolated byproducts.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Pummerer’s ketone and its analogs by iodosobenzene-promoted oxidative phenolic coupling - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. longdom.org [longdom.org]
- 12. preprints.org [preprints.org]
- 13. jocpr.com [jocpr.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Friedel-Crafts Reactions for Halogenated Indanones
Welcome to the technical support center dedicated to navigating the complexities of Friedel-Crafts reactions for the synthesis of halogenated indanones. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to provide direct answers to specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Halogenated Indanone
Question: My intramolecular Friedel-Crafts cyclization of a halogenated 3-arylpropionic acid is resulting in a very low yield or no product at all. What are the likely causes and how can I resolve this?
Answer: Low or nonexistent yields in this reaction are a common frustration, often stemming from a few critical factors. Halogenated substrates, while often necessary for downstream functionalization, can present unique challenges due to their electronic properties.
Possible Causes & Solutions:
-
Inadequate Catalyst Activity or Inappropriate Choice : The Lewis or Brønsted acid catalyst is the heart of the reaction. Its activity can be compromised, or it may not be suitable for your specific substrate.[1]
-
Solution : If using a traditional Lewis acid like AlCl₃, ensure it is fresh and has been handled under strictly anhydrous conditions. Consider screening other Lewis acids such as FeCl₃, NbCl₅, or Sc(OTf)₃.[1] For some halogenated substrates, strong Brønsted acids like triflic acid (TfOH) or polyphosphoric acid (PPA) may be more effective.[2] Niobium pentachloride (NbCl₅) has shown promise in promoting the cyclization of 3-arylpropanoic acids under mild conditions.[3]
-
-
Moisture Contamination : Lewis acids, particularly AlCl₃, are extremely sensitive to moisture, which leads to rapid deactivation.[1][4][5]
-
Solution : Employ rigorous anhydrous techniques. Flame-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure your starting materials are thoroughly dried.
-
-
Deactivated Aromatic Ring : Halogens are deactivating groups on an aromatic ring, which can make the electrophilic aromatic substitution required for cyclization sluggish.[5][6]
-
Solution : If the aromatic ring is heavily substituted with electron-withdrawing groups in addition to the halogen, a more potent catalytic system may be necessary.[1] Increasing the reaction temperature or using a stronger Lewis acid can sometimes overcome this deactivation. However, be mindful that harsher conditions can lead to side reactions.
-
-
Poor Solvent Choice : The solvent plays a crucial role in the solubility of reagents and the activity of the catalyst.[1]
-
Solution : Halogenated solvents like dichloromethane (DCM) or o-dichlorobenzene are standard choices.[1] In some cases, polar solvents like nitrobenzene can enhance the reaction, although they can be difficult to remove.[1][7] For certain substrates, solvent-free conditions have also been reported to be effective.[1]
-
Issue 2: Formation of Multiple Products and Regioselectivity Issues
Question: My reaction is producing a mixture of isomers or other side products instead of the desired halogenated indanone. How can I improve the selectivity?
Answer: The formation of multiple products is a common challenge in Friedel-Crafts reactions, particularly with substituted aromatic rings where multiple sites are available for acylation.[5]
Possible Causes & Solutions:
-
Lack of Regiocontrol : The directing effects of the substituents on the aromatic ring dictate the position of cyclization. While the acyl group will typically be directed by existing activating or deactivating groups, a lack of strong directing influence can lead to a mixture of products.[8]
-
Solution : Carefully consider the electronic nature of all substituents on your aromatic ring. The choice of solvent can also influence product distribution; for example, nitromethane has been shown to favor certain regioisomers in some cases.[1][7] The choice of the Lewis acid can also play a role in regioselectivity.
-
-
Intermolecular vs. Intramolecular Reaction : If the concentration of your starting material is too high, you may favor intermolecular acylation, leading to polymeric material or dimers instead of the desired intramolecular cyclization.
-
Solution : Employ high dilution conditions. This can be achieved by slowly adding your substrate to a larger volume of the solvent and catalyst mixture. This favors the intramolecular pathway by minimizing the chances of two molecules reacting with each other.
-
Issue 3: Reaction Stalls or Produces a Dark, Tarry Material
Question: My reaction starts, but then seems to stop, or it produces a significant amount of dark, insoluble material. What is causing this?
Answer: The formation of tar is often an indication of side reactions or decomposition, which can be exacerbated by the reaction conditions.
Possible Causes & Solutions:
-
Excessive Heat or Reaction Time : Prolonged exposure to strong Lewis acids and high temperatures can lead to the decomposition of starting materials and products.
-
Solution : Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting material is consumed, proceed with the work-up promptly. Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Reaction with Solvent : Some solvents can participate in Friedel-Crafts reactions, leading to unwanted byproducts.
-
Solution : Choose a relatively inert solvent. Dichloromethane and o-dichlorobenzene are generally good choices. Avoid solvents with reactive functional groups.
-
Frequently Asked Questions (FAQs)
Q1: What is the best Lewis acid to use for the cyclization of a halogenated phenylpropanoyl chloride?
A1: There is no single "best" Lewis acid, as the optimal choice depends on the specific substrate. Aluminum trichloride (AlCl₃) is a common and powerful choice, but its high reactivity can sometimes lead to side reactions.[4] For deactivated, halogenated substrates, stronger acids like triflic acid or solid superacids may be necessary.[9] It is often best to perform a small-scale screen of several Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄, NbCl₅) to identify the one that gives the best yield and selectivity for your particular substrate.[1][2][3]
Q2: Why is a stoichiometric amount of Lewis acid often required in Friedel-Crafts acylation?
A2: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[5][10] This complexation effectively removes the catalyst from the reaction mixture, preventing it from activating more acyl chloride molecules.[5][10] Therefore, at least a stoichiometric amount, and often a slight excess, of the Lewis acid is necessary to drive the reaction to completion.
Q3: Can I run a Friedel-Crafts reaction on an aromatic ring that also contains an amine or alcohol group?
A3: Generally, no. Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups are not suitable for Friedel-Crafts reactions.[5] The lone pair of electrons on the nitrogen or oxygen will coordinate with the Lewis acid catalyst, deactivating it.[11] This coordination also places a positive charge on the heteroatom, which strongly deactivates the aromatic ring towards electrophilic substitution.[11]
Q4: How can I monitor the progress of my Friedel-Crafts reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside your starting material to track its consumption. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the ratio of starting material to product.[12][13]
Experimental Protocols
General Procedure for Intramolecular Friedel-Crafts Cyclization to form a Halogenated Indanone
This protocol provides a general starting point. Optimization of temperature, reaction time, and catalyst loading will likely be necessary for specific substrates.
1. Preparation:
- Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
- Allow the apparatus to cool to room temperature under a stream of inert gas.
2. Reaction Setup:
- To the flask, add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) and anhydrous dichloromethane (DCM).
- Cool the suspension to 0 °C in an ice bath.
- Dissolve the halogenated 3-arylpropanoyl chloride (1.0 equivalent) in anhydrous DCM in the dropping funnel.
3. Reaction Execution:
- Add the solution of the acyl chloride dropwise to the stirred Lewis acid suspension over 30-60 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC). Refluxing may be necessary for less reactive substrates.
4. Work-up:
- Cool the reaction mixture back to 0 °C in an ice bath.
- Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complexes.[14]
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with DCM (2 x 20 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[14]
5. Purification:
- Filter off the drying agent and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired halogenated indanone.
Data Presentation
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | 0 to rt | 4 | 75 | [General Protocol] |
| FeCl₃ | rt to 40 | 6 | 68 | [1] |
| NbCl₅ | rt | 2 | 85 | [3] |
| TfOH | 0 to rt | 3 | 80 | [1] |
| PPA | 80 | 5 | 70 | [2] |
| Note: Yields are representative and will vary depending on the specific substrate. |
Visualizations
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Friedel-Crafts Chemistry at Halogenated Surfaces - Enlighten Theses [theses.gla.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. alexandonian.com [alexandonian.com]
- 9. Efficient synthesis of halo indanones via chlorosulfonic acid mediated Friedel–Crafts cyclization of aryl propionic acids and their use in alkylation reactions | Semantic Scholar [semanticscholar.org]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 13. researchgate.net [researchgate.net]
- 14. websites.umich.edu [websites.umich.edu]
Technical Support Center: Stability and Handling of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
Welcome to the technical support guide for 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable synthetic intermediate. The unique electronic properties conferred by the chloro and fluoro substituents render this indanone susceptible to specific decomposition pathways. This guide provides in-depth troubleshooting advice and best practices to ensure the integrity of the molecule throughout your experimental workflow, maximizing yield and purity.
Section 1: Troubleshooting Guide - Preventing Decomposition During Reactions
This section addresses common issues encountered during the chemical modification of this compound. The advice is presented in a question-and-answer format to directly tackle real-world laboratory challenges.
Q1: I'm observing significant byproduct formation and low conversion during a base-catalyzed reaction (e.g., α-alkylation, aldol condensation). What is the likely cause and how can I mitigate it?
A1: The primary issue is the acidity of the α-protons at the C-2 position, which are activated by the adjacent carbonyl group. Standard bases (e.g., NaOH, K₂CO₃, Et₃N) can deprotonate the indanone to form an enolate intermediate. While this is necessary for the desired reaction, this enolate can also participate in undesired side reactions, such as self-condensation or reaction with starting material, especially if the reaction is slow or the temperature is not adequately controlled. The electron-withdrawing nature of the halogenated aromatic ring can further influence the stability and reactivity of this intermediate.
Core Problem: Non-selective deprotonation and subsequent side reactions of the resulting enolate.
Solutions & Scientific Rationale:
-
Choice of Base: Employ a non-nucleophilic, sterically hindered strong base. This ensures rapid, quantitative, and irreversible enolate formation, minimizing the concentration of the reactive ketone starting material that could participate in side reactions.
-
Temperature Control: Perform the deprotonation and subsequent reaction at low temperatures (typically -78 °C). This kinetically disfavors side reactions, which often have a higher activation energy than the desired pathway.
-
Reagent Addition: Add the base slowly to a solution of the indanone at low temperature. Once enolate formation is complete, add the electrophile (e.g., alkyl halide) slowly to the enolate solution. This maintains a low concentration of the most reactive species at any given time.
-
Inert Atmosphere: Always conduct these reactions under a dry, inert atmosphere (Nitrogen or Argon). This prevents quenching of the highly reactive enolate by atmospheric moisture or oxygen.
| Parameter | Standard Conditions (Problematic) | Recommended Conditions (Optimized) | Rationale |
| Base | K₂CO₃, NaH (in DMF), Et₃N | Lithium diisopropylamide (LDA), LiHMDS, KHMDS | Strong, non-nucleophilic bases favor rapid and clean enolate formation. |
| Temperature | Room Temperature to 50 °C | -78 °C to -40 °C | Minimizes thermal decomposition and kinetic side reactions. |
| Solvent | DMF, Acetonitrile | Anhydrous Tetrahydrofuran (THF), Diethyl Ether | Aprotic, non-polar solvents stabilize the organometallic base and enolate. |
| Atmosphere | Ambient | Dry Nitrogen or Argon | Prevents reaction with water and oxygen. |
Q2: My reaction yield is poor during nucleophilic additions to the carbonyl (e.g., Grignard reaction, reduction with NaBH₄), and I isolate a complex mixture. What are the potential pitfalls?
A2: The carbonyl carbon of the indanone is highly electrophilic, a feature enhanced by the electron-withdrawing halogen substituents. While this promotes the desired nucleophilic attack, it also increases sensitivity to weak nucleophiles and acidic or basic impurities.
Core Problems: Competing enolization, reaction with contaminants, and over-reduction or side reactions.
Solutions & Scientific Rationale:
-
Rigorous Anhydrous Conditions: For organometallic reagents (Grignard, organolithiums), ensure all glassware is oven- or flame-dried and all solvents are freshly distilled from an appropriate drying agent. Trace water will quench the nucleophile and introduce hydroxides that can catalyze side reactions.
-
Reagent Purity: Use high-purity nucleophilic reagents. For reductions, NaBH₄ can sometimes contain basic impurities; using a freshly opened bottle or purifying it can be beneficial.
-
Inverse Addition: For sensitive substrates, consider an "inverse addition" protocol where the indanone solution is added slowly to the nucleophile solution. This ensures the indanone is immediately consumed and does not accumulate, minimizing its exposure to potentially harsh conditions.
-
Lewis Acid Additives: In some cases, particularly with weaker nucleophiles, the addition of a Lewis acid like CeCl₃ (the Luche reduction conditions for NaBH₄) can enhance the electrophilicity of the carbonyl for the desired 1,2-addition, suppressing competing pathways like enolization.
Q3: During workup and purification, I experience significant product loss. What are the best practices for isolation?
A3: Many fluorinated organic compounds and activated ketones exhibit instability during standard workup and purification procedures, particularly silica gel chromatography.
Core Problems: Decomposition on acidic silica gel, hydrolysis during aqueous workup, and thermal degradation.
Solutions & Scientific Rationale:
-
Careful Quenching: Quench reactions at low temperatures by slowly adding a saturated aqueous solution of NH₄Cl (for organometallics or strong bases) or a mild buffer. Avoid quenching with strong acids or bases, which can cause hydrolysis or other decomposition.
-
Neutralize pH: Before extraction, ensure the aqueous layer is at a neutral pH (pH ≈ 7). This is critical to prevent acid- or base-catalyzed decomposition of the product in the organic layer.
-
Deactivated Silica Gel: Silica gel is inherently acidic and can catalyze decomposition. To mitigate this, prepare a slurry of silica gel in your eluent containing 1% triethylamine, then pack the column. This neutralizes the acidic sites. Alternatively, use neutral alumina as the stationary phase.
-
Avoid Excessive Heat: Concentrate the product solution in vacuo using a rotary evaporator with a low-temperature water bath (≤ 40 °C). Indanones can be susceptible to thermal degradation. Purification by distillation is often not recommended unless the product is known to be thermally stable.
Section 2: Frequently Asked Questions (FAQs)
-
Q: What are the optimal storage conditions for this compound?
-
A: Store the compound in a tightly sealed container in a cool, dry, dark place. A refrigerator or freezer is ideal. Storing under an inert atmosphere (argon or nitrogen) is recommended for long-term stability to prevent slow degradation from atmospheric moisture.
-
-
Q: Is this compound particularly sensitive to strong acids or Lewis acids?
-
A: Yes. While Lewis acids are often used in the synthesis of indanones via Friedel-Crafts acylation, the product itself can be sensitive. The carbonyl oxygen can coordinate with the Lewis acid, which can promote polymerization or other undesired reactions, especially at elevated temperatures. If a subsequent reaction requires a Lewis acid, screen various options (e.g., ZnCl₂, Sc(OTf)₃, InCl₃) at low temperatures to find the mildest effective conditions.
-
-
Q: Can dehalogenation occur during my reactions?
-
A: Dechlorination is a potential side reaction under certain reductive conditions, particularly catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source. If a reduction is needed elsewhere in the molecule, consider alternative methods or catalyst systems known to be less aggressive towards aryl chlorides.
-
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for α-Alkylation (A Base-Sensitive Reaction)
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen.
-
Enolate Formation: To a solution of diisopropylamine (1.1 eq.) in anhydrous THF (0.4 M) at -78 °C under nitrogen, add n-butyllithium (1.05 eq.) dropwise. Stir the resulting LDA solution for 30 minutes at 0 °C, then cool back to -78 °C.
-
Deprotonation: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Reaction & Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via flash chromatography using deactivated silica gel (see Section 1, Q3).
Protocol 2: Purification via Deactivated Silica Gel Chromatography
-
Solvent Preparation: Prepare the desired hexane/ethyl acetate eluent mixture. Add triethylamine to this mixture to a final concentration of 1% (v/v).
-
Slurry Packing: In a fume hood, add silica gel to the prepared eluent to form a slurry.
-
Column Packing: Pour the slurry into the chromatography column and use gentle pressure to pack the bed.
-
Equilibration: Run 2-3 column volumes of the eluent through the packed column to ensure it is fully equilibrated.
-
Loading & Elution: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Elute with the prepared solvent system, collecting fractions and analyzing by TLC.
Section 4: Visualizations
Caption: Potential decomposition pathways for the indanone.
Caption: Troubleshooting workflow for stability issues.
Alternative reagents for the synthesis of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
This guide serves as a technical resource for researchers, scientists, and professionals in drug development focused on the synthesis of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one. It offers solutions to common experimental challenges and explores alternative reagents, all supported by established chemical principles from peer-reviewed literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for synthesizing this compound?
The most common synthetic route begins with a substituted 3-arylpropanoic acid, which undergoes an intramolecular Friedel-Crafts acylation to form the indanone ring.[1] For the target molecule, the logical precursor is 3-(3-chloro-4-fluorophenyl)propanoic acid. This starting material contains the necessary aromatic core with the correct halogen substitution pattern. An alternative, though often less direct for this specific product, involves starting with an appropriately substituted benzene derivative and building the propanoic acid side chain before cyclization.
Q2: My Friedel-Crafts cyclization using polyphosphoric acid (PPA) is resulting in low yields and significant charring. What are the alternative reagents I can use?
This is a frequent issue with PPA, which, despite its effectiveness, can lead to side reactions due to its high viscosity and the harsh conditions often required.[2]
-
Eaton's Reagent: A solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MSA), Eaton's reagent is a highly effective alternative to PPA.[3][4] It is less viscous, allowing for easier handling and stirring, and often promotes cleaner reactions at lower temperatures (typically 80-100 °C), minimizing charring and the formation of polymeric byproducts.[2]
-
Triflic Acid (TfOH): As a superacid, triflic acid can catalyze the cyclization under even milder conditions than Eaton's reagent, which can be beneficial for sensitive substrates.[5] However, its higher cost is a significant consideration.
-
Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) can also be used, typically starting from the corresponding acyl chloride rather than the carboxylic acid.[6] However, these reactions are notoriously sensitive to moisture.
Q3: I am observing incomplete conversion during the cyclization step. How can I improve the reaction efficiency?
Incomplete conversion can stem from several factors, including catalyst deactivation or insufficient reactivity.
-
Ensure Anhydrous Conditions: Friedel-Crafts catalysts, particularly Lewis acids like AlCl₃, are highly sensitive to moisture, which can hydrolyze and deactivate them.[5][7] Using flame-dried glassware and anhydrous solvents is critical.
-
Optimize Catalyst Loading and Temperature: An insufficient amount of catalyst will lead to a stalled reaction. For catalysts like PPA or Eaton's reagent, ensuring a sufficient excess is used to act as both catalyst and solvent is key. A modest increase in temperature can also improve the reaction rate, but this must be balanced against the risk of side reactions.[5]
-
Purity of Starting Material: Impurities in the starting 3-(3-chloro-4-fluorophenyl)propanoic acid can interfere with the reaction. Ensure the material is of high purity before proceeding with the cyclization.
Q4: Are there alternative synthetic strategies that do not rely on intramolecular Friedel-Crafts acylation?
Yes, several other methods can be employed to construct the indanone skeleton, which may offer advantages in terms of functional group tolerance or reaction conditions.[8]
-
Nazarov Cyclization: This method involves the acid-catalyzed electrocyclization of a divinyl ketone.[8][9] While requiring a different precursor, it provides a powerful alternative for forming five-membered rings.
-
Transition-Metal-Catalyzed Reactions: Modern synthetic methods offer various routes. For instance, palladium-catalyzed carbonylative cyclization of unsaturated aryl halides can produce indanones in good yields.[10]
-
Photocatalytic Radical Cascade Cyclization: Recent advancements have demonstrated the synthesis of indanones using photocatalysis, offering a mild and environmentally friendly approach.[11]
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Indanone | - Incomplete reaction. - Polymeric byproducts from harsh acidic conditions. - Product degradation during aqueous workup. | - Switch to a milder, more efficient catalyst like Eaton's Reagent.[2][3] - Optimize reaction time and temperature by monitoring with TLC or LC-MS. - Pour the reaction mixture slowly onto crushed ice during workup to control the exothermic quench. |
| Formation of Regioisomers | - The electronic directing effects of the substituents on the aromatic ring could potentially lead to cyclization at an alternative position. | - While the substitution pattern of the precursor strongly favors the desired 6-chloro-5-fluoro isomer, confirm the product structure using NMR. - The regioselectivity of PPA-mediated reactions can sometimes be influenced by the P₂O₅ content.[5][8] |
| Difficult Product Purification | - Presence of viscous polymeric material. - Unreacted starting material. | - Using a less viscous reagent like Eaton's reagent can simplify the workup and reduce baseline impurities.[2] - Column chromatography on silica gel using a hexane/ethyl acetate gradient is typically effective for purification. |
Experimental Workflow & Methodologies
Protocol 1: Cyclization of 3-(3-chloro-4-fluorophenyl)propanoic acid using Eaton's Reagent
This protocol provides a reliable method for the synthesis of this compound, offering advantages over traditional PPA methods.[2]
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, carefully add methanesulfonic acid. While stirring, slowly add phosphorus pentoxide (P₂O₅) in portions to create a 10% (w/w) solution (Eaton's Reagent). The dissolution is exothermic and should be managed with cooling if necessary.
-
Substrate Addition: Once the Eaton's Reagent is homogeneous and has cooled to room temperature, add 3-(3-chloro-4-fluorophenyl)propanoic acid (1.0 equivalent) to the solution.
-
Reaction: Gently heat the mixture to 80-90 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Workup: After completion, allow the reaction to cool to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to obtain the pure this compound.
Workflow and Troubleshooting Diagram
Caption: Synthesis workflow and troubleshooting for 6-chloro-5-fluoro-1-indanone.
References
- 1. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Eaton’s Reagent: A Less Viscous Alternative to PPA | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. d-nb.info [d-nb.info]
- 9. preprints.org [preprints.org]
- 10. Indanone synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Managing harsh reaction conditions in 5-chloro-1-indanone synthesis
Technical Support Center: Synthesis of 5-Chloro-1-indanone
A Senior Application Scientist's Guide to Navigating Harsh Reaction Conditions
Welcome to the technical support center for the synthesis of 5-chloro-1-indanone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthesis. 5-Chloro-1-indanone is a key intermediate in the production of pharmaceuticals and agrochemicals, such as the insecticide Indoxacarb[1][2]. Its synthesis, however, often involves harsh reaction conditions that can lead to challenges in yield, purity, and scalability.
The most common and industrially relevant methods for synthesizing 5-chloro-1-indanone involve an intramolecular Friedel-Crafts acylation[3][4][5]. This typically starts from a derivative of 3-chlorophenylpropionic acid and employs strong Brønsted or Lewis acids as catalysts. These powerful reagents, while effective, demand careful management to ensure a successful and safe reaction.
This guide provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 5-chloro-1-indanone?
A1: There are several established routes, but the most prevalent involve intramolecular Friedel-Crafts cyclization. The common starting materials and catalysts include:
-
From 3-Chlorophenylpropionic Acid: The acid is first converted to its acyl chloride (e.g., using thionyl chloride or malonyl chloride), which then undergoes cyclization in the presence of a Lewis acid like aluminum chloride (AlCl₃)[6].
-
Direct Cyclization with Polyphosphoric Acid (PPA): 3-Chlorophenylpropionic acid can be directly cyclized using PPA, a strong dehydrating agent and acid catalyst[7]. This method avoids the need to first synthesize the acyl chloride.
-
From 3-Chlorobenzaldehyde: This route involves a multi-step process, starting with the reaction of 3-chlorobenzaldehyde with propionic acid or malonic acid to form an intermediate, which is then cyclized[1][8][9][10][11]. For example, reacting 3-chlorobenzaldehyde with malonic acid can yield 3-chlorophenylpropionic acid, which is then subjected to a Friedel-Crafts acylation[8].
Q2: Why are the reaction conditions for this synthesis considered "harsh"?
A2: The term "harsh" refers to the use of highly corrosive, moisture-sensitive, and often high-temperature conditions.
-
Strong Lewis Acids (e.g., AlCl₃): These catalysts are extremely sensitive to moisture, which can deactivate them. They generate corrosive hydrogen chloride (HCl) gas as a byproduct and require stoichiometric amounts because the product ketone complexes with the catalyst[5][12]. The work-up involves quenching with large amounts of ice and acid, which is highly exothermic and hazardous[6].
-
Polyphosphoric Acid (PPA): PPA is a viscous, corrosive, and hygroscopic liquid that must be handled at elevated temperatures (above 60°C) to reduce its viscosity[7]. The work-up also requires careful, slow quenching with ice to manage the exothermic reaction with water[7].
-
High Temperatures: Many of these cyclization reactions require heating, sometimes up to 150-180°C, which can lead to the formation of thermal decomposition byproducts and polymers[8][12].
Q3: Which catalyst is better for the cyclization: AlCl₃ or PPA?
A3: The choice depends on your specific laboratory setup, scale, and safety considerations.
| Catalyst | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | High reactivity, often leading to faster reaction times. | Highly moisture-sensitive, requires stoichiometric amounts, generates HCl gas, difficult and hazardous work-up.[3][6] |
| Polyphosphoric Acid (PPA) | Acts as both catalyst and solvent, simpler one-step reaction from the acid, less HCl gas evolution. | Highly viscous and difficult to handle, requires elevated temperatures, work-up is highly exothermic.[7] |
| Zinc Chloride (ZnCl₂) | A milder Lewis acid, can offer better selectivity and less harsh conditions.[8][10][11] | May require longer reaction times or higher temperatures compared to AlCl₃. |
Troubleshooting Guide: Reaction Parameters & Reagents
This section addresses common problems that occur during the reaction itself.
Issue 1: Low or No Product Yield
Q: My Friedel-Crafts cyclization is giving a very low yield. What are the likely causes?
A: Low yield is a frequent issue stemming from several factors. The key is to systematically identify the root cause.
-
Cause A: Inactive Catalyst: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present in the solvent, glassware, or starting materials will deactivate the catalyst. PPA is also hygroscopic and its efficacy can be reduced by water absorption[13].
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents. Handle AlCl₃ in a glovebox or under a stream of inert gas (e.g., nitrogen or argon). Use freshly opened containers of the catalyst[3]. For PPA, ensure it has been stored in a tightly sealed container.
-
-
Cause B: Insufficient Reaction Temperature or Time: The activation energy for the intramolecular cyclization may not have been reached.
-
Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initially planned time, consider gradually increasing the temperature or extending the reaction time. Be cautious, as excessive heat can lead to byproduct formation[3].
-
-
Cause C: Impure Starting Materials: Impurities in the 3-chlorophenylpropionic acid or its acyl chloride can inhibit the catalyst or participate in side reactions.
-
Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the starting material by recrystallization or distillation before use[3].
-
Workflow: Troubleshooting Low Product Yield
Caption: A decision tree for troubleshooting low yield.
Issue 2: Formation of Significant Impurities/Byproducts
Q: My final product is contaminated with byproducts. How can I identify and minimize them?
A: Byproduct formation is typically a result of poor selectivity or decomposition, often linked to the harsh conditions.
-
Byproduct A: Regioisomers: The Friedel-Crafts acylation can sometimes lead to the formation of the undesired 7-chloro-1-indanone isomer. The regioselectivity is influenced by the directing effects of the chloro-substituent and the reaction conditions.
-
Solution: The choice of catalyst can influence regioselectivity. For PPA-mediated reactions, the P₂O₅ content can crucially affect the isomer distribution. PPA with a high P₂O₅ content may favor different isomers than PPA with a lower P₂O₅ content[14][15]. Experimenting with milder catalysts like ZnCl₂ or optimizing the reaction temperature may improve selectivity[8].
-
-
Byproduct B: Polymeric Material (Tar): High temperatures and highly concentrated acidic conditions can cause the starting material or product to polymerize, resulting in a dark, tarry reaction mixture.
-
Solution: Maintain strict temperature control. Avoid "hot spots" in the reaction flask by ensuring efficient stirring. Add the starting material slowly to a pre-heated solution of the catalyst to maintain a low instantaneous concentration. Avoid excessively long reaction times once the starting material has been consumed (as monitored by TLC)[3].
-
-
Byproduct C: Intermolecular Reaction Products: If the concentration of the substrate is too high, it can react with another molecule of substrate (intermolecularly) instead of cyclizing (intramolecularly).
-
Solution: Perform the reaction under higher dilution conditions. This can be achieved by using a larger volume of solvent or, in the case of PPA which can act as the solvent, by adding the substrate slowly over a longer period[3].
-
Troubleshooting Guide: Work-up & Purification
Q: The reaction work-up is violent and difficult to control. How can I perform it safely?
A: The quenching of strong acids like AlCl₃ and PPA is highly exothermic and potentially dangerous if not done correctly.
-
Procedure for Quenching: The key is slow, controlled addition onto a large volume of ice.
-
Prepare a separate, large beaker containing a stirred mixture of crushed ice and, for AlCl₃ reactions, concentrated HCl (to keep aluminum salts dissolved).
-
Cool the beaker in an ice-water bath to ensure the temperature stays low.
-
Very slowly and carefully, pour the reaction mixture into the stirred ice slurry. You can also add the mixture dropwise via an addition funnel.
-
Monitor the temperature of the quenching mixture continuously. If it rises too quickly, pause the addition until it cools down.
-
Once the addition is complete, allow the mixture to stir until all the ice has melted and the mixture has reached room temperature before proceeding to extraction[16].
-
Q: I'm having trouble purifying the crude 5-chloro-1-indanone. What is the best method?
A: The optimal purification method depends on the nature of the impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities and obtaining a high-purity crystalline product. A common solvent system is ethyl acetate or a mixture of ethyl acetate and hexanes.
-
Column Chromatography: If recrystallization is ineffective, or if you have a mixture of isomers, silica gel column chromatography is the next step. Use a solvent system like ethyl acetate/hexanes, starting with a low polarity and gradually increasing it.
-
Acid/Base Washes: During the liquid-liquid extraction phase of the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove any basic impurities, while a wash with a saturated sodium bicarbonate solution will remove acidic residues[16].
Experimental Protocol: Cyclization of 3-Chlorophenylpropionic Acid using PPA
This protocol is a representative example. Always perform a thorough risk assessment before starting any experiment.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add Polyphosphoric Acid (PPA) (e.g., 10x the weight of the starting acid).
-
Heating: Begin stirring and heat the PPA to approximately 80-90°C. The PPA will become less viscous and easier to stir.
-
Substrate Addition: Slowly add 3-chlorophenylpropionic acid in portions to the hot PPA over 20-30 minutes. The addition is exothermic, so monitor the temperature to ensure it does not rise uncontrollably.
-
Reaction: After the addition is complete, continue to stir the mixture at 90-100°C. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Allow the reaction mixture to cool slightly (to ~60-70°C). In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Extremely slowly and carefully , pour the warm reaction mixture into the ice. This step is highly exothermic.
-
Extraction: Once the quench is complete and the mixture is at room temperature, extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing & Drying: Combine the organic layers. Wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent.
Safety First: Handling Harsh Reagents
Polyphosphoric Acid (PPA)
-
Hazards: Corrosive, causes severe skin burns and eye damage. Reacts exothermically with water[13][17][18]. Hygroscopic.
-
PPE: Wear chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat[13].
-
Handling: Handle in a fume hood. Pre-warming the PPA container can make the viscous liquid easier to pour. Always add PPA to water/ice, never the other way around[7].
-
Spills: Neutralize small spills with an appropriate agent like sodium bicarbonate. Absorb with an inert material (sand, vermiculite) and place in a container for disposal[17].
Aluminum Chloride (AlCl₃)
-
Hazards: Corrosive, reacts violently with water to release heat and toxic, corrosive HCl gas. Causes severe skin and eye burns.
-
PPE: Same as for PPA. A respirator may be necessary if there is a risk of inhaling dust or HCl gas.
-
Handling: Handle only in a fume hood and under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere).
-
Spills: Do NOT use water. Cover the spill with a dry, inert absorbent material like sand or sodium carbonate. Carefully collect and place in a dry container for disposal.
Workflow: General Synthesis of 5-Chloro-1-indanone
Caption: General workflow for the synthesis of 5-chloro-1-indanone.
References
- 1. 5-Chloro-1-indanone | 42348-86-7 [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]
- 7. ccsenet.org [ccsenet.org]
- 8. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 9. 5-Chloro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. Synthetic method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN103601625A - Method for producing 5-chloro-1-indanone - Google Patents [patents.google.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. research.rug.nl [research.rug.nl]
- 15. d-nb.info [d-nb.info]
- 16. benchchem.com [benchchem.com]
- 17. carlroth.com [carlroth.com]
- 18. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Enhancing the Stability of 6-Chloro-5-Fluoro-2,3-dihydro-1H-inden-1-one Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one derivatives. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered during the research and development lifecycle. Our goal is to equip you with the knowledge to diagnose, troubleshoot, and ultimately enhance the stability of these promising therapeutic agents. Indanone derivatives are a significant class of compounds with applications as anti-inflammatory, anti-Alzheimer's, and antiviral agents, making their stability paramount for preclinical and clinical success[1][2][3].
Troubleshooting Guide: Diagnosing and Resolving Stability Issues
This section addresses specific experimental problems in a question-and-answer format. Each answer provides an explanation of the underlying chemical principles, a step-by-step protocol for investigation, and actionable solutions.
Question 1: My compound shows significant degradation when dissolved in aqueous buffer for an assay. What is the likely cause and how can I prevent it?
Expert Analysis: The most probable cause of degradation in aqueous media is hydrolysis. The 1-indanone structure contains a ketone functional group, which can be susceptible to nucleophilic attack by water. The stability is highly dependent on the pH of the solution. Acidic or basic conditions can catalyze the hydrolysis process. Forced degradation studies are essential to understand the chemical behavior of the molecule and are recommended by ICH guidelines to establish degradation pathways[4][5].
The electronic properties of the chloro and fluoro substituents on the aromatic ring also play a critical role. Both are electron-withdrawing groups, which can influence the electrophilicity of the carbonyl carbon and the overall stability of the molecule. Understanding this behavior is the first step in developing a robust formulation[6].
Diagnostic Workflow: Forced Hydrolysis Study
This protocol will help you determine the pH-dependent stability profile of your derivative.
Solutions and Mitigation Strategies:
-
pH Optimization: Based on your forced hydrolysis data, identify the pH range where the compound is most stable. Formulate your aqueous solutions using a buffering system that maintains this optimal pH[7][8].
-
Solvent System Modification: If aqueous stability remains poor, consider using co-solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol to reduce the water activity in the formulation.
-
Lyophilization (Freeze-Drying): For long-term storage or for preparing solid dosage forms, lyophilization is an effective strategy to remove water and prevent hydrolysis. The compound can be reconstituted in the optimal buffer immediately before use[8][9].
| Strategy | Principle | Primary Benefit |
| pH Control | Minimize acid/base catalysis of hydrolysis. | Enhances in-solution stability.[7] |
| Co-solvents | Reduce water activity and concentration. | Improves solubility and reduces hydrolysis rate. |
| Lyophilization | Removal of water from the formulation. | Provides excellent long-term solid-state stability.[8][9] |
Question 2: I've observed discoloration and the appearance of new impurities in my solid compound after storage. What's causing this and how can I improve its solid-state stability?
Expert Analysis: Solid-state degradation can be triggered by several environmental factors, primarily oxidation, light, and heat. The indanone scaffold, particularly with electron-withdrawing substituents, can be susceptible to oxidative degradation. Reactive oxygen species can attack the molecule, leading to the formation of colored degradation products[1]. Furthermore, photolytic degradation can occur if the compound absorbs light in the UV or visible spectrum, leading to bond cleavage or rearrangement[10].
The strong carbon-fluorine bond generally imparts high thermal and oxidative stability[11]. However, the overall stability of the molecule is a composite of all its functional groups and structural features. A comprehensive forced degradation study is necessary to pinpoint the specific vulnerability.
Diagnostic Workflow: Solid-State Forced Degradation
This protocol helps identify sensitivities to heat, light, and oxidative conditions.
Solutions and Mitigation Strategies:
-
Protective Packaging: If photolability is confirmed, use amber vials or light-resistant containers to protect the compound from light exposure. For oxygen-sensitive compounds, packaging under an inert atmosphere (e.g., nitrogen or argon) can significantly enhance stability[7][9].
-
Addition of Excipients:
-
Antioxidants: If the compound is prone to oxidation, consider formulating it with antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.
-
Chelating Agents: Trace metal ions can catalyze oxidative degradation. Adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability[9].
-
-
Controlled Storage Conditions: Based on thermal degradation results, establish optimal storage temperatures. Many compounds benefit from refrigerated (2-8°C) or frozen (≤ -20°C) storage to minimize thermal degradation over time[7].
| Stress Factor | Potential Solution | Mechanism of Protection |
| Light | Amber glass; UV-blocking packaging | Prevents absorption of photons, inhibiting photolytic reactions.[9] |
| Oxygen | Inert gas blanketing; antioxidants | Prevents oxidative chain reactions.[9] |
| Heat | Refrigerated or frozen storage | Reduces the kinetic rate of all degradation reactions.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal general storage conditions for this compound derivatives? A: While specific conditions should be determined empirically via stability studies, a conservative starting point for solid material is storage at ≤ -20°C in a tightly sealed, amber glass vial, with the headspace purged with an inert gas like argon or nitrogen. This approach mitigates thermal, photolytic, and oxidative degradation pathways[7][9].
Q2: How do the chloro and fluoro substituents specifically influence the stability of the indanone core? A: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, generally increasing the molecule's resistance to thermal and oxidative stress[11]. Both chlorine and fluorine are highly electronegative and act as electron-withdrawing groups on the aromatic ring. This can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack (e.g., hydrolysis). However, this electronic effect can also modulate the molecule's redox potential, influencing its susceptibility to oxidation. The precise impact is a balance of these electronic and steric factors.
Q3: What analytical techniques are best suited for developing a stability-indicating method for these compounds? A: The gold standard is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection. To be "stability-indicating," the method must be able to resolve the parent compound from all significant degradation products and impurities. This is validated through forced degradation studies[5][12]. Coupling HPLC with Mass Spectrometry (HPLC-MS) is highly recommended to identify the structures of the degradation products, which provides crucial insight into the degradation pathways[12][13].
References
- 1. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prescouter.com [prescouter.com]
- 7. pharmatimesofficial.com [pharmatimesofficial.com]
- 8. jocpr.com [jocpr.com]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijmr.net.in [ijmr.net.in]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
For researchers, scientists, and drug development professionals, the rigorous characterization of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, a key building block in the synthesis of various pharmaceutical agents. The selection of an appropriate analytical technique is paramount for ensuring the identity, purity, and quality of this critical intermediate.
This document will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each section will delve into the theoretical underpinnings of the technique, provide a detailed experimental protocol, and present comparative data to guide the user in selecting the most suitable method for their specific analytical challenge.
The Analytical Workflow: A Holistic Approach
A robust analytical strategy for this compound involves a multi-technique approach to obtain orthogonal data, thereby providing a high degree of confidence in the material's quality. The following diagram illustrates a typical workflow.
A Researcher's Guide to the 1H NMR Spectral Interpretation of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative of interest in medicinal chemistry. By comparing its expected spectral features with those of related indanone cores, this document aims to equip researchers with the foundational knowledge to confidently interpret similar spectra.
The Structural Context: Understanding the Indanone Core and Substituent Effects
The core of the target molecule is a 2,3-dihydro-1H-inden-1-one, also known as 1-indanone. This bicyclic structure consists of a benzene ring fused to a five-membered ring containing a ketone and a two-carbon aliphatic chain.[1] The protons on this scaffold give rise to a characteristic set of signals in the 1H NMR spectrum. The introduction of a chlorine atom at position 6 and a fluorine atom at position 5 significantly perturbs the electronic environment of the molecule, leading to predictable changes in the chemical shifts and coupling patterns of the protons.
The interpretation of the 1H NMR spectrum relies on several key principles:
-
Chemical Shift (δ): The position of a signal on the x-axis, measured in parts per million (ppm), is influenced by the local electronic environment of the proton. Electronegative substituents like chlorine and fluorine deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[2][3]
-
Integration: The area under a signal is proportional to the number of protons it represents.[2]
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The number of peaks in a multiplet is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons.[2]
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle and connectivity between the coupled protons.
Predicted 1H NMR Spectrum of this compound
Molecular Structure and Proton Designations:
Caption: Molecular structure of this compound with proton designations.
Table 1: Predicted 1H NMR Spectral Data for this compound
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-2 | ~ 2.7 - 2.9 | Triplet (t) | ~ 6-7 | 2H | Aliphatic methylene protons adjacent to a carbonyl group and another methylene group. |
| H-3 | ~ 3.1 - 3.3 | Triplet (t) | ~ 6-7 | 2H | Benzylic methylene protons adjacent to a methylene group. |
| H-4 | ~ 7.5 - 7.7 | Doublet (d) | ~ 8-9 (J H-F) | 1H | Aromatic proton ortho to the fluorine atom, showing coupling to fluorine. |
| H-7 | ~ 7.8 - 8.0 | Singlet (s) or narrow doublet | < 1 | 1H | Aromatic proton deshielded by the adjacent carbonyl group and influenced by the chlorine atom. |
Comparative Spectral Analysis: Highlighting the Impact of Halogenation
To appreciate the spectral nuances of this compound, it is instructive to compare its predicted spectrum with that of the parent 1-indanone and a mono-halogenated derivative.
Table 2: Comparison of 1H NMR Chemical Shifts (ppm) for Substituted Indanones
| Proton | 1-Indanone | 5-Fluoro-1-indanone[4] | 6-Chloro-5-fluoro-1-indanone (Predicted) |
| H-2 | ~ 2.6 | ~ 2.7 | ~ 2.7 - 2.9 |
| H-3 | ~ 3.1 | ~ 3.1 | ~ 3.1 - 3.3 |
| H-4 | ~ 7.7 | ~ 7.2 (dd) | ~ 7.5 - 7.7 (d) |
| H-7 | ~ 7.6 | ~ 7.8 (dd) | ~ 7.8 - 8.0 (s/d) |
| H-5 | ~ 7.4 | - | - |
| H-6 | ~ 7.6 | ~ 7.1 (td) | - |
Aliphatic Region (H-2 and H-3)
In the parent 1-indanone, the methylene protons at C-2 and C-3 typically appear as two triplets around 2.6 and 3.1 ppm, respectively.[5] The protons at C-2 are adjacent to the electron-withdrawing carbonyl group, while the C-3 protons are in a benzylic position. For this compound, the chemical shifts of these protons are expected to be slightly downfield due to the overall electron-withdrawing nature of the halogenated aromatic ring. The triplet multiplicity arises from the coupling between the H-2 and H-3 protons.
Aromatic Region (H-4 and H-7)
The aromatic region provides the most significant insights into the effects of halogenation.
-
H-4: In the target molecule, the proton at C-4 is situated ortho to the fluorine atom. This will result in a significant through-bond coupling (³JHF), splitting the signal into a doublet with a coupling constant typically in the range of 8-9 Hz. The chemical shift will be downfield compared to the corresponding proton in 5-fluoro-1-indanone due to the additional deshielding effect of the adjacent chlorine atom.
-
H-7: The proton at C-7 is adjacent to the carbonyl group, which strongly deshields it, pushing its signal significantly downfield. In the parent 1-indanone, this proton appears as a doublet due to coupling with H-6. However, in this compound, the adjacent position (C-6) is substituted with a chlorine atom. Therefore, the H-7 signal is expected to be a singlet or a very narrow doublet due to a small long-range coupling with the fluorine atom (⁴JHF).
Experimental Workflow: Acquiring a High-Resolution 1H NMR Spectrum
For researchers aiming to acquire an experimental spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals and measure the chemical shifts and coupling constants.
-
Workflow Diagram:
Caption: Standard workflow for acquiring and processing a 1H NMR spectrum.
Conclusion
The 1H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the four sets of non-equivalent protons. The aliphatic protons at C-2 and C-3 will appear as triplets in the upfield region, while the aromatic protons at C-4 and C-7 will be observed in the downfield region. The presence of the fluorine and chlorine substituents will induce significant changes in the chemical shifts and splitting patterns of the aromatic protons, providing clear structural markers. This guide serves as a valuable resource for researchers in the prediction and interpretation of the NMR spectra of halogenated indanones and related heterocyclic compounds, aiding in the unambiguous confirmation of their chemical structures.
References
A Comparative Guide to Purity Assessment of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one by HPLC-MS
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity assessment of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind methodological choices, present a detailed experimental protocol, and compare the performance of HPLC-MS against alternative analytical techniques, supported by experimental data and authoritative standards.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is intrinsically linked to the purity of its starting materials and intermediates.[1] The compound this compound (CFI) serves as a crucial building block in the synthesis of more complex molecules. The presence of impurities, even at trace levels, can have significant consequences, potentially leading to unwanted side reactions, reduced yield, and the introduction of toxic components into the final drug product.
Therefore, a robust, sensitive, and selective analytical method is not merely a quality control measure but a fundamental requirement for ensuring the safety and efficacy of the final therapeutic product.[1] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has become the gold standard for this purpose, offering unparalleled separation capabilities and definitive identification.[2][3] This guide will demonstrate the development and application of an HPLC-MS method for CFI, contextualized within the regulatory framework of International Council for Harmonisation (ICH) guidelines.[4][5]
The Premier Technique: Why HPLC-MS is the Method of Choice
The combination of liquid chromatography with mass spectrometry provides an orthogonal analytical solution perfectly suited for the analysis of non-volatile small molecules like CFI.[2]
-
High-Performance Liquid Chromatography (HPLC) acts as the separation engine. It excels at resolving the target compound from structurally similar impurities, degradation products, and residual reactants based on their physicochemical interactions with the stationary and mobile phases.[2][6]
-
Mass Spectrometry (MS) serves as a highly specific and sensitive detector. It provides the mass-to-charge ratio (m/z) of the eluting compounds, offering confirmation of the parent compound's identity and crucial information for the structural elucidation of unknown impurities.[2][7]
This hyphenated technique is powerful because it addresses the two primary questions of purity analysis simultaneously: "What is present?" and "How much is present?".
Rational Method Development for CFI Analysis
A successful analytical method is not a matter of chance but of systematic, science-driven choices. The development process for CFI begins with an understanding of the analyte's chemical properties.[8]
Analyte Characterization and Initial Considerations
CFI is a relatively non-polar, halogenated ketone. This information guides our initial choices:
-
Solubility: Expected to be soluble in common organic solvents like acetonitrile and methanol.
-
Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) is the most appropriate starting point, as it is designed for the separation of moderately polar to non-polar compounds.[9]
-
Detection: The indenone core contains a chromophore, making UV detection viable. Mass spectrometry will provide orthogonal detection and identification.
Experimental Workflow: From Sample to Result
The overall analytical process follows a logical sequence to ensure data quality and reproducibility.
Caption: General workflow for HPLC-MS purity analysis of CFI.
Detailed Experimental Protocol: HPLC-MS
This protocol is a validated starting point and should be verified for system suitability before routine use.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV/Vis detector.
-
Single Quadrupole or Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
Materials:
-
This compound (Reference Standard and Sample)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (Type I, ultrapure)
-
Formic Acid (LC-MS grade)
Chromatographic & MS Conditions:
| Parameter | Condition | Rationale |
| HPLC Column | C18, 2.1 x 100 mm, 1.8 µm | A standard C18 column provides excellent retention and separation for non-polar compounds like CFI. The smaller particle size enhances efficiency.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in protonation for positive ion ESI-MS and improves peak shape.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient Elution | 0-1 min: 30% B; 1-8 min: 30% to 95% B; 8-10 min: 95% B; 10.1-12 min: 30% B | A gradient is essential to elute potential impurities with a wide range of polarities and to ensure the column is cleaned effectively after each injection.[8] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to maintain optimal linear velocity. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[10] |
| Injection Volume | 2 µL | Small volume prevents peak distortion and column overloading. |
| UV Detection | 254 nm | A common wavelength for aromatic compounds; should be optimized by scanning the UV spectrum of CFI. |
| MS Ionization | ESI, Positive Mode | Electrospray is a soft ionization technique suitable for small molecules. Positive mode is chosen to form [M+H]⁺ ions. |
| Scan Range | m/z 100 - 500 | A broad range to detect the parent ion (expected [M+H]⁺ ≈ 185.0) and potential higher mass impurities. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion signal. |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the CFI reference standard in acetonitrile to a final concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Analysis: Inject the sample solution.
-
Data Processing:
-
Calculate the purity of CFI using the area percent method from the UV chromatogram.
-
Examine the mass spectrum of the main peak to confirm its identity ([M+H]⁺).
-
For any impurity peaks, analyze their mass spectra to propose potential structures.
-
Performance Comparison with Alternative Techniques
While HPLC-MS is the preferred method, other techniques can provide complementary or orthogonal data, which is valuable in comprehensive impurity profiling.[11]
| Technique | Principle | Advantages for CFI Analysis | Limitations |
| HPLC-MS | Liquid-phase separation based on polarity, followed by mass-based detection. | High resolution, high sensitivity, structural information on impurities, widely applicable.[2][6] | Higher equipment cost, can be complex to develop methods. |
| Gas Chromatography-MS (GC-MS) | Vapor-phase separation based on boiling point and polarity, followed by mass-based detection. | Excellent for volatile impurities (e.g., residual solvents), high sensitivity.[3] | CFI must be thermally stable and sufficiently volatile; potential for degradation in the injector. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (e.g., CO₂) as the mobile phase. | "Green" technique with reduced organic solvent use, fast separations, good for chiral analysis.[12] | Less common instrumentation, may offer different selectivity than RP-HPLC. |
| Capillary Electrophoresis (CE) | Separation in a capillary based on charge-to-size ratio under an electric field. | High separation efficiency, extremely low sample and solvent consumption.[13] | Lower sensitivity for neutral compounds like CFI unless using MEKC mode, less robust than HPLC. |
digraph "Technique_Selection" { graph [splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];start [label="Purity Assessment for\n6-chloro-5-fluoro-1-indanone", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; q1 [label="Primary Goal:\nComprehensive Purity & Impurity ID?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Concerned with\nVolatile Impurities / Solvents?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Need Orthogonal\nVerification or Green Method?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; hplcms [label="HPLC-MS\n(Gold Standard)", fillcolor="#34A853", fontcolor="#FFFFFF"]; gcms [label="GC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sfc [label="SFC / CE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; start -> q1; q1 -> hplcms [label="Yes"]; q1 -> q2 [label="No"]; q2 -> gcms [label="Yes"]; q2 -> q3 [label="No"]; q3 -> sfc [label="Yes"];
}
Caption: Decision tree for selecting an analytical technique for CFI.
Method Validation: Ensuring Trustworthy Results
To be used in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[4][5][14]
Key Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can accurately measure the analyte in the presence of impurities, degradants, and excipients. | Peak purity analysis, no interference at the analyte's retention time in a placebo sample.[10] |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the test results to the true value. | 98.0% to 102.0% recovery for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate, temperature, or mobile phase composition are slightly varied. |
Conclusion
For the comprehensive purity assessment of this compound, HPLC-MS stands out as the superior analytical technique. Its combination of high-resolution separation and specific mass detection provides an unparalleled level of confidence in both the quantification of the main component and the identification of potential impurities. While techniques like GC-MS and SFC have valuable, specific applications (e.g., for volatile analysis or as green alternatives), they do not offer the same breadth of applicability for a non-volatile pharmaceutical intermediate. A well-developed and validated HPLC-MS method, as outlined in this guide, is an indispensable tool for ensuring the quality, safety, and consistency required in modern drug development.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. iltusa.com [iltusa.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. hovione.com [hovione.com]
- 10. actascientific.com [actascientific.com]
- 11. biomedres.us [biomedres.us]
- 12. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 13. rroij.com [rroij.com]
- 14. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Chloro-Fluoro Substituted Indanones: Strategies, Mechanisms, and Experimental Insights
Introduction: The Significance of Halogenated Indanones in Modern Drug Discovery
Chloro-fluoro substituted indanones are a class of bicyclic ketones that serve as pivotal structural motifs in a wide array of biologically active compounds and pharmaceuticals.[1][2] The strategic incorporation of chlorine and fluorine atoms onto the indanone scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. These halogenated indanones are key intermediates in the synthesis of drugs for treating neurodegenerative diseases, cancer, and viral infections.[1][3] Given their importance, the development of efficient, selective, and scalable synthetic routes to these compounds is a topic of significant interest for researchers in medicinal chemistry and process development.
This guide provides an in-depth, objective comparison of the primary synthetic strategies for preparing chloro-fluoro substituted indanones. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind experimental choices, and the relative advantages and limitations of each approach, supported by experimental data from the peer-reviewed literature.
Core Synthetic Strategies: A Comparative Overview
The construction of the indanone ring system can be broadly categorized into three major approaches: the classical intramolecular Friedel-Crafts acylation, the powerful Nazarov cyclization, and modern transition-metal-catalyzed annulations. Each strategy offers a unique set of advantages and is suited for different substrate types and synthetic goals.
Intramolecular Friedel-Crafts Acylation: The Workhorse Route
The intramolecular Friedel-Crafts acylation is arguably the most traditional and widely employed method for synthesizing indanones.[1][4] The core transformation involves the cyclization of a 3-arylpropanoic acid derivative, wherein the aromatic ring acts as a nucleophile to attack an electrophilic acylating agent, forming the five-membered ketone ring. The choice of the acylating precursor and the acid catalyst is critical and dictates the reaction's efficiency and substrate scope.
Mechanism and Key Variants
The reaction typically proceeds by generating a highly electrophilic acylium ion, which is then intercepted by the tethered aromatic ring. The primary variants of this reaction are distinguished by the choice of starting material.
-
From 3-Arylpropanoic Acids: This is the most direct approach but often requires harsh conditions. Strong Brønsted acids like polyphosphoric acid (PPA), sulfuric acid, or a mixture of methanesulfonic acid and P₂O₅ are used to promote both the formation of a mixed anhydride and the subsequent cyclization.[5] A key challenge can be controlling regioselectivity when the aromatic ring has multiple potential sites for cyclization.[6]
-
From 3-Arylpropionyl Chlorides: Converting the carboxylic acid to a more reactive acid chloride allows for the use of milder Lewis acid catalysts such as AlCl₃ or SnCl₄.[1][7] This two-step process (acid to acid chloride, then cyclization) is often higher yielding and more reliable than direct cyclization of the acid.
-
From Benzyl Meldrum's Acid Derivatives: Meldrum's acid derivatives serve as highly effective acylating agents that can be cyclized under catalytic conditions.[1][8] This method offers the advantage of generating volatile byproducts (acetone and CO₂), which simplifies purification. Furthermore, it provides an expedient route to 2-substituted indanones, as the Meldrum's acid precursor is easily functionalized.[8]
Causality in Catalyst Selection: An Expert's Perspective
The choice of acid catalyst is not arbitrary. For electron-rich aromatic rings, a wide variety of Lewis and Brønsted acids are effective. However, when the aromatic ring is deactivated by electron-withdrawing groups, such as the halogens in our target molecules, stronger acid systems are required. For instance, chlorosulfonic acid , used as both solvent and reagent, has proven to be highly efficient for the cyclization of electron-deficient 3-arylpropanoic acids to yield halo-indanones, where other Lewis acids may fail.[7][9] This is due to its exceptional ability to generate a high concentration of the reactive acylium ion. Similarly, the P₂O₅ content in PPA can be tuned to control the reaction pathway and regioselectivity.[6]
Visualizing the Friedel-Crafts Pathways
Caption: Key precursors for Friedel-Crafts synthesis of indanones.
The Nazarov Cyclization: An Electrocyclic Approach
The Nazarov cyclization is a powerful alternative for constructing the indanone core, proceeding through a 4π-electrocyclization of a divinyl ketone (or its equivalent, such as a chalcone).[10] This reaction is typically promoted by Brønsted or Lewis acids and offers a direct route to highly substituted indanones.
Mechanism and Substrate Considerations
The reaction is initiated by the acid-catalyzed formation of a pentadienyl cation from the chalcone precursor. This cation then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation, which, after proton loss and tautomerization, yields the indanone product.[10] The electronic nature of the substituents on the aromatic rings of the chalcone precursor significantly influences the reaction's feasibility and rate.
A notable advancement is the development of catalytic, stereoselective tandem transformations. For example, a Nazarov cyclization can be paired with an electrophilic fluorination reaction in a single pot, providing efficient access to fluorine-containing 1-indanone derivatives with excellent diastereoselectivity.[11]
Visualizing the Nazarov Cyclization
Caption: The acid-catalyzed Nazarov cyclization pathway.
Transition-Metal-Catalyzed Annulations: Modern and Versatile
In recent years, transition-metal catalysis has emerged as a powerful tool for indanone synthesis, offering milder reaction conditions, improved functional group tolerance, and novel bond disconnections compared to classical methods.[12][13]
Key Catalytic Systems
-
Palladium-Catalyzed Reactions: One-pot Heck-aldol annulation reactions have been developed where a Pd-catalyzed Heck reaction first installs an enol functionality on an aromatic ring, which is followed by an aldol-type cyclization to form the indanone.[12]
-
Rhodium-Catalyzed Reactions: Rhodium catalysts can enable the asymmetric intramolecular 1,4-addition of borane reagents to chalcone derivatives, producing chiral 3-aryl-1-indanones with high enantioselectivity.[13][14]
-
Nickel-Catalyzed Reactions: Ni-catalyzed reductive cyclization provides another modern route. For instance, the activation of an amide C-N bond by a Ni(0) catalyst can trigger a cyclization with a tethered alkene to furnish the indanone ring.[13]
These methods often bypass the need for pre-functionalized substrates required in multi-step classical syntheses and open avenues for constructing complex and highly substituted indanone cores.[2][15]
Quantitative Data Summary: A Head-to-Head Comparison
The following table summarizes representative experimental data for the synthesis of specific chloro- and fluoro-substituted indanones, allowing for a direct comparison of the different routes.
| Target Compound | Synthetic Route | Starting Material | Key Reagents/Catalyst | Yield (%) | Reference |
| 5-Fluoro-1-indanone | Friedel-Crafts | 3-(3-Fluorophenyl)propanoic acid | Chlorosulfonic acid | 70.5 | [9] |
| 6-Fluoro-1-indanone | Friedel-Crafts | 3-(4-Fluorophenyl)propionic acid | AlCl₃, (COCl)₂ | Not specified | [16] |
| 7-Fluoro-1-indanone | Friedel-Crafts | 3-Chloro-1-(2-fluorophenyl)propan-1-one | AlCl₃, NaCl | 32 | [17] |
| 5-Chloro-1-indanone | Friedel-Crafts | 3-Chlorophenylpropionic acid | Malonyl chloride, ZnCl₂ | Not specified | [1] |
| Halogenated Indanones | Friedel-Crafts | Benzyl Meldrum's acid derivatives | Chlorosulfonic acid | Good yields | [7] |
Detailed Experimental Protocols
To provide actionable insights for laboratory work, we present detailed, self-validating protocols for the synthesis of representative chloro-fluoro substituted indanones.
Protocol 1: Synthesis of 5-Fluoro-1-indanone via Intramolecular Friedel-Crafts Acylation
This protocol is adapted from a patented procedure and utilizes chlorosulfonic acid for efficient cyclization of an electron-deficient precursor.[9]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas outlet, place 3-(3-Fluorophenyl)propanoic acid (2.0 g, 11.8 mmol).
-
Reagent Addition: Cool the flask in an ice bath. Carefully and slowly add chlorosulfonic acid (20 mL) to the flask. Causality Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. This addition must be performed slowly and with extreme caution in a well-ventilated fume hood. Its use here is critical for achieving cyclization of the moderately deactivated fluorinated aromatic ring.
-
Reaction Execution: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice to quench the chlorosulfonic acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluting with 10% ethyl acetate in hexane) to afford pure 5-fluoro-1-indanone.
-
Characterization: The final product should be characterized by NMR, IR, and Mass Spectrometry to confirm its identity and purity.[18]
Protocol 2: General Procedure for Nazarov Cyclization of a Chalcone
This protocol provides a general framework for the acid-catalyzed cyclization of a chalcone to an indanone, based on common literature methods.[1][10]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the substituted chalcone precursor (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add the acid catalyst. For a Lewis acid-catalyzed reaction, this could be Cu(OTf)₂ (5-10 mol%). For a Brønsted acid-catalyzed reaction, trifluoroacetic acid (TFA) can be used, often in larger quantities or as a co-solvent. Causality Note: The choice and amount of acid are crucial. Catalytic amounts of Lewis acids are often preferred for their milder conditions and easier removal, representing an advantage over stoichiometric methods.[10]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude residue by flash column chromatography to yield the desired indanone.
Conclusion and Future Outlook
The synthesis of chloro-fluoro substituted indanones can be effectively achieved through several robust synthetic strategies.
-
Intramolecular Friedel-Crafts acylation remains the most direct and frequently used method, particularly for large-scale synthesis, with modern variations using Meldrum's acid or specialized acid systems like chlorosulfonic acid enhancing its scope for deactivated substrates.
-
The Nazarov cyclization offers a powerful alternative, especially for constructing highly substituted indanones, and its tandem variations provide elegant routes to complex fluorinated structures.
-
Transition-metal-catalyzed methods , while often more complex in terms of catalyst and ligand selection, represent the cutting edge of indanone synthesis, providing unparalleled efficiency, selectivity, and functional group compatibility for intricate molecular architectures.
The choice of the optimal synthetic route will ultimately depend on the specific substitution pattern of the target indanone, the availability of starting materials, the required scale of the synthesis, and the desired level of stereochemical control. As the demand for novel halogenated pharmaceutical agents continues to grow, the development of even more efficient and sustainable methods for constructing these valuable indanone cores will remain a key focus of chemical research.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. mdpi.com [mdpi.com]
- 4. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis routes of 5-Fluoro-1-indanone [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. Indanone synthesis [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Page loading... [wap.guidechem.com]
- 17. 7-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
Structure-activity relationship (SAR) studies of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one analogs
In the landscape of modern drug discovery, the indenone scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one analogs and related substituted indenone derivatives. While specific SAR studies on the 6-chloro-5-fluoro substituted indenone core are not extensively documented in publicly available literature, this guide synthesizes findings from closely related analogs to provide actionable insights for researchers, scientists, and drug development professionals. We will explore how subtle modifications to the indenone core can profoundly influence biological activity, with a particular focus on applications in neurodegenerative disease and inflammation.
The Indenone Scaffold: A Platform for Diverse Biological Activity
The 1-indanone core, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a common motif in numerous natural products and synthetic molecules with significant pharmacological relevance.[1][2] Its rigid framework provides a well-defined orientation for appended functional groups to interact with biological targets. The inherent reactivity of the enone system and the potential for substitution on both the aromatic and aliphatic rings make it an attractive starting point for medicinal chemistry campaigns.[3] Extensive research has demonstrated the potential of 1-indanone derivatives as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents.[4]
A notable example of a successful drug molecule featuring a related indane structure is Donepezil, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[5] This precedent has spurred significant interest in developing novel indenone-based compounds targeting neurodegenerative disorders.
Comparative Analysis of Substituted Indenone Analogs
The biological activity of indenone analogs is intricately linked to the nature and position of substituents on the core scaffold. This section will compare the performance of different classes of substituted indenones, drawing on experimental data from various studies.
Indenone Analogs as Cholinesterase Inhibitors
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. Several studies have explored the potential of indenone derivatives as cholinesterase inhibitors, revealing important SAR trends.
A study on indanone derivatives with meta- and para-substituted aminopropoxy benzyl/benzylidene moieties revealed that inhibitory potencies (IC50 values) ranged from 0.12 to 11.92 μM against AChE and 0.04 to 24.36 μM against BChE.[6] Notably, the most potent AChE inhibitor had a meta-substituted aminopropoxy benzylidene group, while the most active BChE inhibitor featured a para-substituted moiety.[6] This highlights the differential binding requirements of the two enzymes. The study also established that a dimethylamine substituent was superior to piperidine or morpholine for inhibitory activity, and the presence of a C=C double bond in the benzylidene linker enhanced AChE inhibition.[6]
Further insights from 3D-QSAR and molecular docking studies on 2-substituted 1-indanone derivatives suggest that replacing a small protonated nitrogen moiety with a more hydrophobic and bulky group with a high partial positive charge can enhance binding affinity to AChE.[7]
Table 1: Comparative Cholinesterase Inhibitory Activity of Selected Indenone Analogs
| Compound ID | Substitution Pattern | Target | IC50 (µM) | Reference |
| 5c | meta-substituted aminopropoxy benzylidene | AChE | 0.12 | [6] |
| 7b | para-substituted aminopropoxy benzylidene | BChE | 0.04 | [6] |
| 54 | N-benzylpiperidine moiety | AChE | 14.06 | [8] |
| 56 | N-benzylpiperidine moiety with methoxy group | AChE | 12.30 | [8] |
| 64 | N-benzylpiperidine moiety with chloro group | AChE | 12.01 | [8] |
Indenone Analogs as Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major research focus. Indenone derivatives have shown promise in this area, primarily through the inhibition of pro-inflammatory cytokines and enzymes.
The anti-inflammatory activity of 2-benzylidene-1-indanone derivatives has been investigated, with a key finding being the importance of a hydroxyl group at the C-6 position of the indanone ring.[9] One study demonstrated that a 6-hydroxy-2-benzylidene-1-indanone derivative showed promising inhibition of LPS-induced TNF-α expression.[9] Structure-activity relationship analyses revealed that electron-withdrawing substituents on the benzylidene ring, such as fluoro groups, led to weak or no activity.[9] For instance, a compound with 3',4'-difluoro substitution on the benzylidene ring displayed the weakest anti-inflammatory capacity.[9]
In another study on 3-substituted-indolin-2-one derivatives (a related scaffold), the 3-(3-hydroxyphenyl)-indolin-2-one analog exhibited the highest anti-inflammatory activity by inhibiting nitric oxide production and suppressing the release of TNF-α and IL-6.[10] This compound was found to inhibit the Akt, MAPK, and NF-κB signaling pathways.[10]
Table 2: Comparative Anti-inflammatory Activity of Selected Indenone Analogs
| Compound ID | Substitution Pattern | Assay | % Inhibition | Reference |
| 4d | 6-hydroxy-2-(4-hydroxybenzylidene)-1-indanone | TNF-α | 83.73 | [9] |
| 4r | 6-hydroxy-2-(3,4-difluorobenzylidene)-1-indanone | TNF-α | 18.93 | [9] |
| 11k | Sesquistilbene indanone analog | NO Production | Potent Inhibition | [11] |
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section details the methodologies for key experiments used in the evaluation of indenone analogs.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the AChE inhibitory activity of compounds.
Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
A control reaction is performed without the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This cell-based assay is used to assess the potential of compounds to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Step-by-Step Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is determined from the standard curve, and the percentage of inhibition of NO production is calculated.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: SAR of Substituted Indenone Analogs.
Caption: AChE Inhibition Assay Workflow.
Conclusion and Future Directions
The indenone scaffold represents a highly promising platform for the development of novel therapeutic agents. This guide has synthesized key structure-activity relationship insights from the literature on substituted indenone analogs, focusing on their potential as cholinesterase inhibitors and anti-inflammatory agents. The data clearly indicates that the biological activity of these compounds is highly sensitive to the nature and positioning of substituents on both the aromatic and cyclopentanone rings.
For the specific case of this compound, while direct experimental data is sparse, the principles derived from related halogenated analogs suggest that the electron-withdrawing nature of the chlorine and fluorine atoms could significantly modulate the electronic properties of the aromatic ring, potentially influencing binding to target proteins. Further investigation into the synthesis and biological evaluation of a focused library of analogs around this specific scaffold is warranted. Future studies should aim to systematically explore substitutions at various positions of the indenone core to build a more comprehensive SAR and to identify lead compounds with enhanced potency and selectivity for desired biological targets.
References
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking and 3D-QSAR studies of 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one and Other Indanone Derivatives
Abstract: The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the biological activities of various indanone derivatives, with a special focus on the halogenated compound 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one. While direct biological data on this specific molecule is limited, its structural features suggest its role as a key synthetic intermediate. This guide will contextualize its potential by examining the well-documented anticancer, neuroprotective, and anti-inflammatory properties of related indanone analogs. We will delve into structure-activity relationships, present quantitative experimental data, and provide detailed protocols for key biological assays to offer a comprehensive resource for researchers in drug discovery and development.
The Indanone Scaffold: A Versatile Core in Medicinal Chemistry
The fusion of a benzene ring with a cyclopentanone ring gives rise to the indanone core, a deceptively simple structure that has proven to be a remarkably versatile template for the development of potent therapeutic agents.[1][2] The adaptability of the indanone scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological activities. Extensive research has demonstrated the efficacy of indanone derivatives as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds.[3][4] Notably, the FDA-approved drug Donepezil, used for the treatment of Alzheimer's disease, features an indanone core and functions as a potent acetylcholinesterase (AChE) inhibitor.[1][2][5]
Focus Molecule: this compound
While extensive biological studies on this compound are not widely published, its structure is of significant interest. The presence of two halogen atoms, chlorine and fluorine, on the aromatic ring suggests its potential utility as a synthetic intermediate for creating more complex drug candidates.[6] Halogenation is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[7][8][9] For instance, the related compound 6-chloro-5-fluoro-indole is noted as an important intermediate for synthesizing anticancer and weight-reducing medicines.[10] Therefore, understanding the biological activities of other halogenated and non-halogenated indanones provides a framework for predicting the potential applications of derivatives of this compound.
Comparative Biological Activities of Indanone Derivatives
Neuroprotective Activity: Combating Neurodegenerative Diseases
One of the most prominent applications of indanone derivatives is in the treatment of neurodegenerative diseases like Alzheimer's.[3] The mechanism often involves the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of the neurotransmitter acetylcholine.
A variety of indanone derivatives have been synthesized and evaluated for their AChE inhibitory activity.[11][12][13] Some compounds have shown inhibitory potencies in the nanomolar to low micromolar range, with some even exhibiting dual inhibitory action against both AChE and Aβ (amyloid-beta) aggregation, another hallmark of Alzheimer's disease.[14][15]
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Indanone Derivatives
| Compound | IC50 (µM) for AChE Inhibition | Reference |
| Derivative 54 | 14.06 | [11] |
| Derivative 56 | 12.30 | [11] |
| Derivative 64 | 12.01 | [11] |
| Derivative 5c | 0.12 | [12] |
| Derivative 7h | 1.2 | [14] |
| Compound 9 | 0.0148 | [15] |
| Compound 14 | 0.0186 | [15] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Anticancer Activity: Targeting Tumor Proliferation
Indanone derivatives have emerged as promising anticancer agents with various mechanisms of action.[3][4] Some derivatives exhibit potent cytotoxicity against a range of human cancer cell lines, including breast, colon, leukemia, and lung cancer.[4]
One key mechanism is the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell division, leading to cell cycle arrest and apoptosis.[16] For example, certain 2-benzylidene-1-indanones have demonstrated strong cytotoxicity with IC50 values in the nanomolar range and also inhibit tubulin polymerization in the low micromolar range.[3][4] Other indanone derivatives have been shown to induce apoptosis in cancer cells and suppress angiogenesis-related proteins like VEGF-R1, VEGF-R2, and HIF-1α.[16]
Table 2: Cytotoxic Activity of Selected Indanone Derivatives against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (nM) | Reference |
| 2-Benzylidene-1-indanones | Breast (MCF-7) | 10 - 880 | [4] |
| 2-Benzylidene-1-indanones | Colon (HCT) | 10 - 880 | [4] |
| 2-Benzylidene-1-indanones | Leukemia (THP-1) | 10 - 880 | [4] |
| 2-Benzylidene-1-indanones | Lung (A549) | 10 - 880 | [4] |
| Halogenated Phenoxychalcones | Breast (MCF-7) | 1,520 - 44,200 | [17] |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key factor in many diseases. Indanone derivatives, particularly 2-benzylidene-1-indanones, have shown significant anti-inflammatory properties.[18] These compounds can effectively inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[19][20]
The underlying mechanism often involves the inhibition of the proinflammatory NF-κB/MAPK signaling pathway.[19][20] By blocking this pathway, these indanone derivatives can reduce pulmonary inflammation in animal models of acute lung injury.[19] Some derivatives have also been shown to activate the Nrf2 signaling pathway, which plays a role in the anti-inflammatory response.[21]
Structure-Activity Relationship (SAR) and the Influence of Halogenation
The biological activity of indanone derivatives is highly dependent on the nature and position of substituents on the indanone core. For instance, in the context of neuroprotection, the type of amine group substituted on the side chain can influence the potency of AChE inhibition.[12]
Halogenation plays a crucial role in modifying the pharmacological profile of drug candidates.[7][8] The introduction of chlorine and fluorine atoms, as seen in this compound, can impact several properties:
-
Binding Affinity: Halogens can form halogen bonds with protein targets, potentially increasing binding affinity and potency.
-
Lipophilicity: The addition of halogens generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: Fluorine, in particular, is often introduced to block sites of metabolic oxidation, thereby increasing the drug's half-life.[6]
Studies on halogenated chalcones and quinazolinones have shown that the presence and position of halogen atoms can significantly enhance cytotoxic activity against cancer cells.[7][17] This underscores the potential of halogenated indanones as a promising area for further drug development.
Experimental Methodologies
To facilitate further research, detailed protocols for key biological assays are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine iodide (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in buffer).
-
ATCI solution (10 mM in buffer).
-
AChE enzyme solution (e.g., from mouse brain homogenate) diluted in buffer.
-
Test compounds and reference standard (e.g., Donepezil) dissolved in a suitable solvent (like DMSO) and diluted to various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at different concentrations.
-
Add 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of AChE enzyme solution and incubate at 37°C for 15 minutes.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vitro Anti-inflammatory Activity Assay (LPS-induced Cytokine Release)
This assay evaluates the ability of compounds to inhibit the release of pro-inflammatory cytokines from immune cells.
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages to produce and release pro-inflammatory cytokines like TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Step-by-Step Protocol:
-
Cell Culture:
-
Culture murine primary macrophages or a macrophage cell line (e.g., RAW 264.7) in appropriate culture medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compounds for 30 minutes to 1 hour.
-
Stimulate the cells with LPS (e.g., 0.5 µg/mL) for 24 hours at 37°C. Include a vehicle control (DMSO) and an LPS-only control.
-
-
Cytokine Quantification (ELISA):
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-only control.
-
Determine the IC50 value for the inhibition of each cytokine.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB/MAPK signaling pathway by indanone derivatives.
Experimental Workflow Diagram
Caption: General workflow for the development of novel indanone-based therapeutics.
Conclusion
The indanone scaffold remains a highly valuable and versatile platform in the quest for novel therapeutics. While direct biological data for this compound is not yet prevalent in the literature, its halogenated structure marks it as a compound of interest, likely serving as a crucial building block for more complex and potent drug candidates. The extensive research into other indanone derivatives clearly demonstrates their potential to act as potent neuroprotective, anticancer, and anti-inflammatory agents. The structure-activity relationships highlighted in this guide, particularly the impact of various substitutions, provide a rational basis for the future design and synthesis of novel indanone-based drugs. Further investigation into halogenated indanones, including derivatives of this compound, is a promising avenue for discovering next-generation therapies.
References
- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]
- 10. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 11. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 15. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. staff.cimap.res.in [staff.cimap.res.in]
- 17. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling [mdpi.com]
A Spectroscopic Guide to the Structural Elucidation of Halogenated Indanone Isomers: A Comparative Analysis
In the landscape of medicinal chemistry and drug development, the 2,3-dihydro-1H-inden-1-one (indanone) scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. The precise substitution pattern on the aromatic ring of the indanone core is critical, as even minor positional changes of substituents can profoundly alter a molecule's biological activity, metabolic stability, and toxicity profile. This guide provides a comprehensive comparative analysis of the spectroscopic techniques used to differentiate and characterize isomers of halogenated indanones, with a focus on chloro-fluoro substituted derivatives such as 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one.
Differentiating between positional isomers, where the same atoms are connected in a different spatial arrangement on the aromatic ring, is a common challenge in chemical synthesis. This guide will walk through the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to unambiguously determine the structure of these closely related compounds. We will delve into the causal relationships between molecular structure and spectroscopic output, providing researchers with the foundational knowledge to confidently assign structures in their own work.
The Challenge of Isomerism in Drug Discovery
Positional isomerism in halogenated indanones presents a significant analytical hurdle. For a molecule like chloro-fluoro-2,3-dihydro-1H-inden-1-one, multiple isomers are possible depending on the placement of the chlorine and fluorine atoms on the benzene ring. Each isomer will have a unique electronic environment, which, while subtle, can be detected and mapped by modern spectroscopic methods. The ability to distinguish these isomers is paramount for ensuring the synthesis of the correct target molecule, which is a fundamental requirement for reproducible pharmacological studies and intellectual property claims.
Caption: Workflow for the differentiation of halogenated indanone isomers using key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for differentiating positional isomers due to its sensitivity to the local electronic environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For chloro-fluoro indanones, the aromatic region is particularly diagnostic.
-
Chemical Shifts: The electron-withdrawing nature of the halogen and carbonyl groups deshields the aromatic protons, causing them to resonate at higher chemical shifts (typically 7.0-8.0 ppm). The exact chemical shift is dependent on the proton's position relative to the substituents.
-
Splitting Patterns (J-coupling): The coupling between adjacent protons provides clear evidence of the substitution pattern.
-
Ortho coupling (³JHH): Typically 7-10 Hz.
-
Meta coupling (⁴JHH): Typically 2-3 Hz.
-
Para coupling (⁵JHH): Typically 0-1 Hz.
-
For This compound , one would expect to see two distinct signals in the aromatic region: one for the proton at C4 and one for the proton at C7. The C4 proton would be a singlet (or a narrow doublet due to a small ⁴J coupling to the fluorine), while the C7 proton would also appear as a singlet. In contrast, an isomer like 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one would also show two singlets, but their chemical shifts would differ due to the swapped halogen positions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The large chemical shift range allows for the resolution of signals for each carbon in the molecule.
-
Carbonyl Carbon (C=O): The carbonyl carbon of an indanone typically resonates around 195-207 ppm.
-
Aromatic Carbons: The positions of the halogen substituents significantly impact the chemical shifts of the aromatic carbons. The carbon directly attached to fluorine will show a large C-F coupling constant (¹JCF ≈ 240-260 Hz), which is a definitive indicator.
¹⁹F NMR Spectroscopy
For fluorinated compounds, ¹⁹F NMR is an indispensable tool.[1][2] It offers high sensitivity and a wide chemical shift range, making it easy to distinguish between different fluorine environments.[1][2][3]
-
High Natural Abundance and Sensitivity: Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.[2]
-
Wide Chemical Shift Range: Typical chemical shifts for organofluorine compounds span a wide range, which minimizes signal overlap.[2]
-
H-F and C-F Coupling: Coupling between the ¹⁹F nucleus and nearby protons and carbons provides valuable structural information and helps in the assignment of both the ¹H and ¹³C spectra.[4]
The chemical shift of the fluorine atom in a fluoroaromatic ring is highly dependent on the other substituents present. Therefore, each chloro-fluoro indanone isomer will exhibit a unique ¹⁹F chemical shift, providing a clear "fingerprint" for identification.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for identifying the functional groups present in a molecule. For indanones, the most prominent feature is the carbonyl (C=O) stretch.
-
Carbonyl (C=O) Stretch: Aromatic ketones, like indanones, show a strong C=O stretching absorption in the region of 1685-1666 cm⁻¹.[5][6][7] This frequency is lower than that of saturated ketones (around 1715 cm⁻¹) due to conjugation with the aromatic ring.[6][7] While the exact position of the C=O band may shift slightly between isomers due to subtle electronic differences, it is generally not sufficient on its own to distinguish them. However, it provides excellent confirmation of the indanone core.
-
Aromatic C-H and C=C Bends: The pattern of overtone and combination bands in the 2000-1667 cm⁻¹ region and the out-of-plane C-H bending bands below 900 cm⁻¹ can sometimes provide clues about the aromatic substitution pattern.[5]
Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The molecular ion peak will confirm the molecular formula. A key feature for chlorinated compounds is the presence of an M+2 peak.[8] Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), compounds containing one chlorine atom will show two peaks in the molecular ion region, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[8][9] This is a definitive indicator of the presence of one chlorine atom.
-
Fragmentation Patterns: Electron Ionization (EI) mass spectrometry typically induces fragmentation. For aromatic ketones, a common fragmentation pathway is alpha-cleavage, which involves the loss of an alkyl group to form a stable acylium ion.[10][11] Another characteristic fragmentation is the loss of a neutral carbon monoxide (CO) molecule.[10][12]
Caption: A typical workflow for the structural confirmation of synthesized indanone isomers.
Comparative Data Summary (Predicted)
While experimental data for every conceivable isomer of this compound is not widely published, we can predict the key differentiating features based on established spectroscopic principles.
| Spectroscopic Technique | Feature | 6-chloro-5-fluoro Isomer (Predicted) | 5-chloro-6-fluoro Isomer (Predicted) | Rationale for Differentiation |
| ¹H NMR | Aromatic Protons | Two singlets (H-4, H-7) | Two singlets (H-4, H-7) | Chemical shifts will differ. H-4 in the 6-chloro isomer is ortho to fluorine, likely shifting it downfield compared to H-4 in the 5-chloro isomer. |
| ¹⁹F NMR | Chemical Shift | Single resonance | Single resonance | The electronic environment is different, leading to a distinct and predictable difference in chemical shift. This is the most definitive technique. |
| ¹³C NMR | C-F Coupling | Large ¹JCF for C-5 | Large ¹JCF for C-6 | The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant, unambiguously identifying the point of fluorination. |
| Mass Spec. | Molecular Ion | M⁺ and M+2 peaks (~3:1 ratio) | M⁺ and M+2 peaks (~3:1 ratio) | No differentiation between isomers, but confirms elemental composition (presence of one Cl atom). |
| IR Spec. | C=O Stretch | ~1690 cm⁻¹ | ~1690 cm⁻¹ | Minimal difference expected between isomers. Confirms the aromatic ketone functional group. |
Standard Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols should be followed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the indanone isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[13] Add tetramethylsilane (TMS) as an internal standard (0.0 ppm).
-
Instrument Parameters (¹H, ¹³C, ¹⁹F):
-
Spectrometer: 400 MHz or higher frequency for optimal resolution.
-
¹H NMR: Acquire 16-32 scans with a standard pulse sequence.
-
¹³C NMR: Acquire 1024 or more scans using a proton-decoupled pulse sequence.
-
¹⁹F NMR: Acquire 64-128 scans. Use a common fluorine standard like CFCl₃ (0.0 ppm) for referencing if necessary.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra to the TMS or solvent residual peak.
FTIR Spectroscopy Protocol
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.[13]
-
Instrument Parameters:
-
Data Acquisition: Record a background spectrum of the empty ATR crystal, which is then automatically subtracted from the sample spectrum.[13]
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC-MS) system if the compound is sufficiently volatile.[13]
-
Ionization Method: Use Electron Ionization (EI) at a standard energy of 70 eV.[13]
-
Mass Analyzer: A quadrupole or Time-of-Flight (TOF) analyzer is suitable.
-
Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).
Conclusion
The unambiguous structural characterization of positional isomers like this compound is a critical task that relies on the synergistic use of multiple spectroscopic techniques. While IR and Mass Spectrometry are essential for confirming functional groups and elemental composition, NMR spectroscopy—particularly the combination of ¹H, ¹³C, and the often-underutilized ¹⁹F NMR—provides the definitive evidence required to distinguish between these closely related structures. By understanding the principles that govern the interaction of molecules with electromagnetic radiation and magnetic fields, researchers can confidently navigate the complexities of isomer analysis, ensuring the integrity and success of their scientific endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. benchchem.com [benchchem.com]
Navigating the Therapeutic Potential of Halogenated Indanones: A Comparative Guide to Anticancer Efficacy
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of oncological research, the pursuit of novel small molecules with potent and selective anticancer activity is relentless. The 1-indanone scaffold has emerged as a privileged structure, serving as a versatile template for the design of new therapeutic agents.[1] The introduction of halogen atoms, such as chlorine and fluorine, to this core structure can significantly modulate the compound's physicochemical properties and biological activity, often leading to enhanced efficacy and target specificity.[2][3]
This guide provides a comprehensive comparison of the anticancer efficacy of halogenated 1-indanone derivatives, with a particular focus on chloro- and fluoro-substituted analogues. While published research on the specific derivative 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is not extensively available in the reviewed scientific literature, this guide will delve into the broader class of halogenated 1-indanones to provide a scientifically grounded perspective on their potential as anticancer agents. We will explore the experimental data supporting their activity against various cancer cell lines, dissect their mechanisms of action, and provide detailed protocols for their evaluation.
Comparative Efficacy of Halogenated 1-Indanone Derivatives Against Cancer Cell Lines
The cytotoxic potential of halogenated 1-indanone derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The following table summarizes the in vitro cytotoxic activity of selected halogenated and other relevant 1-indanone derivatives.
| Compound Class/Derivative | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Benzylidene-1-indanones | Varies (including halogenated) | MCF-7 (Breast) | 0.01 - 0.88 | [4] |
| HCT (Colon) | 0.01 - 0.88 | [4] | ||
| THP-1 (Leukemia) | 0.01 - 0.88 | [4] | ||
| A549 (Lung) | 0.01 - 0.88 | [1][4] | ||
| Indanone-based Thiazolyl Hydrazone (ITH-6) | N/A | HT-29 (Colorectal) | 0.44 | [4][5] |
| COLO 205 (Colorectal) | 0.98 | [4][5] | ||
| KM 12 (Colorectal) | 0.41 | [4][5] | ||
| Gallic Acid-based Indanone | Trimethoxy | MCF-7 (Breast) | 2.2 | [6] |
| Chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridines | Chloro | T47D (Breast) | Potent Activity | [3] |
| HCT15 (Colon) | Significant Effect | [3] | ||
| HeLa (Cervical) | Significant Effect | [3] |
Note: The broad range of IC50 values for 2-benzylidene-1-indanones reflects the diverse substitutions tested in the cited studies. Specific data for 6-chloro-5-fluoro-substituted derivatives within this class is not detailed in the available literature.
Unraveling the Mechanisms of Action: How Halogenated Indanones Combat Cancer
The anticancer effects of 1-indanone derivatives are often attributed to their ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival. The primary mechanisms that have been elucidated for this class of compounds include the inhibition of tubulin polymerization and the modulation of key signaling pathways.[7]
Disruption of Microtubule Dynamics through Tubulin Inhibition
One of the most well-documented mechanisms of action for anticancer indanone derivatives is the inhibition of tubulin polymerization.[1][8] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis), intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds prevent its assembly into microtubules. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[5][8]
Caption: Inhibition of tubulin polymerization by halogenated 1-indanone derivatives leading to cell cycle arrest and apoptosis.
Modulation of Pro-Survival Signaling Pathways
Beyond their effects on the cytoskeleton, certain indanone derivatives have been shown to modulate intracellular signaling pathways that are critical for cancer cell survival and proliferation. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[5] The NF-κB pathway is often constitutively active in cancer cells, where it promotes the expression of genes involved in inflammation, cell survival, and proliferation, while inhibiting apoptosis.
The indanone-based thiazolyl hydrazone derivative, ITH-6, has been shown to inhibit the expression of the NF-κB p65 subunit.[5] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2, thereby sensitizing cancer cells to apoptosis.[5][9]
Caption: Modulation of the NF-κB signaling pathway by halogenated 1-indanone derivatives to promote apoptosis.
Experimental Protocols for Efficacy Evaluation
The following are standardized, step-by-step methodologies for key experiments used to assess the anticancer efficacy of novel this compound derivatives and other halogenated indanones.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compound (halogenated 1-indanone derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to generate a histogram of cell count versus DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Conclusion and Future Directions
The available scientific literature strongly suggests that the 1-indanone scaffold, particularly when substituted with halogen atoms, represents a promising avenue for the development of novel anticancer agents. While specific experimental data on this compound derivatives is currently limited, the broader class of halogenated indanones has demonstrated significant cytotoxic activity against a variety of cancer cell lines. The primary mechanisms of action appear to involve the disruption of microtubule dynamics and the modulation of critical cell survival pathways such as NF-κB.
Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives to elucidate their structure-activity relationships. A thorough investigation into their mechanisms of action, target specificity, and in vivo efficacy will be crucial in determining their potential for clinical development. The protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on these important studies, with the ultimate goal of translating these promising compounds into next-generation cancer therapeutics.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. staff.cimap.res.in [staff.cimap.res.in]
- 7. benchchem.com [benchchem.com]
- 8. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
Unveiling Molecular Architecture: A Comparative Guide to the X-ray Crystallography of Indanone Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding the design of new therapeutic agents. Single-crystal X-ray crystallography stands as the definitive method for this purpose, providing unambiguous atomic-level insights. This guide offers a comparative analysis of X-ray crystallography in the context of characterizing 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one derivatives and other indanone scaffolds, and contrasts this powerful technique with other widely used analytical methods.
Indanone derivatives are a significant class of compounds in medicinal chemistry and materials science.[1][2][3] Their biological activity and material properties are intrinsically linked to their three-dimensional structure, including the precise arrangement of substituents on the indenone core. While a wealth of spectroscopic data can be gathered for these molecules, single-crystal X-ray diffraction (SCXRD) is the only technique that provides a direct and unequivocal determination of the molecular structure in the solid state.[4][5][6] This guide will delve into the practical application of SCXRD for indanone derivatives, offering a robust comparison with alternative analytical techniques to inform your research strategy.
The Decisive View: Why X-ray Crystallography is the Gold Standard
While techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for routine characterization, they provide indirect structural information.[4] NMR, for instance, reveals the connectivity and chemical environment of atoms in solution, but determining the relative stereochemistry of multiple chiral centers or the conformation of a molecule can be challenging.[7][8] X-ray crystallography, in contrast, provides a precise and accurate 3D model of the molecule as it exists in the crystal lattice.[5][6] This allows for the unambiguous determination of:
-
Molecular Connectivity and Constitution: Confirming the covalent bonding framework.
-
Absolute and Relative Stereochemistry: Crucial for understanding biological activity.[7]
-
Conformational Details: Revealing the preferred spatial arrangement of atoms.
-
Intermolecular Interactions: Understanding how molecules pack in the solid state, which can influence physical properties like solubility and melting point.
The primary challenge in X-ray crystallography lies in obtaining a high-quality single crystal suitable for diffraction.[4] This can often be the most time-consuming step in the process.
Comparative Analysis: X-ray Crystallography vs. Other Techniques
To provide a clear perspective on the strengths and limitations of X-ray crystallography, the following table compares it with other common analytical techniques used in the characterization of indanone derivatives.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[5][6] | Unambiguous structure determination; Provides absolute configuration.[7] | Requires a suitable single crystal, which can be difficult to grow.[4] Provides information on the solid-state conformation, which may differ from the solution-state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment, dynamic processes in solution.[8][9][10] | Non-destructive; Provides information about the molecule in solution.[8] | Structure determination can be complex for molecules with multiple stereocenters or limited proton environments.[7] Does not directly provide 3D structure. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups.[11][12] | Fast and simple to perform; Provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[11] | Highly sensitive; Can be used to determine the elemental composition. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
Experimental Protocol: Single-Crystal X-ray Diffraction of an Indanone Derivative
The following protocol outlines the key steps for determining the crystal structure of a representative indanone derivative. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Part 1: Crystallization
The goal of crystallization is to slowly grow a single, well-ordered crystal from a supersaturated solution. The choice of solvent and crystallization technique is critical and often requires screening of various conditions.[13][14][15]
1. Purity of the Compound:
- Action: Ensure the indanone derivative is of the highest possible purity (>98%).
- Rationale: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
2. Solvent Selection:
- Action: Screen a range of solvents in which the compound has moderate solubility. Common choices include ethanol, methanol, ethyl acetate, dichloromethane, and hexane.[14]
- Rationale: A solvent in which the compound is too soluble will not allow for the creation of a supersaturated solution, while a solvent in which it is insoluble will prevent it from dissolving in the first place.
3. Crystallization Techniques:
- Slow Evaporation:
- Action: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap that has a small hole or use parafilm with a few needle punctures.[13][15]
- Rationale: The slow evaporation of the solvent gradually increases the concentration of the compound, leading to the formation of a supersaturated solution from which crystals can grow. This is often the simplest and most successful method.[13]
- Vapor Diffusion:
- Action: Dissolve the compound in a small amount of a relatively non-volatile solvent (the "crystallization solvent"). Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").[14][16]
- Rationale: The anti-solvent will slowly diffuse into the crystallization solvent, reducing the solubility of the compound and inducing crystallization. This method allows for finer control over the rate of crystallization.[13][14]
- Solvent Layering:
- Action: Dissolve the compound in a dense solvent. Carefully layer a less dense, miscible anti-solvent on top.[13][14]
- Rationale: Crystals will form at the interface of the two solvents as they slowly mix. This technique is useful when the compound is highly soluble in one solvent and poorly soluble in another.[14]
Part 2: Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.[5][17]
1. Crystal Mounting:
- Action: Select a crystal with well-defined faces and no visible defects under a microscope. Mount the crystal on a glass fiber or a cryo-loop.
- Rationale: A high-quality crystal is essential for obtaining a high-resolution diffraction pattern.
2. X-ray Source and Wavelength:
- Action: A molybdenum (Mo-Kα, λ = 0.71073 Å) or copper (Cu-Kα, λ = 1.5418 Å) X-ray source is typically used.[17]
- Rationale: The choice of wavelength depends on the size of the unit cell and the elements present in the crystal. Molybdenum is generally preferred for small molecules.
3. Data Collection Strategy:
- Action: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[17] A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
- Rationale: Cooling the crystal improves the quality of the diffraction data. Collecting data over a wide range of crystal orientations ensures a complete dataset.
Part 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.[17]
1. Data Reduction and Space Group Determination:
- Action: The raw diffraction images are processed to obtain a list of reflection intensities and their positions. The unit cell parameters and the space group are determined from the diffraction pattern.[17]
- Rationale: This step prepares the data for structure solution and provides information about the symmetry of the crystal lattice.
2. Structure Solution:
- Action: The initial positions of the atoms are determined using direct methods or Patterson methods.[17]
- Rationale: These computational methods use the measured reflection intensities to generate an initial model of the crystal structure.
3. Structure Refinement:
- Action: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to improve the agreement between the calculated and observed diffraction data.[17]
- Rationale: This iterative process results in a final, high-resolution model of the crystal structure.
Visualization of the X-ray Crystallography Workflow
The following diagram illustrates the major steps involved in single-crystal X-ray crystallography.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallography Open Database: Search results [qiserver.ugr.es]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. rigaku.com [rigaku.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. whatislife.com [whatislife.com]
- 10. news-medical.net [news-medical.net]
- 11. preprints.org [preprints.org]
- 12. jps.usm.my [jps.usm.my]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How To [chem.rochester.edu]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. rsc.org [rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
Welcome to your essential guide for the safe handling of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one. In drug discovery and development, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that your groundbreaking research is conducted without compromise.
The Foundation of Safety: Hazard Assessment
Before a single container is opened, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly indexed, we can infer its toxicological profile by examining closely related analogs. This process of surrogate analysis is a cornerstone of chemical safety assessment for novel compounds.
Analysis of similar halogenated indanones reveals a consistent hazard profile.[1][2][3] Compounds like 5-Chloro-1-indanone and 6-Chloro-1-indanone are classified as irritants.[1][2][3] The Globally Harmonized System (GHS) classifications for these surrogates provide a clear directive for our safety protocols.
Table 1: Comparative Hazard Analysis of Surrogate Compounds
| Hazard Classification | 5-Chloro-1-indanone[1][2] | 6-Chloro-1-indanone[3] | 6-chloro-5-fluoro-1H-indole[4] | Inferred Hazard for Target Compound |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Category 4 (Harmful if swallowed) | Category 4 (Harmful if swallowed) | Assumed Harmful if Swallowed |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Not Classified | Category 2 (Causes skin irritation) | Assumed Skin Irritant |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Not Classified | Category 1 (Causes serious eye damage) | Assumed Serious Eye Irritant/Damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Not Classified | Category 3 (May cause respiratory irritation) | Assumed Respiratory Irritant |
This data compels a cautious approach. We must assume the target compound is harmful if swallowed and can cause significant irritation to the skin, eyes, and respiratory system. This assessment is the logical driver for the PPE and handling protocols that follow.
The Hierarchy of Controls: A Mandate for Proactive Safety
Personal Protective Equipment is essential, but it is the last line of defense.[5] A robust safety culture prioritizes engineering and administrative controls to minimize exposure potential long before PPE is donned.
Caption: The Hierarchy of Controls prioritizes safer systems over reliance on personal equipment.
For this compound, this means all handling of the solid or its solutions must occur within a certified chemical fume hood to contain dust and vapors.
Core Directive: PPE Selection and Operational Workflow
The following protocol is a step-by-step guide for safely handling the compound, from initial preparation to final disposal.
Caption: A logical workflow ensures safety at every stage of chemical handling.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify the chemical fume hood has a valid certification.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the sash.
-
Prepare a designated, labeled waste container for halogenated organic waste inside the hood.[6][7]
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[1]
-
-
Donning PPE (The Core Ensemble):
-
Body Protection: A flame-resistant lab coat is the minimum requirement.[8] Ensure it is fully buttoned. For larger quantities or tasks with a high splash risk, a chemically resistant apron over the lab coat is mandated.
-
Hand Protection: Double-gloving is required.[9] Wear two pairs of nitrile gloves. Nitrile provides good protection against incidental splashes, but it's crucial to consult the manufacturer's compatibility chart.[5] The outer glove should be removed and replaced immediately upon known contamination.
-
Eye and Face Protection: Given the high risk of serious eye irritation, standard safety glasses are insufficient.[9] Chemical splash goggles that form a seal around the eyes are mandatory.[10] If there is a significant splash hazard (e.g., handling >1L of a solution), a full face shield must be worn in addition to the chemical splash goggles.[8][9]
-
Respiratory Protection: All work with the solid compound must be performed in a chemical fume hood. This engineering control mitigates the need for a respirator under normal conditions. If a situation arises where the fume hood is not available or fails, work must stop immediately. A half-mask or full-face respirator with organic vapor/acid gas cartridges would be required for emergency cleanup.[8][11]
-
-
Chemical Handling:
-
Decontamination and Doffing:
-
Wipe down all surfaces inside the fume hood with an appropriate solvent. Dispose of the wipes in the designated solid waste container.
-
Seal all waste containers before removing them from the hood.
-
Doffing Sequence (Crucial to prevent contamination):
-
Remove outer gloves.
-
Remove face shield (if used).
-
Remove lab coat/apron.
-
Remove goggles.
-
Remove inner gloves.
-
-
Immediately wash hands thoroughly with soap and water after removing all PPE.[14]
-
Storage and Disposal Plans
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] The storage area should be clearly labeled according to OSHA's Hazard Communication Standard.[15][16]
Disposal: This compound is a halogenated organic chemical. It must never be disposed of down the drain.[6]
-
Chemical Waste: All solutions and surplus solid material must be collected in a designated, properly labeled hazardous waste container for halogenated solvents.[17][18][19]
-
Contaminated PPE: Grossly contaminated gloves, wipes, and weigh boats should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of according to your institution's EHS guidelines.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Spill: For a small spill inside a fume hood, use an absorbent material to clean it up, then decontaminate the area. Place all cleanup materials in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.
By integrating this comprehensive safety framework into your daily operations, you build a resilient and trustworthy research environment. Your expertise is your greatest asset; applying it to safety is your greatest responsibility.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.nl [fishersci.nl]
- 3. 6-Chloro-1-indanone | C9H7ClO | CID 5100705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. angenechemical.com [angenechemical.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. osha.com [osha.com]
- 13. ushazmatstorage.com [ushazmatstorage.com]
- 14. chemscene.com [chemscene.com]
- 15. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 16. resources.duralabel.com [resources.duralabel.com]
- 17. ethz.ch [ethz.ch]
- 18. mtu.edu [mtu.edu]
- 19. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
